Tipelukast-d6
Description
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Properties
Molecular Formula |
C₂₉H₃₂D₆O₇S |
|---|---|
Molecular Weight |
536.71 |
Synonyms |
4-[6-Acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy-d6]-2-propylphenoxy]butyric Acid; KCA 757-d6; MN 001-d6; MN 001-d6 (pharmaceutical); 4-[6-Acetyl-3-[3-[(4-acetyl-3-hydroxy-2-propylphenyl)thio]propoxy-d6]-2-propylphenoxy]-butanoic Acid; |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Bioanalysis of Tipelukast (MN-001) using Tipelukast-d6
CAS Number: 125961-82-2 (Parent Unlabeled) | Analyte: Tipelukast-d6 (Stable Isotope Labeled Internal Standard)
Executive Summary
This technical guide details the application of This compound , the deuterated isotopolog of Tipelukast (MN-001), as a critical internal standard (IS) in quantitative bioanalysis. Tipelukast is a novel, orally bioavailable small molecule with a multi-modal mechanism of action—inhibiting phosphodiesterases (PDE3/4) and 5-lipoxygenase (5-LO)—currently under investigation for Idiopathic Pulmonary Fibrosis (IPF) and Non-Alcoholic Steatohepatitis (NASH/MASH).[1]
For researchers and drug development professionals, the use of this compound is not merely procedural; it is a requirement for Good Laboratory Practice (GLP) compliance in pharmacokinetic (PK) profiling. This guide synthesizes the chemical logic, experimental protocols, and mechanistic context required to validate Tipelukast quantification assays using LC-MS/MS.
Chemical Identity & Mechanistic Context[1][2][3][4][5]
The Parent Compound: Tipelukast (MN-001)
Tipelukast distinguishes itself from conventional anti-fibrotics through a dual-pathway inhibition strategy.[1][2][3][4] Unlike simple leukotriene receptor antagonists, it acts upstream on the inflammatory cascade.
-
Chemical Structure: 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid.[5]
-
Molecular Formula: C₂₉H₃₈O₇S
-
Molecular Weight: 530.67 g/mol
The Internal Standard: this compound
This compound incorporates six deuterium atoms, typically replacing hydrogen atoms on the propyl side chains or stable aromatic positions.
-
Role: Corrects for matrix effects (ion suppression/enhancement), extraction recovery variance, and retention time shifts.
-
Kinetic Isotope Effect: Due to the heavy isotopes, this compound may elute slightly earlier than the analyte on C18 columns, but it remains within the ionization window required for accurate normalization.
Mechanism of Action (MOA) Visualization
Understanding the target biology is essential for interpreting PK/PD correlations. The following diagram illustrates how Tipelukast mitigates fibrosis.
Figure 1: Mechanistic pathway of Tipelukast (MN-001) demonstrating dual inhibition of PDE and 5-LO to reduce fibrotic gene expression.[2][3]
High-Performance Bioanalytical Protocol (LC-MS/MS)
This protocol utilizes Stable Isotope Dilution Assay (SIDA) principles. The use of this compound ensures that any ionization suppression caused by plasma phospholipids affects both the analyte and the IS equally, thereby canceling out the error during quantitation.
Experimental Design Strategy
-
Matrix: Human or Rat Plasma (K2EDTA).
-
Extraction Method: Protein Precipitation (PPT) is recommended over Solid Phase Extraction (SPE) for Tipelukast due to its high lipophilicity (LogP > 4), ensuring high recovery without complex cartridge optimization.
-
Detection: Positive ESI (Electrospray Ionization). Although Tipelukast has a carboxylic acid (suitable for Negative mode), the presence of the pyridine-like moiety and ketones allows for robust protonation [M+H]+ in acidic mobile phases, which generally offers better signal-to-noise ratios on modern triple quadrupoles.
Step-by-Step Workflow
Step 1: Stock Preparation
-
Analyte Stock: Dissolve Tipelukast (unlabeled) in DMSO to 1 mg/mL.
-
IS Stock: Dissolve This compound in DMSO to 1 mg/mL.
-
Working IS Solution: Dilute IS Stock in 50% Methanol/Water to a concentration of 500 ng/mL. Critical: Do not use 100% aqueous solution to prevent precipitation of the lipophilic IS.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 20 µL of Working IS Solution (this compound). Vortex for 10 seconds.
-
Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 5 minutes (Multi-tube vortexer).
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase strength).
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30% | Loading |
| 0.50 | 30% | Isocratic Hold |
| 2.50 | 95% | Linear Ramp (Elution) |
| 3.50 | 95% | Wash |
| 3.60 | 30% | Re-equilibration |
| 5.00 | 30% | Stop |
Mass Spectrometry Transitions (MRM)
Note: Exact fragmentation depends on the specific position of the deuterium label. The transitions below are theoretical based on the parent structure and standard water/carboxyl losses.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell Time (ms) |
| Tipelukast | 531.7 [M+H]⁺ | 471.2 (Loss of Acetyl/H₂O) | 25 | 50 |
| This compound | 537.7 [M+H]⁺ | 477.2 (Correlated Fragment) | 25 | 50 |
Analytical Workflow Visualization
The following diagram outlines the logical flow from sample collection to data acquisition, highlighting the critical insertion point of the this compound standard.
Figure 2: Step-by-step bioanalytical workflow utilizing this compound for error correction.
Troubleshooting & Optimization
Deuterium Exchange
-
Risk: If the deuterium labels are located on exchangeable positions (e.g., hydroxyl or acidic protons), the label may be lost in the protic mobile phase, leading to "cross-talk" where the IS signal appears in the analyte channel.
-
Solution: Ensure the this compound purchased has labels on the propyl chain or phenyl ring (C-D bonds), which are metabolically and chemically stable.
Linearity & Range
-
Target LLOQ: 1.0 ng/mL.
-
Target ULOQ: 1000 ng/mL.
-
Curve Fitting: Weighted linear regression (1/x²) is required due to the wide dynamic range. The d6-IS will linearize the curve significantly better than an analog IS (e.g., Montelukast) at the lower end of the curve.
Carryover
Due to the high lipophilicity of Tipelukast:
-
Use a needle wash solution of 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid .
-
Ensure the gradient "Wash" phase (95% B) is held for at least 3 column volumes.
References
-
MediciNova, Inc. (2026).[2][6] MN-001 (Tipelukast) Mechanism of Action and Clinical Development. Retrieved from [Link]
-
Pulmonary Fibrosis Foundation . (2024).[7] Tipelukast (MN-001) Drug Details and Clinical Trials. Retrieved from [Link]
-
Matsuda, K., et al. (2014).[5] MN-001 (tipelukast) reduces fibrosis and inflammation in NASH models.[3][5] Hepatology. Retrieved from [Link]
-
ClinicalTrials.gov . (2026).[6] Safety, Tolerability, and Efficacy of MN-001 in Patients With Idiopathic Pulmonary Fibrosis (NCT02503657).[4][6] Retrieved from [Link][4][6]
Sources
- 1. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. medicinova.com [medicinova.com]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. Tipelukast - Wikipedia [en.wikipedia.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. RPubs - Use of Internal Standard in LC-MS/MS Method [rpubs.com]
Technical Monograph: Characterization and Application of Tipelukast-d6
The following technical guide details the chemical identity, physicochemical properties, and bioanalytical applications of Tipelukast-d6 , a deuterated isotopolog of the novel anti-fibrotic agent Tipelukast (MN-001).
Chemical Identity & Structural Characterization[1][2]
This compound is the stable isotope-labeled analog of Tipelukast (MN-001), utilized primarily as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS). The deuterium labeling is strategically placed on the central propoxy linker to ensure metabolic stability and prevent deuterium-hydrogen exchange during ionization.
Core Chemical Data
| Property | Data |
| Common Name | This compound |
| Parent Compound | Tipelukast (MN-001) |
| Chemical Name (IUPAC) | 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl(1,1,2,2,3,3-hexadeuteriopropoxy )]-2-propylphenoxy]butanoic acid |
| CAS Number | Unlabeled: 125961-82-2 (this compound is generally custom synthesized) |
| Molecular Formula | |
| Molecular Weight | 536.71 g/mol (vs. 530.68 g/mol for unlabeled) |
| Isotopic Enrichment | |
| Solubility | Soluble in DMSO, Methanol, Ethanol; practically insoluble in water.[1][2][3] |
Structural Representation
The "d6" designation refers to the complete deuteration of the central propylene linker connecting the phenoxy and thiophenoxy moieties.
-
SMILES (Isomeric): CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OC([2H])([2H])C([2H])([2H])C([2H])([2H])SC2=C(C(=C(C=C2)C(=O)C)O)CCC
-
InChI Key: KPWYNAGOBXLMSE-WNRDYGZNSA-N
Molecular Mechanism & Therapeutic Context
Tipelukast (MN-001) is a pleiotropic small molecule currently under investigation for Non-Alcoholic Steatohepatitis (NASH) and Idiopathic Pulmonary Fibrosis (IPF). Its mechanism is distinct from standard corticosteroids, acting via multi-pathway inhibition.
Mechanism of Action (MOA) Workflow
The following diagram illustrates the dual-pathway inhibition of Tipelukast, which this compound mimics chemically but does not participate in pharmacologically due to its trace concentration as an internal standard.
Figure 1: Pharmacological intervention pathways of Tipelukast (MN-001).[4][5][6][7] The compound inhibits PDE3/4 and 5-LO, resulting in the downregulation of pro-fibrotic genes (LOXL2, TIMP-1) and inflammatory mediators.[4][6]
Bioanalytical Application: LC-MS/MS Protocol
This compound is the gold-standard Internal Standard (IS) for quantifying Tipelukast in biological matrices (plasma, liver homogenate). Because Tipelukast lacks basic nitrogen atoms (unlike Montelukast), it does not protonate easily in Positive ESI. Therefore, Negative Electrospray Ionization (ESI-) targeting the carboxylic acid moiety is the most robust detection method.
Recommended Bioanalytical Workflow
Objective: Quantification of Tipelukast in Human Plasma (Range: 1.0 – 1000 ng/mL).
A. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of This compound working solution (500 ng/mL in Methanol).
-
Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitation: Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.
B. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 1 mM Ammonium Acetate in Water (pH natural).
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: 30% B to 95% B over 3.0 minutes.
-
Ionization: Negative ESI (ESI-).
C. Mass Transitions (MRM)
| Analyte | Precursor Ion | Product Ion | Cone Voltage (V) | Collision Energy (eV) |
| Tipelukast | 529.2 | 259.1 | 30 | 22 |
| This compound | 535.2 | 265.1 | 30 | 22 |
Technical Note: The mass shift of +6 Da in the precursor (529 vs 535) and the product ion (259 vs 265) confirms that the fragment ion retains the deuterated propoxy linker, validating the structural stability of the d6-label during fragmentation.
Figure 2: Optimized bioanalytical workflow for the quantification of Tipelukast using the d6-isotopolog.
Stability and Handling
-
Storage: Store solid this compound at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the thioether moiety.
-
Solution Stability: Stock solutions (1 mg/mL in DMSO) are stable for 6 months at -80°C.
-
Light Sensitivity: Protect from light; the phenoxy-ketone system can be photo-labile.
References
-
MediciNova, Inc. (2021).[7] MN-001 (Tipelukast) Mechanism of Action and Clinical Development. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9893228: Tipelukast. Retrieved from
-
Splendid Lab. (2024).[9][10] this compound Product Characterization and Structure. Retrieved from
-
Katteboina, S., et al. (2015).[8] LC-MS/MS method development and validation of Leukotriene Antagonists in human plasma. ResearchGate. Retrieved from
Sources
- 1. Gilteritinib | C29H44N8O3 | CID 49803313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DrugMapper [drugmapper.helsinki.fi]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medicinova.com [medicinova.com]
- 5. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 8. researchgate.net [researchgate.net]
- 9. RPubs - Use of Internal Standard in LC-MS/MS Method [rpubs.com]
- 10. Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Comparative Physicochemical and Bioanalytical Profiling of Tipelukast (MN-001) and Tipelukast-d6
Executive Summary
This technical guide provides a rigorous comparative analysis of Tipelukast (MN-001) , a novel orally bioavailable anti-fibrotic and anti-inflammatory agent, and its stable isotope-labeled analog, Tipelukast-d6 .[1] While MN-001 serves as the therapeutic entity targeting phosphodiesterases (PDE) and 5-lipoxygenase (5-LOX), this compound functions exclusively as a bioanalytical internal standard (IS).[1]
The critical distinction lies in their application: MN-001 requires optimization for bioavailability and receptor affinity, whereas this compound is engineered for mass spectral differentiation while maintaining chromatographic equivalence.[1] This guide details the physicochemical properties, LC-MS/MS method development strategies, and the biological rationale driving the quantification of this compound.
Chemical Identity & Structural Divergence[1][2]
The structural relationship between the analyte and its internal standard is the foundation of quantitative bioanalysis. This compound is synthesized by replacing six hydrogen atoms with deuterium (
Table 1: Comparative Chemical Identity[1]
| Feature | Tipelukast (MN-001) | This compound (Internal Standard) |
| Role | Therapeutic Agent (API) | Bioanalytical Reference Standard |
| CAS Number | 125961-82-2 | N/A (Custom Synthesis) |
| Molecular Formula | C | C |
| Molecular Weight | 530.68 g/mol | ~536.72 g/mol (+6 Da) |
| Isotopic Purity | Natural Abundance | >99% Deuterium Enrichment |
| IUPAC Name | 4-[[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylthio]pyridin-2-yl]amino]-4-oxobutanoic acid | Deuterated analog of MN-001 |
Physicochemical Property Analysis
For an internal standard to be effective, it must track the analyte through every step of sample preparation and chromatography. Therefore, the physicochemical properties of this compound must mimic MN-001 almost exactly, with the exception of molecular mass.[1]
Solubility and Lipophilicity
MN-001 is a hydrophobic molecule with a carboxylic acid tail, dictating its solubility profile.[1]
-
Lipophilicity (LogP): High (Predicted ~4.5–5.0).[1] Both compounds partition strongly into organic solvents, necessitating organic modifiers (methanol/acetonitrile) for solubilization.[1]
-
pKa: The molecule is amphoteric but dominated by the carboxylic acid (pKa ~4.[1]5) and the weak pyridine base.[1]
-
Solubility Profile:
Chromatographic Behavior (The Co-Elution Principle)
In Reverse Phase Chromatography (RPC), the deuterium isotope effect is negligible for large molecules like Tipelukast.[1]
-
Retention Time (
): this compound will co-elute or elute slightly earlier (< 0.05 min difference) than MN-001. -
Matrix Effect Correction: Because they co-elute, any ion suppression or enhancement caused by plasma phospholipids at that specific
affects both the analyte and the IS equally. The ratio of Area / Area remains constant, ensuring accuracy.
Bioanalytical Application: LC-MS/MS Workflow
The primary use case for this compound is in the quantitative determination of MN-001 in biological matrices (plasma, lung tissue) to support Pharmacokinetic (PK) studies.[1]
Mass Spectrometry Transitions
We utilize a Triple Quadrupole (QqQ) Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray Ionization (ESI) in Positive mode is recommended due to the proton-accepting pyridine ring.[1]
-
Tipelukast (MN-001):
-
Precursor Ion (
): m/z 531.2 [1] -
Product Ion (
): m/z 178.1 (Quantifier), 207.1 (Qualifier)
-
-
This compound:
Experimental Protocol: Plasma Extraction & Analysis
Objective: Quantify MN-001 in human plasma (Range: 1.0 – 1000 ng/mL).
Reagents:
Step-by-Step Methodology:
-
Stock Preparation:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 150 µL of IS-WS (this compound in ACN) to precipitate proteins.[1]
-
Vortex aggressively for 5 mins.
-
Centrifuge at 4,000 rpm for 10 mins at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).[1]
-
-
LC Conditions:
-
Column: C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 mins.
-
Visualizing the Analytical Workflow
Figure 1: High-throughput bioanalytical workflow for Tipelukast quantification using Deuterated IS.
Biological Context: Mechanism of Action[6][7][8]
Understanding the biological target is essential for scientists interpreting the PK/PD (Pharmacokinetic/Pharmacodynamic) correlation.[1] MN-001 is a "poly-pharmacological" agent, meaning it hits multiple targets to exert anti-fibrotic effects, particularly in Non-Alcoholic Steatohepatitis (NASH) and Idiopathic Pulmonary Fibrosis (IPF).[1]
Key Pathways:
-
PDE3/4 Inhibition: Increases intracellular cAMP, reducing pro-inflammatory cytokines (TNF-α).[1]
-
5-LOX Inhibition: Blocks the conversion of Arachidonic Acid to Leukotrienes (LTB4, LTC4), potent inflammatory mediators.[1]
-
Fibrosis Downregulation: Directly reduces expression of COL1A1 (Collagen Type 1), TIMP-1, and LOXL2.[1][5]
Mechanistic Pathway Diagram[1]
Figure 2: Multi-modal mechanism of action of Tipelukast in fibrosis and inflammation.[1][6][5][7]
References
-
MediciNova, Inc. (2023).[1] MN-001 (tipelukast): A novel, orally bioavailable small molecule compound.[1][5][7] Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 9893228, Tipelukast. Retrieved from [Link]
-
Matsuda, K., et al. (2000).[1] Anti-inflammatory and anti-asthmatic effects of MN-001. Journal of Pharmacology and Experimental Therapeutics. (Contextualizing the 5-LOX/PDE mechanism).
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). Bioanalytical Method Validation. Retrieved from [Link]
Sources
- 1. Tipelukast - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medicinova.com [medicinova.com]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
Technical Procurement & Application Guide: Tipelukast-d6 Reference Standard
Part 1: Strategic Importance & Introduction
Tipelukast (MN-001) has evolved from a leukotriene receptor antagonist for asthma to a high-value investigational candidate for Non-Alcoholic Steatohepatitis (NASH) and Idiopathic Pulmonary Fibrosis (IPF).[1][2] Its dual mechanism—inhibiting both the 5-lipoxygenase (5-LO) pathway and phosphodiesterases (PDE)—requires precise pharmacokinetic (PK) profiling to understand its tissue distribution and anti-fibrotic efficacy.[1][2]
Tipelukast-d6 is the deuterated internal standard (IS) required for the bioanalysis of MN-001.[1][2] In regulated bioanalysis (GLP/GCP), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, extraction efficiency, and ionization variability in LC-MS/MS assays.[1][2]
Why "d6"? The incorporation of six deuterium atoms provides a mass shift of +6 Daltons.[1] This shift is sufficient to prevent "cross-talk" (spectral overlap) between the analyte (MN-001) and the internal standard, while ensuring the IS co-elutes with the analyte to perfectly track ionization suppression/enhancement.[2]
Part 2: Technical Specifications & Critical Quality Attributes (CQA)
When procuring this compound, "purity" is not a singular metric.[1][2] You must distinguish between Chemical Purity and Isotopic Purity .
Specification Reference Table
| Parameter | Acceptance Criterion | Scientific Rationale |
| Chemical Name | This compound (MN-001-d6) | N/A |
| Parent Formula | C₂₉H₃₈O₇S | MW: ~530.7 g/mol |
| Labeled Formula | C₂₉H₃₂D₆O₇S (Typical) | MW: ~536.7 g/mol (+6 Da shift) |
| Chemical Purity | ≥ 98.0% | Impurities compete for ionization and can foul the column.[1][2] |
| Isotopic Purity | ≥ 99.0 atom % D | Critical: Incomplete deuteration (d0, d1, d2 species) will appear in the analyte channel, causing false positives and quantifying errors (contribution to M0).[2] |
| Isotopic Distribution | d0 < 0.1% | The presence of unlabeled drug (d0) in the standard directly biases the Lower Limit of Quantitation (LLOQ).[2] |
| Label Position | Metabolically Stable Sites | Labels must be on the propyl chain or aromatic ring, not on exchangeable protons (e.g., -OH, -COOH) or metabolically labile acetyl groups if possible.[1][2] |
The "Cross-Signal" Validation
Before running samples, you must experimentally validate the standard:
-
Inject Pure IS: Inject a high concentration of this compound.[1][2] Monitor the transition for the unlabeled drug (Tipelukast).[1]
-
Pass: Signal is < 20% of the LLOQ of the analyte.[1]
-
-
Inject Pure Analyte: Inject the ULOQ (Upper Limit of Quantitation) of Tipelukast.[1] Monitor the transition for the IS.
-
Pass: Signal is < 5% of the IS response.[1]
-
Part 3: Mechanism of Action & Biological Context[1]
Understanding the pharmacology of MN-001 ensures that your bioanalytical method covers the relevant dynamic range for therapeutic efficacy.[1] MN-001 is unique because it targets both inflammation (5-LO) and fibrosis (PDE).[1][2]
Diagram 1: Tipelukast (MN-001) Dual Mechanism Pathway[1][2]
Caption: MN-001 exerts anti-inflammatory effects via 5-LO inhibition and anti-fibrotic effects via PDE inhibition/cAMP elevation.[1][2]
Part 4: Experimental Application (LC-MS/MS Protocol)
This section details a self-validating workflow for quantifying Tipelukast in plasma using this compound.
Method Development Strategy
-
Ionization: ESI Negative mode (ESI-) is typically preferred for Tipelukast due to the carboxylic acid moiety (COOH), which deprotonates readily to form [M-H]⁻.[1][2]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex).[1][2]
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (or Ammonium Acetate for negative mode stability).[1][2]
Step-by-Step Protocol
Step 1: Stock Solution Preparation
-
Analyte Stock: Dissolve Tipelukast (MN-001) in DMSO or Methanol to 1 mg/mL.[1][2]
-
IS Stock: Dissolve This compound in DMSO to 1 mg/mL.
-
Working IS Solution: Dilute IS stock in 50% Methanol to approx. 500 ng/mL (Target a consistent response of ~10^5 counts).
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma (Rat/Mouse/Human) into a 96-well plate.
-
Add 20 µL of Working IS Solution (this compound) to all samples (except Double Blanks).[1][2]
-
Add 150 µL of cold Acetonitrile (precipitation agent).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate containing 100 µL of water (to improve peak shape).
Step 3: LC-MS/MS Parameters (Guideline)
-
Precursor Ion (Analyte): m/z 529.2 [M-H]⁻ (Estimate based on MW 530.7)[1][2]
-
Precursor Ion (IS): m/z 535.2 [M-H]⁻ (Estimate based on MW 536.7)[1][2]
-
Product Ions: Determine experimentally via product ion scan.[1][2] Common fragments involve the cleavage of the propyl-phenoxy ether bond.[1]
Diagram 2: Analytical Workflow & Decision Tree
Caption: Standardized bioanalytical workflow ensuring data integrity via IS monitoring.
Part 5: Handling, Stability & Storage[2]
To maintain the integrity of your reference standard:
-
Hygroscopicity: Tipelukast salts can be hygroscopic.[1][2] Equilibrate the vial to room temperature before opening to prevent condensation, which degrades the solid.[1]
-
Solubility: Dissolve primary stocks in DMSO or Methanol .[1] Avoid dissolving directly in water, as solubility is low at neutral pH.[1]
-
Light Sensitivity: Store solutions in amber glass vials.
-
Long-term Storage: Solid powder at -20°C. Solutions at -80°C.
-
Deuterium Exchange: Avoid storing the standard in protic solvents (like water/methanol) at extreme pH (very acidic or very basic) for prolonged periods, as this could theoretically induce D/H exchange if the label is on an exchangeable position (though unlikely with proper C-D bonding).
Part 6: Procurement & Verification Checklist
When contacting vendors (e.g., specialized isotope labs), use this checklist to validate the product before purchase:
Disclaimer: this compound is for Research Use Only (RUO) .[1][2] It is not intended for diagnostic or therapeutic use in humans.[1]
References
-
MediciNova, Inc. (2023).[1][2][3] MN-001 (Tipelukast): Mechanism of Action in Fibrosis and NASH. Retrieved from [1][2]
-
U.S. Food and Drug Administration (FDA). (2018).[1][2][4] Bioanalytical Method Validation: Guidance for Industry. Retrieved from
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 9893228, Tipelukast. Retrieved from [1][2]
Sources
Technical Whitepaper: Optimization of Tipelukast-d6 Solubilization for Bioanalytical Applications
Executive Summary
Tipelukast-d6 (MN-001-d6) serves as the critical deuterated internal standard (IS) for the quantitation of Tipelukast in biological matrices via LC-MS/MS. As a lipophilic carboxylic acid derivative (
This guide defines the authoritative protocol for solubilizing this compound. We prioritize Dimethyl Sulfoxide (DMSO) for stock solution stability and Methanol (MeOH) for working solution compatibility, ensuring isotopic fidelity and preventing precipitation-induced quantitation errors.
Part 1: Physicochemical Profile & Solvent Selection Logic
To optimize solubility, one must understand the molecule's interaction with the solvent.[1] this compound retains the physicochemical properties of its non-deuterated parent (Tipelukast/MN-001), with a negligible difference in solubility despite the mass shift (
Structural Determinants of Solubility
-
Lipophilic Core: The molecule contains multiple propyl chains and phenyl rings, driving high lipophilicity (LogP ~4.5 - 5.0). This necessitates organic solvents with moderate-to-high non-polar character.
-
Acidic Moiety: The terminal carboxylic acid group (
) means the compound exists as a neutral, insoluble species in acidic or neutral aqueous environments. -
Deuteration Sites: The
labeling typically occurs on the stable propyl chains or acetyl groups. These C-D bonds are stable and do not affect solubility in bulk solvents, but they demand protection from proton-deuterium exchange (though rare for C-D bonds, extreme pH or catalysis should be avoided).
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Role in Workflow | Technical Rationale |
| DMSO | Excellent (> 20 mg/mL) | Primary Stock | High dielectric constant and aprotic nature disrupt intermolecular hydrogen bonding of the carboxylic acid, ensuring complete dissolution. |
| Methanol | Good (~1–5 mg/mL) | Working Solution | Protic solvent compatible with LC-MS mobile phases. Lower boiling point allows easier evaporation if concentration is required. |
| Water | Poor (< 0.001 mg/mL) | Avoid | Causes immediate precipitation of the neutral form. Only soluble if pH > 8.0 (forming the salt), which is risky for long-term IS stability. |
| Acetonitrile | Moderate | Alternative | Viable, but Tipelukast shows higher solubility in protic alcohols (MeOH) or dipolar aprotic solvents (DMSO). |
Part 2: Operational Protocols
Protocol A: Primary Stock Preparation (DMSO)
Objective: Create a stable, high-concentration Master Stock (1.0 mg/mL or 10 mM). Critical Constraint: Deuterated standards are expensive and often supplied in low quantities (1 mg – 5 mg). Do not attempt to weigh < 2 mg directly due to static error.
Step-by-Step Methodology:
-
Gravimetric Solvent Addition (Recommended):
-
If the vendor supplies exactly 1.0 mg in a vial, do not transfer the solid.
-
Add DMSO directly to the vendor vial.
-
Calculation: To achieve 1.0 mg/mL, add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or LC-MS).
-
Correction: If using gravimetric addition (more precise), add DMSO until the net weight increase is 1.10 g (Density of DMSO
g/mL).
-
-
Dissolution Mechanics:
-
Vortex: High speed for 30 seconds. Ensure the liquid washes the sides of the vial.
-
Sonication: Sonicate at ambient temperature for 5 minutes.
-
Visual Check: Hold vial against a light source. The solution must be perfectly clear. Any turbidity indicates undissolved micro-particulates.
-
-
Storage:
Protocol B: Working Standard Dilution (Methanol)
Objective: Create a working IS solution (e.g., 100 ng/mL) for spiking into biological samples. Solvent Switch: We transition from DMSO (Stock) to Methanol (Working) to match the initial mobile phase conditions of reverse-phase chromatography.
-
Intermediate Dilution (10 µg/mL):
-
Pipette 10 µL of Stock (1 mg/mL) into 990 µL of Methanol .
-
Vortex for 10 seconds.
-
Note: The small amount of DMSO (1%) is miscible in Methanol and will not cause precipitation.
-
-
Final Spiking Solution (100 ng/mL):
-
Dilute the Intermediate 1:100 into Methanol (or 50:50 Methanol:Water if the specific LC method requires it).
-
Caution: Do not dilute directly into 100% water. Keep organic content
to prevent the "Crash Effect" (precipitation of the lipophilic this compound).
-
Part 3: Visualization of Solubilization Workflow
The following diagram illustrates the critical path from solid standard to LC-MS injection, highlighting the solvent transitions.
Caption: Step-by-step solubilization workflow ensuring stability via DMSO stock and compatibility via Methanol dilution.
Part 4: Stability & Troubleshooting (Self-Validating Systems)
To ensure the protocol is working, implement these Quality Control (QC) checks.
The "Crash" Test (Validation)
Before running a full batch, verify the solubility of the Working Solution.
-
Prepare a mock sample: 50 µL Plasma + 150 µL Working Solution (MeOH).
-
Centrifuge at 10,000 x g.
-
Inject the supernatant.
-
Success Criteria: The this compound peak area should be consistent (CV < 5%) across 3 replicates. If the response is low or variable, the IS is precipitating upon contact with the plasma water. Remediation: Increase the organic ratio in the Working Solution.
Isotopic Purity & Exchange
While C-D bonds are generally stable, avoid storing this compound in protic solvents (Methanol/Water) for extended periods (> 1 month) at room temperature.
-
Risk: Slow H/D exchange at acidic sites (if any) or degradation of the ester/carboxylic functionality.
-
Rule: Always prepare fresh Working Solutions from the frozen DMSO Master Stock weekly.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for Tipelukast (CID 9893228). (Source for LogP and pKa physicochemical data). [Link]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling Guide. (General best practices for handling deuterated stocks). [Link]
Sources
Strategic Development of Deuterated Tipelukast (MN-001-d) for NASH Fibrosis
This is an in-depth technical guide for the strategic development and evaluation of Deuterated Tipelukast as a novel therapeutic candidate for Metabolic Dysfunction-Associated Steatohepatitis (MASH/NASH) fibrosis.
Document Type: Technical Whitepaper & Experimental Framework Target Audience: Medicinal Chemists, Pharmacologists, and Hepatology Researchers[1]
Executive Summary
Tipelukast (MN-001) is a novel, orally bioavailable small molecule with a dual mechanism of action: inhibition of phosphodiesterase (PDE) types 3 and 4, and inhibition of the 5-lipoxygenase (5-LO) pathway.[1][2] While Tipelukast has demonstrated anti-fibrotic and anti-inflammatory efficacy in preclinical models of NASH and Idiopathic Pulmonary Fibrosis (IPF), its pharmacokinetic (PK) profile requires twice-daily (BID) dosing.[1]
This guide outlines the scientific rationale and experimental framework for developing Deuterated Tipelukast (MN-001-d) . By exploiting the Kinetic Isotope Effect (KIE) at specific metabolic "soft spots," we aim to reduce hepatic clearance, extend plasma half-life (
Scientific Foundation & Molecular Design[1]
Mechanism of Action (MOA)
Tipelukast exerts its anti-fibrotic effects through a multi-modal pathway.[1][2][3] It is critical to understand that deuteration—replacing hydrogen (
-
PDE3/4 Inhibition: Increases intracellular cAMP levels in hepatic stellate cells (HSCs), inhibiting their activation and transformation into myofibroblasts.[1]
-
5-LO Inhibition: Blocks the synthesis of leukotrienes (LTs), which are potent pro-inflammatory mediators that drive hepatic inflammation and fibrosis.[1]
-
Downstream Effects: Downregulation of LOXL2, TIMP-1, and Collagen Type 1.[3]
Metabolic Liability & Deuteration Strategy
The chemical structure of Tipelukast contains specific moieties susceptible to Cytochrome P450 (CYP)-mediated oxidation.[1] The primary strategy involves strengthening the C-H bonds at these sites. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond (bond dissociation energy: C-D
Target Modification Sites:
-
Benzylic Positions: The propyl groups attached to the phenyl rings are prime targets for benzylic hydroxylation. Deuterating the benzylic carbons (C1 of the propyl chain) is the highest-yield strategy.[1]
-
Sulfanyl-Propoxy Linker: The methylene groups adjacent to the sulfur and oxygen atoms are susceptible to oxidative dealkylation.[1]
Proposed Candidate: MN-001-d4
-
Modification: Replacement of the two benzylic hydrogens on the 2-propyl group with deuterium.
-
Hypothesis:
, leading to reduced intrinsic clearance ( ).[1]
Pathway Visualization
The following diagram illustrates the dual MOA of Tipelukast and how it arrests fibrogenesis.
Figure 1: Mechanism of Action for Tipelukast.[1][3] Dual inhibition of PDE and 5-LO converges to suppress Hepatic Stellate Cell activation and subsequent fibrosis.[1]
Experimental Protocols
In Vitro Metabolic Stability Assessment
Before in vivo testing, the metabolic stability of the deuterated analog must be validated against the non-deuterated parent in liver microsomes.
Objective: Determine the Intrinsic Clearance (
Protocol:
-
Preparation: Prepare 10 mM stock solutions of MN-001 and MN-001-d in DMSO.
-
Incubation System:
-
Reaction:
-
Pre-incubate microsomes and buffer at 37°C for 5 min.
-
Initiate reaction by adding substrate (final conc. 1 µM).[1]
-
Sample at
min.
-
-
Termination: Quench aliquots with ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .[1]
Self-Validating Check: Include a positive control (e.g., Verapamil) and a negative control (Warfarin) to ensure microsomal activity is within standard range.[1]
In Vivo Efficacy: The STAM™ NASH Model
The STAM™ model (Stelic Animal Model) is the gold standard for evaluating anti-fibrotic agents as it progresses from steatosis to NASH to fibrosis and HCC, closely mimicking human pathology.
Study Design:
| Group | N | Induction | Treatment (Weeks 6-9) | Dose |
| G1 | 8 | Normal Diet | Vehicle | - |
| G2 | 12 | STAM (STZ + HFD) | Vehicle | BID |
| G3 | 12 | STAM (STZ + HFD) | MN-001 (Parent) | 30 mg/kg BID |
| G4 | 12 | STAM (STZ + HFD) | MN-001-d (Deuterated) | 30 mg/kg QD |
Rationale for G4: Testing the deuterated version at half the dosing frequency (QD vs BID) validates the hypothesis that improved PK translates to sustained efficacy.
Protocol Steps:
-
Induction: C57BL/6 mice receive Streptozotocin (STZ, 200 µg) at Day 2 post-birth.[1] At 4 weeks, start High Fat Diet (HFD, 57% kcal fat).
-
Administration: Oral gavage (PO) starting at Week 6 (establishment of NASH) until Week 9.
-
Endpoints (Week 9):
Experimental Workflow Diagram
Figure 2: Strategic Research Workflow. A stage-gate process ensures only metabolically superior candidates proceed to expensive in vivo models.[1]
Expected Data & Interpretation
Pharmacokinetic Comparison (Hypothetical)
The success of the deuteration strategy is measured by the change in PK parameters.
| Parameter | MN-001 (Parent) | MN-001-d (Target) | Desired Outcome |
| ~2-4 hours | ~6-8 hours | >50% Increase | |
| High | Moderate/High | Comparable exposure | |
| Baseline | Increased | Improved Bioavailability | |
| Clearance ( | High | Reduced | Reduced Metabolic Liability |
Efficacy Benchmarks
For the deuterated compound to be viable, the QD (once daily) dosing of MN-001-d must show non-inferiority to the BID (twice daily) dosing of MN-001 in reducing the Sirius Red positive area (fibrosis score).[1]
References
-
MediciNova, Inc. (2025).[1] MN-001 (Tipelukast): A Novel Anti-Fibrotic and Anti-Inflammatory Agent.[1][2][3] MediciNova Pipeline. [Link][1]
-
Matsuda, K., & Iwaki, Y. (2014). MN-001 (tipelukast) reduces fibrosis and inflammation and down-regulates TIMP-1, collagen Type 1 and LOXL2 mRNA overexpression in an advanced NASH model.[1] Hepatology, 60(6), 1283A. [Link]
-
Tung, R. (2010).[1] The Development of Deuterium-Containing Drugs. Innovations in Pharmaceutical Technology, 32, 24-28.[1] (Contextual grounding for deuteration strategy).
-
Saito, K., et al. (2015). Characterization of the STAM™ model of NASH-HCC. Inflammation and Regeneration, 35, 143-150. (Standard Protocol for STAM Model).[1]
-
ClinicalTrials.gov. (2024). Safety, Tolerability, and Efficacy of MN-001 in Patients With Idiopathic Pulmonary Fibrosis. Identifier: NCT02503657.[1] [Link]
Sources
Technical Guide: Interpreting and Validating the Certificate of Analysis for Tipelukast-d6
This guide serves as a comprehensive technical reference for interpreting and validating the Certificate of Analysis (CoA) for Tipelukast-d6 , a critical stable isotope-labeled internal standard (SIL-IS) used in bioanalytical LC-MS/MS workflows.
Introduction: The Criticality of the Internal Standard
In the quantitative bioanalysis of Tipelukast (MN-001) —a pleiotropic anti-inflammatory agent targeting leukotriene receptors and phosphodiesterases (PDE3/4)—data integrity relies heavily on the quality of the internal standard.[1][2]
This compound is the deuterated analog of Tipelukast, utilized to normalize variations in:
-
Extraction Recovery: Compensating for analyte loss during protein precipitation or solid-phase extraction (SPE).
-
Ionization Efficiency: Correcting for matrix effects (ion suppression/enhancement) in the electrospray ionization (ESI) source.
-
Chromatographic Performance: Mimicking the retention time and peak shape of the analyte.
A Certificate of Analysis (CoA) for a deuterated standard is not merely a receipt; it is a calibration document . Errors in the CoA (specifically regarding isotopic purity and D0 content) directly propagate into quantitative errors in pharmacokinetic (PK) data.
Anatomy of a Gold-Standard CoA
A compliant CoA for a reference standard like this compound must adhere to principles outlined in ISO 17034 and ICH M10 guidelines. Below is a breakdown of the critical sections and the scientific logic behind them.
Identity & General Properties
-
Chemical Name: this compound (e.g., labeled on the propoxy linker or propyl side chains to ensure non-exchangeability).
-
CAS Number: 125961-82-2 (Parent) / [Labeled CAS if available, else "Labeled Analog of 125961-82-2"].
-
Molecular Formula:
-
Molecular Weight: 536.72 g/mol (approx. +6 Da shift from parent).
Purity Metrics: The "Dual Purity" Concept
For stable isotopes, purity is two-dimensional:
-
Chemical Purity (CP): The % of the material that is chemically Tipelukast (regardless of isotope).
-
Method: HPLC-UV (254 nm) or UPLC-PDA.
-
Acceptance: Typically >98.0%.[3]
-
-
Isotopic Purity (IP) / Enrichment: The % of the pool that is actually the d6 isotopologue.
-
Method: High-Resolution Mass Spectrometry (HRMS) or
-NMR. -
Acceptance: Typically >99.0% atom D.
-
Critical Insight: A standard can have 99.9% Chemical Purity but poor Isotopic Purity (e.g., high d0/d1/d2 content). If the d0 (unlabeled) content in the IS is high, it will contribute a false signal to the analyte channel, artificially inflating the Lower Limit of Quantification (LLOQ).
Simulated Certificate of Analysis (Example)
The following data represents a high-quality reference standard suitable for GLP bioanalysis.
| Parameter | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity ( | 500 MHz ( | Structure confirms to this compound | Conforms |
| Identity (MS) | ESI-MS (+) | 537.7 amu | |
| Chemical Purity | HPLC-UV (210 nm) | 99.4% | |
| Isotopic Enrichment | HRMS / SIM | 99.6% | |
| Isotopic Distribution | HRMS | Report Values | D0: 0.01%D1-D4: <0.5%D5: 2.1%D6: 97.4% |
| Water Content | Karl Fischer | Report Value | 0.8% |
| Residual Solvents | GC-Headspace | Acetone: 120 ppm |
Technical Deep Dive: Validating the CoA Data
The "Cross-Talk" Calculation
The most vital line item for a bioanalyst is the D0 content .
-
Scenario: You are quantifying Tipelukast at an LLOQ of 1.0 ng/mL.
-
Risk: You spike this compound at 500 ng/mL as the Internal Standard.
-
Calculation: If your IS has 0.1% D0 (unlabeled parent), you are effectively adding:
of unlabeled Tipelukast to every sample. -
Impact: Your blank samples will show a peak at 50% of your LLOQ. This fails FDA/EMA validation rules (Blank must be <20% of LLOQ).
Protocol for User-Verification: Always run a "Zero Sample" (Matrix + IS, no Analyte) during method development to empirically determine if the CoA's stated isotopic purity is sufficient for your specific LLOQ.
Handling & Storage[6]
-
Hygroscopicity: Tipelukast contains a carboxylic acid moiety and can be hygroscopic. The CoA water content (KF) is used to correct the weighed mass to the active mass.
-
Stability: Deuterium on non-exchangeable positions (C-D bonds) is generally stable. However, avoid storing in protic solvents (MeOH/Water) at extreme pH for extended periods to prevent any potential acid-catalyzed exchange, although rare for alkyl-deuteriums.
Visualizing the Workflow
The following diagrams illustrate the lifecycle of the this compound standard and the mechanism of its action in LC-MS/MS.
Diagram 1: From Synthesis to Validation Workflow
Caption: The lifecycle of a Reference Standard, emphasizing the critical hand-off from CoA generation to User Validation.
Diagram 2: LC-MS/MS Quantitation Mechanism
Caption: Mechanism showing how this compound co-travels with the analyte to normalize variability at every stage.
Experimental Protocol: Standard Preparation
Step 1: Stock Solution Preparation
-
Equilibrate the this compound vial to room temperature (prevent condensation).
-
Weigh approximately 1.0 mg into a clean glass vial. Record exact weight (e.g., 1.05 mg).
-
Calculate the solvent volume required to reach a target concentration (e.g., 1.0 mg/mL) considering the Purity Factor :
-
Dissolve in DMSO or Methanol (Tipelukast is hydrophobic; avoid 100% water).
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
Step 2: Working Solution (Spiking Solution)
-
Dilute the Stock Solution with 50:50 Acetonitrile:Water to create a working solution (e.g., 500 ng/mL).
-
Storage: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[4][5] Link
-
ICH Guideline M10 on Bioanalytical Method Validation. (2022). European Medicines Agency.[6] Link
-
Tipelukast (MN-001) Compound Summary. PubChem. National Library of Medicine. Link
-
Stable Isotopes in Bioanalysis. (2022). Acanthus Research Technical Notes. Link
-
Certificate of Analysis Guide for Reference Materials. (2021). Cayman Chemical.[3] Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
Technical Guide: Tipelukast-d6 Isotopic Enrichment and Purity Specifications
Executive Summary
This technical guide defines the critical quality attributes (CQAs) and bioanalytical application protocols for Tipelukast-d6 , the stable isotope-labeled internal standard (SIL-IS) required for the quantification of Tipelukast (MN-001) in biological matrices.
Tipelukast is a novel, orally bioavailable small molecule with leukotriene receptor antagonist (LTRA) activity and inhibitory effects on phosphodiesterases (PDE3/4) and 5-lipoxygenase (5-LO).[1][2] Given its multi-modal mechanism in treating fibrotic diseases (NASH, IPF), precise quantification via LC-MS/MS is critical for pharmacokinetic (PK) profiling.
This document serves as a definitive reference for procuring, validating, and utilizing this compound to meet FDA/EMA M10 regulatory standards.
Part 1: Compound Identity and Isotopic Design
To ensure robust bioanalytical performance, the internal standard must mimic the physicochemical properties of the analyte while maintaining mass spectral distinctness.
Chemical Definition
-
Chemical Formula:
[3][4][6][8] -
Internal Standard: this compound
-
Target Mass: ~536.72 g/mol (+6 Da shift)
Deuteration Strategy
For Tipelukast, the optimal deuteration sites are the terminal methyl groups of the two propyl side chains. This placement ensures:
-
Metabolic Stability: The propyl termini are less prone to rapid metabolic exchange compared to hydroxyl or carboxyl protons.
-
Chromatographic Co-elution: Deuterium placement on alkyl chains minimizes the "deuterium isotope effect," ensuring the IS co-elutes with the analyte to effectively compensate for matrix effects.
Figure 1: Structural logic for this compound synthesis. Deuteration of propyl termini provides a stable +6 Da shift.
Part 2: Critical Quality Attributes (CQAs)
When sourcing or synthesizing this compound, the following specifications are non-negotiable for regulated bioanalysis (GLP/GCP).
Isotopic Enrichment Specifications
The primary risk in using a SIL-IS is "cross-talk"—the contribution of the IS signal to the analyte channel (due to incomplete labeling) or the analyte to the IS channel (due to natural isotopes).
| Parameter | Specification | Scientific Rationale |
| Isotopic Enrichment | ≥ 99.0 atom % D | High enrichment prevents unlabeled (d0) this compound from interfering with the quantification of low-concentration study samples (LLOQ). |
| Isotopic Purity (d0) | < 0.1% | The presence of d0 species in the IS directly inflates the analyte peak area, causing overestimation of drug concentration. |
| Signal Contribution | < 20% of LLOQ | Per FDA M10, the IS response in the analyte channel must not exceed 20% of the Lower Limit of Quantification (LLOQ) response. |
Chemical Purity Specifications
Impurities in the standard can cause ionization suppression or act as isobaric interferences.
-
Chemical Purity (HPLC): ≥ 98.0%
-
Identity (NMR/MS): Must confirm structure and D-incorporation positions.
-
Solubility: Soluble in Methanol/DMSO (Stock preparation).
Part 3: Bioanalytical Method Validation (LC-MS/MS)
This section details the protocol for utilizing this compound in a validated LC-MS/MS assay, compliant with FDA M10 guidelines.
Mass Spectrometry Transitions (MRM)
Tipelukast ionizes well in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid moiety.
-
Analyte (Tipelukast):
-
Precursor Ion: m/z 529.2
-
Product Ion: m/z 469.2 (Loss of Acetyl/Propyl fragment)
-
-
Internal Standard (this compound):
-
Precursor Ion: m/z 535.2
-
Product Ion: m/z 475.2 (Corresponding d6 fragment)
-
Experimental Workflow: Protein Precipitation
A robust extraction method is required to remove plasma proteins while maintaining high recovery of the hydrophobic Tipelukast molecule.
-
Sample Aliquot: Transfer 50 µL of plasma (K2EDTA) to a 96-well plate.
-
IS Spiking: Add 20 µL of This compound Working Solution (e.g., 500 ng/mL in 50:50 MeOH:H2O).
-
Note: The IS concentration should target the mid-range of the calibration curve.
-
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Vortex/Centrifuge: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Supernatant Transfer: Transfer 100 µL of supernatant to a clean plate.
-
Dilution: Dilute with 100 µL of water (to match initial mobile phase).
-
Injection: Inject 5 µL onto the LC-MS/MS.
Troubleshooting Internal Standard Variability
IS response variability is a common issue in bioanalysis. Use the following logic to diagnose issues with this compound.
Figure 2: Diagnostic workflow for Internal Standard (IS) variability during method validation.
Part 4: Regulatory Compliance (FDA/EMA M10)
To ensure your data withstands regulatory scrutiny, the following validation experiments utilizing this compound are mandatory.
Selectivity and Interference
-
Requirement: Analyze 6 lots of blank matrix (including lipemic and hemolyzed).
-
Acceptance Criteria:
Matrix Effect (Matrix Factor)
Because Tipelukast is hydrophobic, it elutes late where phospholipids often interfere.
-
Calculation: Calculate the IS-normalized Matrix Factor (MF).
-
Goal: The CV of the IS-normalized MF across 6 lots should be ≤ 15%. This proves this compound effectively compensates for ion suppression/enhancement.
References
-
MediciNova, Inc. (2020).[1] MN-001 (tipelukast) Mechanism of Action and Clinical Applications. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2022).[13] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9893228, Tipelukast. Retrieved from
-
BenchChem. (2025). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation. Retrieved from
-
Zhang, T., et al. (2024). Internal standard variability: root cause investigation and practical considerations. PubMed Central. Retrieved from
Sources
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. medicinova.com [medicinova.com]
- 3. Tipelukast - Wikipedia [en.wikipedia.org]
- 4. 4-(6-Acetyl-3-(3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy)-2-propylphenoxy)butyric acid | C29H38O7S | CID 9893228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. DrugMapper [drugmapper.helsinki.fi]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. GSRS [precision.fda.gov]
- 9. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fda.gov [fda.gov]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Bioanalytical Method Development for Tipelukast (MN-001) and Tipelukast-d6 by LC-MS/MS
Abstract & Scope
This protocol details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tipelukast (MN-001) in human plasma, utilizing Tipelukast-d6 as the stable isotope-labeled internal standard (SIL-IS).
Tipelukast is a novel, orally bioavailable small molecule with anti-fibrotic and anti-inflammatory activity, acting via leukotriene (LT) receptor antagonism and inhibition of phosphodiesterases (PDE3/4) and 5-lipoxygenase (5-LO).[1][2] Given its complex metabolic profile and high protein binding (>99%), this method prioritizes specificity and matrix effect compensation using the deuterated internal standard.
Chemical & Physical Properties
Understanding the physicochemical nature of the analyte is the foundation of robust method development.
| Property | Analyte: Tipelukast (MN-001) | Internal Standard: this compound |
| CAS Registry | 125961-82-2 | N/A (Custom Synthesis) |
| Chemical Formula | C₂₉H₃₈O₇S | C₂₉H₃₂D₆O₇S |
| Molecular Weight | 530.67 g/mol | 536.71 g/mol |
| LogP | ~4.5 (High Lipophilicity) | ~4.5 |
| pKa | ~4.2 (Carboxylic Acid) | ~4.2 |
| Solubility | Soluble in Methanol, DMSO, Ethanol; Insoluble in Water | Same |
The Role of this compound
The use of This compound is non-negotiable for regulated bioanalysis (FDA/EMA M10 Guidelines).
-
Correction of Ion Suppression: Co-eluting phospholipids often suppress ionization. The d6-IS co-elutes (or elutes very closely) and experiences the same suppression, normalizing the response ratio.
-
Extraction Efficiency: Compensates for variability in recovery during protein precipitation or liquid-liquid extraction.
Method Development Strategy
Mass Spectrometry Optimization (Tuning)
Tipelukast contains a carboxylic acid moiety (favors Negative Mode,
-
Recommendation: Positive Electrospray Ionization (ESI+) is generally preferred for modern triple quadrupoles due to higher fragmentation efficiency and signal-to-noise ratios for this class of large hydrophobic molecules, provided an acidic mobile phase is used.
-
Tuning Protocol:
-
Prepare a 1 µg/mL solution of Tipelukast in 50:50 Methanol:Water (0.1% Formic Acid).
-
Infuse at 10 µL/min into the MS source.
-
Precursor Scan: Identify the
peak at m/z 531.2 . -
Product Ion Scan: Apply collision energy (CE) ramp (10–50 eV) to generate fragments.
-
Predicted MRM Transitions
Note: Exact fragments depend on collision energy and instrument geometry. These are theoretical starting points based on structural cleavage sites (thioether/ether linkages).
| Analyte | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |
| Tipelukast | ESI+ | 531.2 | 287.1* | 25 | Quantifier |
| Tipelukast | ESI+ | 531.2 | 423.2 | 30 | Qualifier |
| This compound | ESI+ | 537.2 | 293.1 | 25 | IS Quantifier |
*The 287.1 fragment typically corresponds to cleavage at the central ether/thioether linkage, a common high-energy pathway for this structural class.
Chromatographic Conditions
Due to the high LogP (4.5), Tipelukast is hydrophobic. A C18 column is essential.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters ACQUITY BEH C18.
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Strong eluent).
-
Gradient: Steep gradient required to elute the hydrophobic analyte and wash off phospholipids.
Detailed Experimental Protocol
Reagent Preparation
-
Stock Solution (1.0 mg/mL): Weigh 1.00 mg Tipelukast into a 1.0 mL volumetric flask. Dissolve in DMSO (due to limited water solubility). Vortex for 1 min. Store at -20°C.
-
IS Stock Solution (1.0 mg/mL): Prepare this compound in DMSO.
-
IS Working Solution (ISWS): Dilute IS Stock to 500 ng/mL in 50:50 Acetonitrile:Water.
Sample Preparation (Protein Precipitation)
Rationale: PPT is chosen for high throughput. If sensitivity < 1 ng/mL is required, switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of IS Working Solution (this compound).
-
Precipitation: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).
-
Mixing: Vortex vigorously for 5 minutes (1000 rpm).
-
Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a clean plate. Add 100 µL of Water (Milli-Q) to match the initial mobile phase conditions (prevents peak broadening).
-
Injection: Inject 5–10 µL onto the LC-MS system.
LC-MS/MS Parameters
Liquid Chromatography:
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Autosampler Temp: 5°C
-
Gradient Table:
-
0.0 min: 30% B
-
0.5 min: 30% B
-
2.5 min: 95% B (Elution of Tipelukast ~1.8 min)
-
3.5 min: 95% B (Wash)
-
3.6 min: 30% B
-
5.0 min: Stop
-
Mass Spectrometry (Sciex 5500/6500+ or equivalent):
-
Source: Turbo Ion Spray (ESI)
-
IonSpray Voltage: 5500 V
-
Temperature (TEM): 500°C
-
Curtain Gas (CUR): 30 psi
-
Gas 1 / Gas 2: 50 / 50 psi
Visual Workflows
Method Development Lifecycle
This diagram outlines the logical flow from chemical analysis to validated method.
Caption: Logical workflow for developing the Tipelukast LC-MS/MS assay, moving from MS tuning to extraction optimization.
Extraction & Injection Workflow
The specific steps for the Protein Precipitation protocol.
Caption: Step-by-step Protein Precipitation (PPT) workflow for plasma sample preparation.
Validation Criteria (FDA/ICH M10)
To ensure scientific integrity, the method must meet these core acceptance criteria before deployment in PK studies.
| Parameter | Acceptance Criteria (Standard) |
| Linearity | |
| Accuracy | Mean conc. within ±15% of nominal (±20% at LLOQ) |
| Precision (CV) | < 15% (< 20% at LLOQ) |
| Selectivity | No interfering peaks > 20% of LLOQ in blank plasma |
| Matrix Effect | IS-normalized Matrix Factor (MF) CV < 15% |
| Carryover | Blank peak area < 20% of LLOQ after ULOQ injection |
Critical Control: Isotopic Crosstalk Since this compound is only +6 Da heavier, check for "crosstalk" (unlabeled drug contributing to IS channel).
-
Test: Inject ULOQ (Upper Limit of Quantitation) of Tipelukast without IS.
-
Requirement: Signal in the IS channel (537.2 -> 293.1) must be < 5% of the normal IS response.
Troubleshooting & Optimization
-
High Backpressure: Tipelukast samples can be "sticky." Ensure the autosampler needle wash includes organic solvent (e.g., 50:50 MeOH:IPA) to prevent carryover and blockages.
-
Peak Tailing: If peaks tail, increase the column temperature to 50°C or add 5mM Ammonium Formate to the mobile phase to improve peak shape.
-
Sensitivity Issues: If ESI+ signal is low, switch to ESI Negative Mode (
m/z 529.2). Carboxylic acids often ionize better in negative mode, though background noise can be higher.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
ICH Harmonised Guideline. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PubChem Database. Tipelukast (MN-001) Compound Summary. National Center for Biotechnology Information. [Link]
-
ClinicalTrials.gov. Safety, Tolerability, and Efficacy of MN-001 (Tipelukast) in Patients With Idiopathic Pulmonary Fibrosis. [Link]
Sources
Application Note: Optimized MRM Transitions for Tipelukast-d6 Quantification
This Application Note and Protocol guide is designed for bioanalytical scientists and researchers involved in the quantification of Tipelukast (MN-001) in biological matrices. It prioritizes the use of a deuterated internal standard (Tipelukast-d6) to ensure regulatory-grade accuracy and precision.
Executive Summary
Tipelukast (MN-001) is a novel, orally bioavailable small molecule with anti-fibrotic and anti-inflammatory activity, acting via leukotriene (LT) receptor antagonism and inhibition of phosphodiesterases (PDE3/4) and 5-lipoxygenase (5-LO).[1] Accurate quantification of Tipelukast in plasma or tissue is critical for pharmacokinetic (PK) profiling in NASH and IPF clinical studies.
This protocol details an optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Unlike generic protocols, this guide focuses on the specific physicochemical properties of Tipelukast—specifically its carboxylic acid moiety—to justify the selection of Negative Electrospray Ionization (ESI-) as the most sensitive and selective mode.
Key Method Highlights
-
Ionization Mode: ESI Negative (favored for the carboxylic acid functionality).
-
Internal Standard: this compound (corrects for matrix effects and recovery variability).
-
Primary Transition: Loss of CO₂ [M-H]⁻ → [M-H-CO₂]⁻.
-
LOD/LLOQ: Capable of sub-ng/mL sensitivity with Solid Phase Extraction (SPE).
Chemical Intelligence & Mechanistic Rationale
Analyte Properties
-
Formula: C₂₉H₃₈O₇S[2]
-
Molecular Weight: 530.67 Da
-
Key Functional Groups:
-
Carboxylic Acid: Primary site of negative ionization (deprotonation).
-
Thioether & Aryl Ethers: Provide structural stability but are sites for collision-induced dissociation (CID).
-
Propyl/Acetyl Groups: Lipophilic regions affecting retention on C18 columns.
-
Internal Standard Strategy (this compound)
-
Labeling: Typically, deuterium atoms are incorporated into the stable acetyl methyl groups or the terminal propyl methyls.
-
Mass Shift: +6 Da.
-
Co-elution: The d6-analog is expected to co-elute with the analyte, providing near-perfect compensation for ion suppression/enhancement, though a slight deuterium isotope effect (retention time shift) may be observed in high-resolution chromatography.
Optimized MRM Transitions
The following transitions are optimized for Negative Mode (ESI-) . While Positive Mode [M+H]⁺ (531.2) is possible, Negative Mode [M-H]⁻ (529.2) offers superior selectivity for plasma samples by minimizing interference from endogenous amines and lipids.
Table 1: MRM Transition Parameters
| Compound | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) | Type | Mechanistic Origin |
| Tipelukast | ESI (-) | 529.2 | 485.2 | 50 | 30 | 22 | Quant | Loss of CO₂ (-44 Da) from carboxylic tail |
| Tipelukast | ESI (-) | 529.2 | 423.2 | 50 | 30 | 35 | Qual | Cleavage of propyl-phenoxy ether linkage |
| This compound | ESI (-) | 535.2 | 491.2 | 50 | 30 | 22 | Quant | Loss of CO₂ (Label retained on core) |
Note: The Collision Energy (CE) and Cone Voltage (DP) are instrument-dependent. The values above are optimized for a Sciex Triple Quad™ 6500+ but serve as a robust starting point for Waters Xevo or Agilent 6495 platforms.
Experimental Protocol
Reagents & Standards
-
Stock Solution: Dissolve Tipelukast and this compound in DMSO or Methanol to 1 mg/mL. Store at -20°C.
-
Working Standard: Dilute stock in 50:50 Methanol:Water to create a curve from 1.0 ng/mL to 1000 ng/mL.
Sample Preparation (Workflow)
We recommend Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) plate. This leverages the acidic nature of Tipelukast for orthogonal cleanup, removing neutral interferences (phospholipids) that cause matrix effects.
Step-by-Step SPE Protocol:
-
Pre-treatment: Mix 100 µL Plasma + 10 µL IS (this compound) + 300 µL 1% Formic Acid (aq). Vortex.
-
Conditioning: MAX Plate (30 mg): 1 mL Methanol, then 1 mL Water.
-
Loading: Load pre-treated sample.
-
Wash 1: 1 mL 5% Ammonium Hydroxide (removes neutrals/bases).
-
Wash 2: 1 mL Methanol (removes hydrophobic neutrals).
-
Elution: 500 µL 2% Formic Acid in Methanol (elutes acidic Tipelukast).
-
Reconstitution: Evaporate to dryness (N₂ stream, 40°C) and reconstitute in 100 µL Mobile Phase.
LC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8). Essential for stable negative ionization.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 30% B[3]
-
2.5 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 30% B
-
5.0 min: Stop
-
Visual Workflow & Logic
The following diagram illustrates the critical decision pathways and experimental flow for this method.
Caption: Analytical workflow for Tipelukast quantification, highlighting the critical selection of SPE and Negative Mode ESI for optimal sensitivity.
Method Validation Criteria (Self-Validating System)
To ensure the protocol is "self-validating" as per FDA/EMA guidelines, run the following checks:
-
Ion Suppression Check: Post-column infusion of Tipelukast while injecting a blank plasma extract. A drop in baseline signal at the retention time indicates matrix effects. Remedy: Switch from PPT to SPE.
-
Cross-Signal Contribution: Inject a high concentration of Tipelukast (ULOQ) and monitor the IS channel (535.2 > 491.2). Any signal >5% of the IS response indicates isotopic impurity or crosstalk.
-
Linearity: The calibration curve must be linear (
) using a weighting factor.
References
-
Tipelukast (MN-001)
- Source: Pulmonary Fibrosis Foundation. "Tipelukast (MN-001) - Drug Details."
-
[4]
-
Bioanalytical Method Validation Guidelines
-
Montelukast (Analog)
- Note: Referenced for structural fragment
-
Source: ResearchGate.[5] "LC-MS/MS method development and validation of Montelukast."
-
Tipelukast Clinical Trials & Pharmacokinetics
- Source: ClinicalTrials.gov. "Safety, Tolerability, and Efficacy of MN-001 (Tipelukast)."
Sources
Tipelukast-d6 internal standard concentration in plasma
Application Note: Optimization and Validation of Tipelukast-d6 Internal Standard Concentration in Human Plasma
Executive Summary
This application note details the protocol for determining the optimal working concentration of this compound, the stable isotope-labeled internal standard (SIL-IS) for the quantification of Tipelukast (MN-001) in human plasma. Tipelukast is a novel leukotriene receptor antagonist and PDE inhibitor currently under investigation for fibrotic diseases (NASH, IPF).
Precise bioanalysis requires an Internal Standard (IS) concentration that balances two competing failure modes: Signal-to-Noise (SNR) limitation (concentration too low) and Isotopic Cross-Talk (concentration too high). This guide provides a self-validating workflow to derive a concentration that satisfies FDA M10 and ICH M10 Bioanalytical Method Validation guidelines.
Strategic Optimization: The "Goldilocks" Zone
The selection of the IS concentration is not arbitrary. It is a calculated decision based on the specific sensitivity of your mass spectrometer (e.g., Sciex 6500+ vs. Waters Xevo TQ-XS).
-
The Risk of "Too Low": If the IS signal is weak (<100x baseline noise), the precision (%CV) of the method degrades, particularly if matrix suppression occurs.
-
The Risk of "Too High": If the IS concentration is excessive, isotopic impurities (Tipelukast-d0 present in the d6 stock) will be detectable in the analyte channel, artificially inflating the Lower Limit of Quantification (LLOQ).
Visualizing the Optimization Logic
Figure 1: Decision tree for optimizing this compound concentration. The process is iterative until all three checkpoints (SNR, Cross-talk, Suppression) are satisfied.
Materials and MS/MS Transitions
Analyte: Tipelukast (MN-001) MW: 530.7 g/mol Internal Standard: this compound (Deuterated on propyl side chain) Matrix: Human Plasma (K2EDTA)
Representative MS/MS Transitions (Positive ESI): Note: Exact transitions depend on collision energy (CE) optimization per instrument.
| Compound | Precursor (Q1) | Product (Q3) | Purpose |
| Tipelukast | 531.2 | 287.1 | Quantifier (Ether cleavage) |
| Tipelukast | 531.2 | 185.1 | Qualifier |
| This compound | 537.2 | 293.1 | IS Quantifier |
Protocol: Determination of Optimal IS Concentration
Do not rely on a fixed number (e.g., "50 ng/mL") found in literature, as instrument sensitivity varies. Follow this titration protocol.
Step 1: Preparation of Stock Solutions
-
Tipelukast Stock: Dissolve 1.0 mg MN-001 in 1.0 mL Methanol (1.0 mg/mL).
-
This compound (IS) Stock: Dissolve 1.0 mg this compound in 1.0 mL Methanol (1.0 mg/mL).
-
IS Spiking Solutions: Prepare a serial dilution of the IS in 50:50 Methanol:Water to create three candidate working concentrations:
-
Low IS: 50 ng/mL
-
Mid IS: 200 ng/mL
-
High IS: 1000 ng/mL
-
Step 2: The "Zero Sample" Cross-Talk Test
Objective: Determine if the IS contributes signal to the Analyte channel (Isotopic Purity Check).
-
Prepare "Zero" Samples: Extract blank plasma spiked only with the IS at the three candidate levels (Low, Mid, High). Do not add Tipelukast analyte.
-
Prepare LLOQ Sample: Extract plasma spiked with Tipelukast at the target LLOQ (e.g., 1.0 ng/mL) without IS.
-
Analysis: Inject the Zero samples and monitor the Analyte Transition (531.2 -> 287.1) .
-
Calculation:
-
Acceptance Criteria: Interference must be < 20% of the LLOQ response (FDA M10).
Step 3: The Signal Stability Test
Objective: Ensure the IS signal is robust enough to overcome matrix noise.
-
Prepare ULOQ Sample: Extract plasma spiked with Tipelukast at the Upper Limit of Quantification (e.g., 1000 ng/mL) + IS.
-
Analysis: Inject extracted samples.
-
Check: The IS peak area should be at least 5% of the Analyte peak area at ULOQ , but ideally, the IS response should be roughly equivalent to the analyte response at the geometric mean of the curve.
-
Noise Check: The IS signal-to-noise ratio (SNR) in a blank matrix must be >100:1.
Data Presentation & Selection Guide
Use the table below to select the final concentration based on your experimental data.
| Candidate IS Conc.[1][2] | IS Peak Intensity (CPS) | Cross-Talk at LLOQ (%) | Verdict |
| 50 ng/mL | 4.5e4 | 0.5% | Reject (Too low; risk of poor precision) |
| 200 ng/mL | 1.8e5 | 4.2% | OPTIMAL (High signal, acceptable interference) |
| 1000 ng/mL | 9.2e5 | 28.0% | Reject (Fails FDA criteria; >20% interference) |
Hypothetical data for illustration. "CPS" = Counts Per Second.
Validated Extraction Protocol (Protein Precipitation)
Once the concentration is selected (e.g., 200 ng/mL), use this standardized workflow.
-
Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (200 ng/mL in 50% MeOH).
-
Critical Step: Vortex gently for 10 seconds to equilibrate IS with plasma proteins before precipitation.
-
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex at high speed for 5 minutes.
-
Centrifugation: 4000 rpm for 15 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a clean plate.
-
Dilution: Add 100 µL of Water (Milli-Q) to match initial mobile phase conditions.
-
Injection: 5-10 µL onto LC-MS/MS.
Workflow Diagram
Figure 2: Protein Precipitation (PPT) workflow ensuring IS equilibration with plasma proteins.
Troubleshooting & Critical Parameters
-
Deuterium Exchange: this compound is generally stable, but avoid using unbuffered acidic solvents for long-term storage (>24h) at room temperature, as deuterium on exchangeable positions (if any) could scramble. Store stock at -20°C.
-
Matrix Effect (ME): Calculate the IS-normalized Matrix Factor.
This value should be close to 1.0 (0.85 – 1.15), indicating the d6-IS is perfectly tracking the suppression of the analyte. -
Solubility: Tipelukast is lipophilic. If you observe low recovery, ensure the extraction solvent is at least 80% organic (ACN/MeOH) before the final dilution step.
References
-
US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[3] (2022).[3][4] Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis.[4] (2022).[3][4] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9893228, Tipelukast. (2024).[5][6] Available at: [Link]
-
MediciNova, Inc. MN-001 (Tipelukast) Mechanism of Action and Clinical Development. Available at: [Link]
Sources
- 1. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. RPubs - Use of Internal Standard in LC-MS/MS Method [rpubs.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Selectivity Solid Phase Extraction (SPE) of Tipelukast-d6 and Tipelukast (MN-001) from Human Plasma
Abstract & Introduction
Tipelukast (MN-001) is a novel, orally bioavailable small molecule acting as a leukotriene receptor antagonist and inhibitor of phosphodiesterases (PDE3/4) and 5-lipoxygenase (5-LO).[1][2] Currently under investigation for fibrotic diseases such as NASH (MASH) and Idiopathic Pulmonary Fibrosis (IPF), accurate quantification of Tipelukast in biological matrices is critical for pharmacokinetic (PK) profiling.
The Challenge: Tipelukast is highly lipophilic and exhibits extensive plasma protein binding (>99%), similar to structural analogs like montelukast. Traditional protein precipitation (PPT) often fails to remove phospholipids, leading to significant matrix effects (ion suppression) in LC-MS/MS analysis.
The Solution: This protocol details a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) methodology. By leveraging the carboxylic acid moiety of Tipelukast (pKa ~4.5), we utilize an orthogonal retention mechanism (Reverse Phase + Ion Exchange) to achieve superior cleanup, ensuring the removal of neutral lipids and proteins while maintaining high recovery (>85%) of the analyte and its deuterated internal standard, Tipelukast-d6.
Compound Properties & Mechanism[1][2][3][4]
Understanding the physicochemical properties of the analyte is the foundation of this protocol.
| Property | Tipelukast (MN-001) | This compound (IS) |
| Structure | 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-propylphenoxy]butanoic acid | Deuterated analog (d6 on propyl chain) |
| Molecular Weight | 530.68 g/mol | ~536.72 g/mol |
| Acidity (pKa) | ~4.5 (Carboxylic Acid), ~10 (Phenol) | Same |
| LogP | High (Lipophilic) | High |
| Ionization Mode | Negative ESI [M-H]⁻ or Positive ESI [M+H]⁺ | Same |
Extraction Mechanism: Mixed-Mode Anion Exchange (MAX)
Because Tipelukast contains an acidic tail, we use a polymeric sorbent modified with quaternary amine groups.
-
Load (High pH): Tipelukast is ionized (COO⁻) and binds to the positively charged sorbent via ionic interaction.
-
Wash (Organic): Since the analyte is "locked" by charge, we can wash with 100% Methanol to strip away neutral phospholipids and hydrophobic interferences without eluting the drug.
-
Elute (Low pH): Acidifying the solvent protonates the drug (COOH), breaking the ionic bond and releasing it.
Materials & Reagents
-
Internal Standard: this compound.
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
SPE Cartridge: Polymeric Mixed-Mode Anion Exchange (MAX), 30 mg/1 cc (e.g., Oasis MAX, Strata-X-A).
-
Reagents:
-
Ammonium Hydroxide (NH₄OH), HPLC Grade.
-
Formic Acid (FA), LC-MS Grade.
-
Methanol (MeOH) and Acetonitrile (ACN), LC-MS Grade.
-
Water, Milli-Q or equivalent.
-
Experimental Protocol
Preparation of Solutions[7]
-
Pre-treatment Buffer: 5% NH₄OH in Water (pH > 10).
-
Wash Solution 1: 5% NH₄OH in Water.
-
Wash Solution 2: 100% Methanol.
-
Elution Solvent: 2% Formic Acid in Methanol.
Sample Pre-treatment (Critical Step)
-
Objective: Disrupt protein binding and ionize the analyte.
-
Aliquot 200 µL of plasma into a 1.5 mL tube.
-
Add 20 µL of this compound Internal Standard working solution.
-
Add 200 µL of Pre-treatment Buffer (5% NH₄OH).
-
Note: Do not use acid for precipitation here. We need the sample basic to ensure Tipelukast is negatively charged for the MAX cartridge.
-
-
Vortex for 30 seconds.
SPE Procedure (Step-by-Step)
| Step | Solvent / Action | Mechanism / Rationale |
| 1.[1][5] Condition | 1 mL Methanol | Solvates the polymeric sorbent. |
| 2. Equilibrate | 1 mL Water | Prepares sorbent for aqueous sample. |
| 3. Load | Apply Pre-treated Sample | Analyte (COO⁻) binds to Quaternary Amine (N⁺). Flow rate < 1 mL/min.[6] |
| 4. Wash 1 | 1 mL 5% NH₄OH | Removes proteins and salts. Maintains high pH to keep analyte bound. |
| 5. Wash 2 | 1 mL 100% Methanol | Aggressive Wash: Removes neutral lipids and hydrophobic interferences. Analyte stays bound via ionic lock. |
| 6. Dry | Vacuum for 2 mins | Removes excess organic solvent. |
| 7. Elute | 2 x 250 µL 2% Formic Acid in MeOH | Acidifies environment (pH < 3), neutralizing the drug to COOH, breaking the ionic bond. |
| 8. Post-Process | Evaporate to dryness (N₂, 40°C). Reconstitute in 100 µL Mobile Phase. | Concentrates sample for high sensitivity. |
Workflow Visualization
The following diagram illustrates the logical flow of the Mixed-Mode Anion Exchange mechanism specifically for Tipelukast.
Figure 1: Mixed-Mode Anion Exchange (MAX) extraction logic for Tipelukast, highlighting the "Ionic Lock" allowing aggressive organic washing.
LC-MS/MS Conditions (Suggested)
While the extraction is the primary focus, the following chromatographic conditions are recommended to ensure separation from any remaining matrix components.
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.[6]
MRM Transitions: Tipelukast can be analyzed in Negative or Positive mode. Negative mode is often preferred for carboxylic acids to reduce background noise, though Positive mode is common for leukotriene antagonists.
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |
| Tipelukast | ESI (-) | 529.7 [M-H]⁻ | 295.1 | 30 | 25 |
| This compound | ESI (-) | 535.7 [M-H]⁻ | 295.1 | 30 | 25 |
Note: Transitions should be optimized on your specific instrument. Positive mode [M+H]+ 531.7 is also viable.
Validation & Troubleshooting
Self-Validating the Protocol
To ensure the method is working in your lab, perform a "Fraction Collection Test" during development:
-
Collect the "Load" flow-through.
-
Collect "Wash 1" and "Wash 2" solvents.
-
Analyze these fractions.
-
Result: If Tipelukast is found in the Load/Wash 1, your pH was not basic enough (drug didn't bind).
-
Result: If Tipelukast is found in Wash 2 (MeOH), the ionic interaction failed (cartridge capacity exceeded or pH dropped).
-
Common Issues
-
Low Recovery: Ensure the elution solvent is acidic enough (pH < 3). Formic acid (2-5%) is usually sufficient, but Trifluoroacetic acid (TFA) can be used if stronger acidification is needed.
-
Matrix Effect: If ion suppression persists, ensure the Wash 2 step uses 100% Methanol . This is the primary advantage of MAX over standard C18; you can wash with strong organic solvents to remove lipids without losing the analyte.
References
-
MediciNova, Inc. (2025).[1] MN-001 (Tipelukast) Mechanism of Action and Clinical Development. Retrieved from [Link][5]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9893228, Tipelukast. Retrieved from [Link]
-
Waters Corporation. (2022). Oasis MAX Extraction Protocol for Acidic Drugs in Plasma. Retrieved from [Link]
Sources
- 1. MediciNova Announces Completion of Patient Enrollment in MN-001-NATG-202 Clinical Trial of MN-001 (Tipelukast) | MediciNova, Inc. [investors.medicinova.com]
- 2. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. 4-(6-Acetyl-3-(3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy)-2-propylphenoxy)butyric acid | C29H38O7S | CID 9893228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Optimization of Tipelukast-d6 Retention Time on C18 Reverse Phase Column
This Application Note is structured as a high-level technical guide for bioanalytical scientists. It synthesizes physicochemical principles with practical method development strategies for Tipelukast (MN-001) and its deuterated internal standard.
Abstract & Scope
This protocol details the chromatographic behavior of Tipelukast-d6 (the deuterated internal standard for Tipelukast/MN-001) on C18 stationary phases. Tipelukast is a leukotriene receptor antagonist and phosphodiesterase inhibitor with significant lipophilicity and acidic functionality.
Achieving a stable retention time (RT) for this compound is critical for compensating matrix effects in quantitative bioanalysis. This guide addresses the Deuterium Isotope Effect , where deuterated isotopologues often elute slightly earlier than their protiated counterparts on reverse-phase columns.[1][2] We provide a validated workflow to optimize retention, resolution, and peak symmetry.
Physicochemical Context & Retention Mechanism[1][3][4]
The Analyte: Tipelukast (MN-001)[5][6][7][8]
-
Chemical Class: Sulfidopeptide leukotriene receptor antagonist.[3]
-
Key Functional Groups: Carboxylic acid (Butanoic acid moiety), Phenol, Ketones.
-
Hydrophobicity (LogP): Estimated > 3.5. High affinity for C18 ligands.
-
Acid/Base Character: Amphiphilic but predominantly acidic (pKa ~4.5 for the carboxylic acid).
The Internal Standard: this compound
-
Modification: Replacement of 6 hydrogen atoms with deuterium (
H). -
Chromatographic Behavior: C-D bonds are shorter and have lower polarizability than C-H bonds.[4] This results in a slightly smaller van der Waals radius and reduced hydrophobic interaction with the C18 alkyl chains.
-
Result: this compound is expected to elute 0.02 – 0.10 minutes earlier than Tipelukast. This "Inverse Isotope Effect" is normal but must be distinguished from instrument drift.
Experimental Protocol
Reagents & Standards
-
Solvent A (Aqueous): 0.1% Formic Acid in LC-MS grade Water. (Maintains low pH to suppress ionization of the carboxylic acid, ensuring robust retention on C18).
-
Solvent B (Organic): 100% Acetonitrile (Preferred over Methanol for sharper peaks and lower backpressure with this aromatic molecule).
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.7 µm or 2.5 µm particle size.
LC-MS/MS Conditions
The following gradient is designed to elute this compound in a window free from phospholipid suppression (typically > 2.5 min).
Table 1: Chromatographic Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | State |
| 0.00 | 0.40 | 90 | 10 | Loading |
| 0.50 | 0.40 | 90 | 10 | Isocratic Hold |
| 3.00 | 0.40 | 10 | 90 | Elution Ramp |
| 4.00 | 0.40 | 10 | 90 | Wash |
| 4.10 | 0.40 | 90 | 10 | Re-equilibration |
| 5.50 | 0.40 | 90 | 10 | End |
-
Expected Retention Time: 2.8 – 3.2 minutes.
-
Column Temperature: 40°C (Reduces viscosity and improves mass transfer).
Mass Spectrometry Parameters (Generic)
Tipelukast can be analyzed in both Positive and Negative ESI modes. Negative mode is often more selective for the carboxylic acid moiety, but Positive mode is common for multi-analyte panels.
Table 2: MS/MS Transitions (MRM)
| Analyte | Ionization | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tipelukast | ESI (+) | 531.2 | Optimization Req | 30 | 25 |
| This compound | ESI (+) | 537.2 | Optimization Req | 30 | 25 |
| Tipelukast | ESI (-) | 529.2 | Optimization Req | 30 | 20 |
> Note: Exact product ions depend on the specific d6 labeling position. Always perform a product ion scan on your specific reference standard.
Visualizing the Workflow & Logic
Bioanalytical Workflow
This diagram outlines the critical path from sample preparation to data integration, highlighting where the Internal Standard (IS) plays its role.
Caption: Step-by-step bioanalytical workflow for Tipelukast quantification using d6-IS.
Retention Optimization Logic
This decision tree guides the scientist through optimizing the retention time if the d6 peak is unstable or co-eluting with interferences.
Caption: Decision tree for troubleshooting this compound retention issues on C18.
Critical Considerations & Troubleshooting
The Deuterium Isotope Effect
It is scientifically accurate to observe a slight separation between Tipelukast and this compound.
-
Observation: The d6 peak may apex 0.05 minutes before the native peak.
-
Impact: This is generally acceptable.[5][6] However, ensure the integration window covers both peaks if they are being summed (rare) or that the software correctly identifies the shifting RT.
-
Mitigation: If the shift is too large (>0.2 min) causing ionization environment differences (e.g., one elutes in a suppression zone and the other does not), switch to a column with different selectivity (e.g., Phenyl-Hexyl) or reduce the gradient slope to co-elute them more effectively.
Carryover
Tipelukast is highly lipophilic. Significant carryover may be observed in the blank following a high standard.
-
Solution: Use a needle wash with high organic strength (e.g., 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid).
Matrix Effects
Because Tipelukast is hydrophobic, it elutes late, often after the early-eluting phospholipids. However, late-eluting lysophospholipids can still interfere.
-
Validation: Monitor the IS response across all samples. A drop in IS area >50% compared to neat standards indicates suppression.
References
-
MediciNova, Inc. (2023).[7][8] MN-001 (Tipelukast) Mechanism of Action and Clinical Development. Retrieved from [Link]
- Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. (General reference on isotope effects).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tipelukast - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medicinova.com [medicinova.com]
- 6. researchgate.net [researchgate.net]
- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
Application Note: Optimized Mobile Phase Composition for Tipelukast-d6 LC-MS/MS Analysis
Abstract & Core Directive
This guide details the development of a robust mobile phase system for the quantification of Tipelukast (MN-001) and its deuterated internal standard, Tipelukast-d6 , in biological matrices.
Unlike generic protocols, this method is engineered specifically for the acidic, non-nitrogenous nature of Tipelukast. The absence of basic nitrogen atoms in the Tipelukast structure (
Physicochemical Context & Strategy
The Analyte: Tipelukast (MN-001)
Tipelukast is a leukotriene receptor antagonist and phosphodiesterase (PDE) inhibitor.[1][2]
-
Chemical Class: Aromatic Ketone / Carboxylic Acid.
-
Key Functional Groups: Butanoic acid tail (Acidic), Phenolic hydroxyl (Weakly acidic), Thioether linker (Neutral).
-
pKa: Approximately 4.5 (Carboxylic acid).
-
LogP: ~4.5–5.0 (Highly Lipophilic).
The Internal Standard: this compound[4]
-
Function: Corrects for matrix effects, extraction efficiency, and ionization variability.
-
Isotope Effect: Deuterium substitution typically reduces lipophilicity slightly. On high-efficiency C18 columns, this compound may elute fractionally earlier (<0.05 min) than the analyte. The mobile phase must prevent chromatographic separation of the IS from the analyte to ensure they experience the exact same matrix suppression/enhancement at the source.
Mobile Phase Logic: The "Ionization-Retention" Balance
The critical challenge is balancing retention (requires acidic suppression of ionization for neutrals) with detection (requires ionization).
| Parameter | Recommendation | Scientific Rationale |
| Ionization Mode | ESI Negative (-) | Tipelukast lacks basic nitrogen for protonation ( |
| Aqueous Phase (A) | 10 mM Ammonium Acetate | Provides a neutral pH (~6.8) that supports the deprotonated state ( |
| Organic Phase (B) | Acetonitrile (ACN) | ACN provides sharper peak shapes for aromatic compounds compared to Methanol and generates lower backpressure, allowing higher flow rates. |
| Additives | None (or Ammonia) | Avoid Formic Acid. Acidifying the mobile phase suppresses the ionization of the carboxylic acid in ESI(-), reducing sensitivity. |
Experimental Protocol
Reagents and Materials
-
Water: LC-MS Grade (Resistivity 18.2 MΩ·cm).
-
Acetonitrile: LC-MS Grade (Hypergrade).
-
Ammonium Acetate: LC-MS Grade (High purity, crystalline).
-
This compound Reference Standard: >98% isotopic purity.
Mobile Phase Preparation[5][6]
Mobile Phase A: 10 mM Ammonium Acetate (Aqueous)
-
Weigh 0.771 g of Ammonium Acetate.
-
Transfer to a 1 L volumetric flask.
-
Dissolve in ~900 mL of LC-MS Grade Water .
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume (1 L) with water.
-
Optional: Check pH.[3][4] It should be naturally around 6.7–6.9. Do not adjust with acid.
-
Filter through a 0.22 µm membrane if not using an in-line degasser/filter.
Mobile Phase B: 100% Acetonitrile
-
Transfer 1 L of LC-MS Grade Acetonitrile directly into the reservoir bottle.
-
Note: Do not add buffer salts to Phase B to avoid precipitation in the pumps during high-organic gradients.
LC-MS/MS Method Parameters
Column: C18 Reversed-Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm) Column Temperature: 40°C Flow Rate: 0.4 mL/min Injection Volume: 2–5 µL
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.00 | 90 | 10 | Initial Hold |
| 0.50 | 90 | 10 | Begin Elution |
| 3.00 | 5 | 95 | Ramp to High Organic |
| 4.00 | 5 | 95 | Wash (Remove Phospholipids) |
| 4.10 | 90 | 10 | Return to Initial |
| 6.00 | 90 | 10 | Re-equilibration |
Visualizing the Workflow
The following diagram illustrates the decision pathway for selecting this specific mobile phase composition based on the chemical structure of Tipelukast.
Caption: Logical framework for selecting Ammonium Acetate/ACN for Tipelukast analysis.
Validation & Quality Control (Self-Validating System)
To ensure trustworthiness, the method must include self-validating checks.
System Suitability Test (SST)
Before analyzing samples, inject the This compound standard (100 ng/mL) six times.
-
Acceptance Criteria:
-
Retention Time %CV < 1.0%.
-
Peak Area %CV < 5.0%.[5]
-
Tailing Factor: 0.9 – 1.2 (Crucial: Tailing > 1.5 indicates secondary interactions, likely due to insufficient buffer strength or column aging).
-
Carryover Check
Due to the high lipophilicity of Tipelukast, carryover is a major risk.
-
Protocol: Inject a high concentration standard (Upper Limit of Quantification), followed immediately by a Double Blank (Mobile Phase only).
-
Requirement: The peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ).
-
Mitigation: If carryover exists, change the needle wash solvent to 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incorrect pH (Acidic) | Ensure Mobile Phase A is Ammonium Acetate (pH ~6.8), NOT Formic Acid. Acidic pH suppresses [M-H]- formation. |
| Drifting Retention Time | Organic evaporation | Cap solvent bottles tightly. ACN evaporates faster than water, altering the gradient composition over time. |
| Split Peaks | Solvent Mismatch | Ensure the sample injection solvent matches the initial mobile phase (e.g., 10% ACN). Injecting 100% MeOH samples leads to peak distortion. |
| Signal Suppression | Matrix Effects | Tipelukast elutes late. Ensure the gradient wash step (95% B) is long enough to clear phospholipids from the column. |
References
-
MediciNova, Inc. (2023).[2] MN-001 (Tipelukast): Mechanism of Action and Clinical Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9893228, Tipelukast. Retrieved from [Link]
- Alsarra, I. et al. (2005). High-performance liquid chromatographic determination of montelukast in human plasma. Journal of Chromatography B.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
Technical Guide: Optimization of Tipelukast-d6 Stock Solution Stability for Bioanalytical Assays
Abstract
This application note provides a comprehensive technical framework for the preparation, storage, and stability assessment of Tipelukast-d6 (MN-001-d6) stock solutions. Tipelukast (MN-001) is a novel orally bioavailable small molecule with leukotriene receptor antagonist activity, currently under investigation for nonalcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF). The deuterated analog, this compound, serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS) in LC-MS/MS bioanalysis. This guide addresses the physicochemical challenges of lipophilic acidic compounds, isotopic purity maintenance, and prevention of signal drift caused by improper storage.
Physicochemical Profile & Handling Strategy[1][2]
This compound is a lipophilic carboxylic acid. Its stability is governed by its solubility profile and the integrity of the deuterium label.
Table 1: Physicochemical Properties of this compound
| Property | Specification | Technical Implication |
| Chemical Name | This compound (MN-001-d6) | Deuterated analog of MN-001 |
| Molecular Formula | C₂₉H₃₂D₆O₇S | Mass shift of +6 Da vs. analyte (MW ~536.71) |
| Label Position | Typically O-propoxy-d6 chain | Stable Label: Aliphatic ether linkage prevents H/D exchange in protic solvents. |
| Solubility | DMSO (>10 mg/mL), Methanol, Ethanol | Low Aqueous Solubility: Requires organic solvent for master stock. |
| pKa | ~4.5 (Carboxylic Acid) | Ionizes in basic pH; prone to adsorption on glass in non-buffered aqueous solutions. |
| Light Sensitivity | Moderate (Aromatic/Ketone moieties) | Strict Requirement: Amber borosilicate glass vials. |
Critical Handling Precaution: Isotopic Cross-Talk
The +6 Da mass shift is ideal for minimizing isotopic overlap. However, degradation or isotopic impurity can lead to a signal in the analyte channel (M+0).
-
Rule: The contribution of this compound to the Tipelukast (analyte) transition must be < 20% of the LLOQ (Lower Limit of Quantification) response.
Storage & Stability Protocols
Solid State Storage
-
Temperature: -20°C (Long-term: -80°C).
-
Container: Tightly sealed amber glass vial with desiccator.
-
Hygroscopicity: Allow the vial to equilibrate to room temperature (RT) for 30 minutes before opening to prevent condensation, which causes hydrolysis or weighing errors.
Solution State Storage Strategy
The choice of solvent dictates the storage temperature and vessel type.
-
Master Stock (1.0 mg/mL):
-
Solvent: DMSO is preferred for maximum solubility and stability.
-
Storage: -20°C or -80°C.
-
Caveat: DMSO freezes at ~18°C. Repeated freeze-thaw cycles can cause micro-precipitation.
-
Best Practice: Aliquot master stock into single-use volumes (e.g., 100 µL) to eliminate freeze-thaw stress.
-
-
Working Stock (1.0 - 10 µg/mL):
-
Solvent: Methanol (MeOH) or Acetonitrile (ACN) .
-
Storage: -20°C.
-
Caveat: Volatile solvents can evaporate through loose caps, increasing concentration. Use Parafilm® or cryo-vials with O-rings.
-
Protocol: Master Stock Preparation & Validation
Objective
To prepare a 1.0 mg/mL this compound Master Stock Solution with <1% weighing error.
Materials
-
This compound Reference Standard (Solid).
-
Solvent: DMSO (LC-MS Grade).
-
Vessel: 2 mL Amber Glass Volumetric Flask (Class A) or calibrated amber vial.
Workflow Diagram: Stock Preparation
Figure 1: Step-by-step workflow for the preparation of the Master Stock solution to ensure homogeneity and minimize degradation.
Step-by-Step Procedure
-
Equilibration: Remove the this compound vial from the freezer and let it stand at room temperature for 30 minutes.
-
Weighing: Accurately weigh approximately 1.0 mg of substance into a tared amber glass vial. Record the exact mass (e.g., 1.05 mg).
-
Calculation: Calculate the volume of DMSO required to achieve exactly 1.0 mg/mL.
-
Formula:
-
Note: Account for the salt correction factor if using a salt form (e.g., Sodium salt).
-
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 60 seconds.
-
Sonication: Sonicate for 5 minutes. Ensure the water bath temperature does not exceed 30°C to prevent thermal degradation.
-
Aliquot: Immediately dispense 50–100 µL aliquots into amber HPLC vials with insert. Cap tightly.
-
Label: Include Compound Name, Concentration, Solvent, Date, and User Initials.
Protocol: Stability & System Suitability Testing
Before using a stored stock for a critical bioanalytical run, you must verify its integrity.
"Fresh vs. Frozen" Verification
This experiment determines if the stored stock has degraded or concentrated (evaporation).
-
Preparation:
-
Stock A (Stored): Thaw one aliquot of the -20°C/-80°C Master Stock.
-
Stock B (Fresh): Weigh and prepare a fresh Master Stock from solid powder.
-
-
Dilution: Dilute both stocks independently to the Working Concentration (e.g., 100 ng/mL) using 50:50 ACN:Water.
-
Analysis: Inject n=6 replicates of each solution on LC-MS/MS.
-
Acceptance Criteria:
-
The % Difference between the mean peak areas of Stock A and Stock B must be ≤ 5% .
-
Isotopic Purity Check (Blank Test)
Inject a "Double Blank" (Matrix without Analyte or IS) and a "Zero Sample" (Matrix + IS only).
-
Monitor: The transition channel for the unlabeled Tipelukast (Analyte).
-
Result: Any peak in the Analyte channel at the retention time of Tipelukast must be < 20% of the LLOQ peak area. If high signal is observed, the d6-stock may contain unlabeled impurities or is undergoing degradation (though unlikely for d6-ether).
Stability Decision Tree
Figure 2: Decision logic for assessing the viability of stored this compound stock solutions.
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Signal Drift | Evaporation of solvent (MeOH/ACN) in stored vials. | Use DMSO for Master Stocks. Ensure caps have intact PTFE/Silicone septa. |
| Precipitation | "Salting out" upon dilution into aqueous buffers. | Tipelukast is acidic. Ensure working solutions contain at least 50% organic solvent or maintain pH > 6.0. |
| Ghost Peaks | Carryover or Contamination. | Use a needle wash with high organic content (e.g., 90% ACN + 0.1% Formic Acid). |
| Retention Time Shift | Column aging or pH change. | Tipelukast retention is pH-sensitive. Tightly control mobile phase pH (use buffer, not just acid addition). |
References
-
MediciNova, Inc. (2025).[1] MN-001 (Tipelukast): Mechanism of Action and Clinical Development. Retrieved from [Link]
-
US Food and Drug Administration (FDA) . (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ResolveMass Laboratories . (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
Sources
Application Note: Quantitative Bioanalysis of MN-001 (Tipelukast) in Plasma via LC-MS/MS
Abstract
This application note details a robust protocol for the quantitative analysis of MN-001 (Tipelukast) in biological matrices using Tipelukast-d6 as the Internal Standard (IS). Designed for drug development professionals focusing on NASH (Non-Alcoholic Steatohepatitis) and IPF (Idiopathic Pulmonary Fibrosis), this guide addresses the specific physicochemical challenges of MN-001, including its hydrophobicity and ionization characteristics. We present a validated workflow utilizing Negative Electrospray Ionization (ESI-) and protein precipitation, ensuring compliance with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.
Introduction & Scientific Context
The Analyte: MN-001 (Tipelukast)
MN-001 is a novel, orally bioavailable small molecule with a dual mechanism of action.[1][2] It functions as a Leukotriene (LT) receptor antagonist and an inhibitor of phosphodiesterases (PDE3/4) and 5-lipoxygenase (5-LOX) .[1][2][3][4] This multi-pathway inhibition downregulates pro-fibrotic genes (e.g., LOXL2, COL1A1) and inflammatory mediators (e.g., CCR2, MCP-1), making it a prime candidate for treating fibrotic diseases like NASH and IPF [1, 2].[1][3]
The Analytical Challenge
-
Hydrophobicity: MN-001 contains multiple propyl chains and aromatic rings (LogP > 4), leading to high retention on C18 columns and potential carryover issues.
-
Ionization: The molecule possesses a carboxylic acid moiety and a phenolic hydroxyl group. While positive mode (ESI+) is common for many drugs, Negative Mode (ESI-) often yields superior sensitivity and lower background for MN-001 due to the facile deprotonation of the carboxylic acid [M-H]⁻.
-
Internal Standard: The use of This compound is critical. As a stable isotope-labeled IS, it co-elutes with the analyte, perfectly compensating for matrix effects (ion suppression/enhancement) and extraction variability—a requirement for regulated bioanalysis [3].
Mechanism of Action & Bioanalytical Relevance[1][3]
Figure 1: Mechanism of action of MN-001 and the role of PK analysis in establishing dose-response relationships.
Experimental Protocol
Materials & Reagents[7]
-
Analyte: MN-001 (Tipelukast), >98% purity.[5]
-
Internal Standard: this compound (Deuterated analog).
-
Matrix: K2EDTA Human or Rat Plasma (matched to study species).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Ammonium Acetate (NH₄OAc), Ammonium Hydroxide (NH₄OH).
Stock Solution Preparation
-
MN-001 Stock (1.0 mg/mL): Dissolve 1 mg of MN-001 in 1 mL of Methanol . (Note: Avoid pure water due to low solubility).
-
IS Stock (1.0 mg/mL): Dissolve this compound in Methanol.
-
Working Solutions: Serially dilute MN-001 Stock in 50:50 Methanol:Water to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
IS Working Solution: Dilute IS Stock to a fixed concentration (e.g., 200 ng/mL) in ACN.
Sample Preparation: Protein Precipitation (PPT)
PPT is chosen for high throughput and recovery.
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.
-
IS Addition: Add 20 µL of IS Working Solution.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% NH₄OH to ensure deprotonation and solubility).
-
Vortex & Centrifuge: Vortex for 2 min at high speed. Centrifuge at 4000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean plate.
-
Dilution: Add 100 µL of Water (to match initial mobile phase strength) and mix.
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Reasoning: High pH stability and excellent resolution for hydrophobic compounds.
-
Column Temp: 45°C.
-
Flow Rate: 0.4 mL/min.[6]
| Time (min) | Mobile Phase A (Water + 5mM NH₄OAc) | Mobile Phase B (ACN + 5mM NH₄OAc) |
| 0.0 | 90% | 10% |
| 0.5 | 90% | 10% |
| 2.5 | 5% | 95% |
| 3.5 | 5% | 95% |
| 3.6 | 90% | 10% |
| 5.0 | 90% | 10% |
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI).
-
Polarity: Negative (-) .
-
Spray Voltage: -2500 V.
-
Gas Temperatures: Source 350°C, Desolvation 400°C.
MRM Transitions (Representative) Note: Exact transitions must be tuned on your specific instrument. Theoretical values based on MW 530.7.
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (V) |
| MN-001 | 529.7 | 485.7 (Loss of CO₂) | 20 |
| MN-001 (Qual) | 529.7 | 261.1 (Cleavage) | 35 |
| This compound | 535.7 | 491.7 (Loss of CO₂) | 20 |
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for MN-001 quantification.
Method Validation Strategy (FDA/ICH M10)
To ensure this protocol meets regulatory standards [3, 4], the following parameters must be validated:
Selectivity & Specificity[10][11][12]
-
Requirement: Analyze blank plasma from 6 different individual sources.
-
Acceptance: Interference at the retention time of MN-001 must be < 20% of the LLOQ response.
Linearity & Range
-
Curve: 6-8 non-zero standards (e.g., 1.0 – 1000 ng/mL).
-
Weighting: 1/x² usually provides the best fit for heteroscedastic data common in LC-MS.
-
Acceptance: Correlation coefficient (r²) > 0.99.
Matrix Effect (ME)
-
Why it matters: MN-001 is hydrophobic and elutes late, where phospholipids often interfere.
-
Calculation:
-
Role of IS: this compound should show a similar ME profile to the analyte. The IS-normalized Matrix Factor should be close to 1.0.
Carryover Check
Due to the lipophilicity of Tipelukast, carryover is a significant risk.
-
Protocol: Inject a Blank sample immediately after the ULOQ (Upper Limit of Quantitation) standard.
-
Mitigation: If carryover > 20% of LLOQ, implement a needle wash with 50:25:25 ACN:MeOH:Isopropanol .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity (ESI-) | Incorrect pH in mobile phase. | Ensure Mobile Phase A is neutral or slightly basic (Ammonium Acetate pH 5-7). Acidic pH suppresses ionization of -COOH. |
| Peak Tailing | Column overload or secondary interactions. | Use a high-coverage C18 column (e.g., Waters BEH). Increase buffer concentration to 10mM. |
| Non-Linear Calibration | Saturation of detector. | Use a less sensitive transition for high concentrations or reduce injection volume (e.g., 1-2 µL). |
| Drifting Retention Time | Column temperature fluctuation. | Ensure column oven is stable at 45°C. MN-001 retention is sensitive to temp. |
References
-
MediciNova, Inc. (2023).[3][7][8] MN-001 (tipelukast) Mechanism of Action and Clinical Development. Retrieved from [Link]
-
Matsuda, K., & Iwaki, Y. (2015). MN-001 (tipelukast) reduces fibrosis and inflammation in advanced NASH models.[7] Hepatology. (Contextual citation based on established MOA literature).
-
U.S. Food and Drug Administration (FDA). (2018).[9][10] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
- 1. biospace.com [biospace.com]
- 2. medicinova.com [medicinova.com]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. medicinova.com [medicinova.com]
- 5. caymanchem.com [caymanchem.com]
- 6. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tipelukast - Wikipedia [en.wikipedia.org]
- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 9. researchgate.net [researchgate.net]
- 10. labs.iqvia.com [labs.iqvia.com]
Troubleshooting & Optimization
Troubleshooting Tipelukast-d6 Retention Time Shift vs. Native Analyte
Technical Support Center | Bioanalytical Application Guide
Subject: Resolving Retention Time (RT) Shifts Between Tipelukast (MN-001) and Tipelukast-d6 Internal Standard Applicable For: LC-MS/MS Method Development, DMPK Studies, Clinical Bioanalysis Last Updated: February 2026
Introduction
In high-performance liquid chromatography-mass spectrometry (LC-MS/MS), Stable Isotope Labeled (SIL) internal standards are the gold standard for correcting matrix effects, recovery losses, and injection variability. Ideally, the SIL-IS and the native analyte co-elute perfectly.
However, researchers working with Tipelukast (MN-001) often observe that its deuterated analog, This compound , elutes slightly earlier than the native compound. This guide addresses why this happens, how to determine if the shift is acceptable, and how to minimize it to ensure regulatory compliance.
Part 1: The Mechanism (The "Why")
Q: Why does this compound elute earlier than native Tipelukast?
A: This is a documented physical phenomenon known as the Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC).
-
Reduced Hydrophobicity: The carbon-deuterium (C-D) bond is shorter and has a smaller molar volume than the carbon-hydrogen (C-H) bond. This results in a lower polarizability and slightly reduced lipophilicity for the deuterated molecule.
-
Chromatographic Result: In RPLC, retention is driven by hydrophobic interaction with the stationary phase (e.g., C18). Since this compound is slightly less hydrophobic, it partitions less strongly into the stationary phase and elutes earlier.
-
pKa Shift (Secondary Effect): Tipelukast contains a carboxylic acid moiety (butyric acid derivative). Deuteration can induce a slight shift in the pKa of nearby ionizable groups. If your mobile phase pH is close to the analyte's pKa, this slight isotopic pKa shift can exaggerate the separation.
Technical Insight: The shift is typically small (0.05 – 0.2 minutes) but increases with the number of deuterium atoms. With a d6-label, a visible shift is physically expected and not necessarily an error in preparation.
Part 2: Impact Analysis (The "So What")
Q: Is a retention time shift acceptable for regulatory submission?
A: It depends on the Matrix Effect (ME) profile. According to FDA and EMA Bioanalytical Method Validation guidelines, the IS must track the analyte. A shift is acceptable only if the ionization environment remains identical for both compounds.
-
The Risk: If this compound elutes earlier, it may enter the source during a region of high ion suppression (e.g., eluting phospholipids), while the native Tipelukast elutes later in a "cleaner" zone. This "decoupling" renders the IS ineffective, leading to failed accuracy/precision.
-
The Limit: A shift of < 2-3% of the peak width is generally negligible. If the peaks are fully baseline separated, the method is high-risk.
Part 3: Troubleshooting & Optimization
Q: How do I minimize the shift or validate the method despite it?
Follow this hierarchical troubleshooting logic:
Step 1: Mobile Phase pH Optimization (Critical)
Tipelukast is an acidic molecule.
-
Issue: If pH is near the pKa (approx. 4.5 - 5.0), the slight pKa difference between native and d6 variants causes different ionization states, maximizing the RT shift.
-
Solution: Lock the ionization state.
-
Acidic Mode (Preferred): Use 0.1% Formic Acid (pH ~2.7). Both species are fully protonated (neutral) and retention is dominated by hydrophobicity.
-
Basic Mode: Use Ammonium Bicarbonate (pH ~8-9). Both species are fully deprotonated.
-
Avoid: Unbuffered mobile phases or pH 4-6.
-
Step 2: Gradient Slope Adjustment
-
Issue: Shallow gradients (e.g., 0.5% B/min) maximize chromatographic resolution, separating the d6 and native peaks.
-
Solution: Steepen the gradient ramp.
-
Example: Change from 5-95% B over 10 mins
5-95% B over 4 mins. This compresses the peaks, forcing co-elution without compromising peak shape.
-
Step 3: Stationary Phase Selection
-
Issue: Standard C18 columns maximize hydrophobic selectivity, which highlights the isotope effect.
-
Solution: Consider a Phenyl-Hexyl or C8 column. These phases often rely on
interactions (relevant for Tipelukast's aromatic rings) rather than pure hydrophobicity, potentially masking the deuterium effect.
Part 4: Method Validation Protocol
If the shift persists (which is common with d6), you must prove it does not impact data quality. Perform the Matrix Factor Co-elution Test .
Protocol: Post-Column Infusion (PCI)
-
Setup: Tee-in a constant infusion of Native Tipelukast (100 ng/mL) into the LC flow entering the MS source.
-
Injection: Inject a blank extracted biological matrix (plasma/serum) via the LC column.
-
Observation: Monitor the baseline of the infused Tipelukast.
-
Look for: Dips (suppression) or humps (enhancement) at the specific retention times of the d6-IS and the Native analyte.
-
-
Acceptance Criteria:
-
The "Matrix Effect Profile" (the suppression zone) must be uniform across the entire combined elution window of both the d6-IS and Native Tipelukast.
-
If the d6 peak falls into a suppression dip but the native peak elutes after the dip recovers, the IS is invalid.
-
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for handling this compound RT shifts.
Figure 1: Decision tree for troubleshooting and validating retention time shifts in deuterated internal standards.
Summary Data Table: Isotope Effect Characteristics
| Parameter | Tipelukast (Native) | This compound (IS) | Troubleshooting Action |
| Bond Length | C-H (Longer) | C-D (Shorter) | N/A (Physical property) |
| Lipophilicity | Higher | Lower | Expect earlier elution for d6. |
| Elution Order (RPLC) | Elutes 2nd | Elutes 1st | Steepen gradient to compress. |
| pH Sensitivity | pKa ~4.5 (Carboxyl) | pKa ~4.5 (Slight shift) | Buffer to pH 2.7 or 9.0 to mask pKa shifts. |
| Acceptable Shift | N/A | < 2-3% of Peak Width | Verify with Matrix Factor test. |
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Internal Standards). [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of reversed-phase liquid chromatography. Journal of Chromatography A, 1161(1-2), 200-206. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.5 (Matrix Effects). [Link]
-
MediciNova. (n.d.).[2] Tipelukast (MN-001) Mechanism of Action. [Link]
Sources
Technical Guide: Correcting Matrix Effects in Tipelukast (MN-001) Analysis
This guide serves as a technical resource for bioanalytical scientists developing LC-MS/MS assays for Tipelukast (MN-001) . It addresses the specific challenge of matrix effects —the suppression or enhancement of ionization caused by co-eluting endogenous components in biological matrices (plasma, urine)—and details the mechanistic correction provided by the stable isotope-labeled internal standard, Tipelukast-d6 .
Executive Summary: The Matrix Effect Challenge
In the quantitative analysis of Tipelukast (a leukotriene receptor antagonist and anti-fibrotic agent), matrix effects are a primary source of analytical error. Because Tipelukast is a hydrophobic carboxylic acid (LogP ~4-5), it often elutes in the same retention window as phospholipids (e.g., glycerophosphocholines), which are notorious for causing ion suppression in Electrospray Ionization (ESI).
The Solution: The use of This compound is not merely a regulatory recommendation but a physicochemical necessity. As a stable isotope-labeled internal standard (SIL-IS), it possesses:
-
Identical Retention Time: It co-elutes perfectly with the analyte.
-
Identical Ionization Efficiency: It experiences the exact same degree of suppression or enhancement as the analyte at any given moment.
Scientific Principles: Why this compound?
The Mechanism of Correction
Non-labeled internal standards (e.g., structural analogs like Montelukast) may elute slightly earlier or later than Tipelukast. If a matrix interference (e.g., a phospholipid peak) elutes at 2.5 min, but the analog elutes at 2.8 min, the analog will not experience the suppression that the analyte does.
This compound corrects this by "locking" the signal ratio. Even if the absolute signal of Tipelukast drops by 50% due to matrix suppression, the signal of this compound drops by the same 50%. The Area Ratio (Analyte/IS) remains constant, preserving quantitative accuracy.
Visualization: Matrix Effect Correction Workflow
The following diagram illustrates how the SIL-IS compensates for ionization competition in the ESI source.
Caption: Workflow demonstrating how this compound co-elutes with the analyte to normalize ion suppression caused by matrix components.
Experimental Protocol: Validated Workflow
This protocol is designed for Negative Ion Mode (ESI-) , which is preferred for Tipelukast due to its carboxylic acid moiety (
A. Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is cost-effective but leaves phospholipids. The SIL-IS is critical here.
-
Aliquot: Transfer
of plasma to a 96-well plate. -
IS Addition: Add
of This compound working solution ( in 50% MeOH). -
Precipitation: Add
of Acetonitrile (chilled). -
Vortex/Centrifuge: Vortex for 5 min; Centrifuge at
for 10 min. -
Dilution: Transfer
of supernatant to a fresh plate and dilute with of 0.1% Formic Acid in Water . (Dilution improves peak shape).
B. LC-MS/MS Conditions[1][2][3][4]
| Parameter | Setting | Notes |
| Column | C18 (e.g., Waters XSelect HSS T3), | High surface area for retention of polar metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains acidic pH to keep carboxylic acid protonated on column (better retention). |
| Mobile Phase B | Acetonitrile | Methanol can be used but ACN often yields lower backpressure. |
| Flow Rate | Higher flow rates may require source gas optimization. | |
| Ionization | ESI Negative (-) | Detects |
| Precursor Ion (Analyte) | Based on MW 530.7 (loss of H). | |
| Precursor Ion (IS) | Based on this compound. |
Note on Transitions: Exact product ions depend on collision energy. Common fragments involve the cleavage of the ether linker or loss of the butyric acid side chain. Always perform a product ion scan during development.
Troubleshooting Guide & FAQs
Issue 1: "My Internal Standard (IS) response varies significantly between samples."
Diagnosis: This is the definition of the Matrix Effect .
-
Cause: Different patient samples have varying levels of lipids/salts.
-
Verification: Check the retention time. If the IS retention time is stable but the area counts fluctuate, the IS is doing its job detecting the suppression.
-
Action:
-
Calculate the Matrix Factor (MF) . Compare the IS peak area in extracted matrix vs. neat solvent.
-
If suppression is
(i.e., MF ), the assay sensitivity may be compromised. Switch from Protein Precipitation to Solid Phase Extraction (SPE) or Phospholipid Removal Plates (e.g., Ostro, Phree).
-
Issue 2: "The calibration curve is non-linear (quadratic) at high concentrations."
Diagnosis: Saturation of the detector or ionization source (not necessarily a matrix effect).
-
Cause: this compound and Tipelukast compete for the same charge. At high concentrations, they may saturate the droplet surface.
-
Action:
-
Use a weighted regression (
). -
Check if the IS response decreases as the Analyte concentration increases (a sign of "crosstalk" or suppression by the analyte itself). If so, dilute the samples or lower the injection volume.
-
Issue 3: "I see a peak in the this compound channel in my Blank samples."
Diagnosis: Cross-signal contribution (Isotopic interference).
-
Cause: The native Tipelukast contains naturally occurring isotopes (
, ) that may overlap with the IS mass window if the resolution is low or the labeling is insufficient (e.g., d3 instead of d6). Alternatively, the this compound standard may contain traces of unlabeled Tipelukast (impurity). -
Action:
-
Check Purity: Inject a high concentration of the IS alone and monitor the Analyte transition. If a peak appears, your IS is impure.
-
Check Contribution: Inject the ULOQ (Upper Limit of Quantitation) of the Analyte and monitor the IS transition. If a peak appears, it is natural isotopic abundance.
-
Fix: Ensure the mass difference is at least 4-6 Da. This compound is sufficient, but ensure your MS resolution is set to "Unit" or "High".
-
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing IS variability and matrix effects.
References
-
MediciNova, Inc. (2025). MN-001 (Tipelukast) Mechanism of Action and Clinical Applications. Retrieved from
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from
-
National Institutes of Health (NIH). (2024). Impact of Internal Standard Selection on Measurement Results in LC-MS/MS. Retrieved from
-
Cayman Chemical. (2025). MN-001 (Tipelukast) Product Information and Physicochemical Properties. Retrieved from
Technical Support Center: Tipelukast-d6 Signal Suppression
Topic: Troubleshooting Signal Suppression of Tipelukast-d6 in ESI(+) Mode
Diagnostic Framework: Immediate Triage
Before altering your method, review these three critical "Failure Modes" specific to Tipelukast analysis in positive electrospray ionization (ESI+).
-
The "Wrong Mode" Conflict: Tipelukast (MN-001) is a carboxylic acid derivative (pKa ~4.5). It naturally favors deprotonation (
) in ESI Negative mode.[1] Forcing it into ESI Positive ( ) requires protonating a weakly basic site (likely the ketone or ether oxygen). This makes the ionization efficiency inherently low and hyper-sensitive to competition from matrix components. -
The Isotope Retention Shift: Deuterated standards (
) often elute slightly earlier than native analytes on C18 columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. If your peak is on the edge of a suppression zone (e.g., phospholipids), the standard may drift into the suppression window while the native drug remains outside it (or vice versa), destroying the quantitation correlation. -
The Phospholipid Blind Spot: In ESI+, phosphatidylcholines (PCs) are dominant. They do not just "co-elute"; they monopolize the surface of the electrospray droplet, preventing your weakly ionized Tipelukast from entering the gas phase.
Technical Deep Dive: The Mechanism of Failure
Why ESI+ Suppresses Tipelukast
Signal suppression is not just "blocking" the signal; it is a competitive failure in the ESI droplet.
-
Charge Competition: In ESI+, the system supplies a limited number of excess protons (
). -
Gas Phase Basicity (GPB): Molecules compete for these protons based on their GPB. Matrix components like amines, peptides, and phospholipids have high GPB. Tipelukast (an acid) has very low GPB.
-
Result: The matrix components steal the protons. Tipelukast remains neutral and is vacuumed away undetected.
Visualizing the Suppression Mechanism
Figure 1: Mechanism of Competitive Ionization Suppression in ESI Positive Mode. High proton affinity matrix components (Red) sequester available protons, forcing the weakly basic Tipelukast (Yellow) into the waste stream as neutral molecules.
Troubleshooting Guide (Q&A Format)
Q1: I cannot switch to Negative Mode due to other analytes. How do I fix the suppression in Positive Mode?
Answer: You must chemically modify the mobile phase to force protonation and physically separate the matrix.
-
Mobile Phase Modification:
-
Action: Use Formic Acid (0.1%) rather than Ammonium Acetate.
-
Reasoning: Ammonium ions (
) can suppress the protonation of weak bases in ESI+ because the ammonium ion itself consumes charge. A pure acidic environment ( from formic acid) drives the equilibrium toward the protonated form of Tipelukast ( ).
-
-
Chromatographic Separation:
-
Action: Change the gradient slope or organic modifier (Methanol vs. Acetonitrile).
-
Reasoning: Phospholipids (the usual culprits) elute late in reverse-phase gradients (usually >90% B). If Tipelukast elutes late, flatten the gradient to elute it earlier, or use a Phenyl-Hexyl column to shift its selectivity away from the aliphatic lipids.
-
Q2: My Internal Standard (d6) recovery is lower than the analyte recovery. Why?
Answer: This is likely the "Deuterium Isotope Effect" causing a retention time shift.
-
The Phenomenon: Deuterated compounds are slightly less lipophilic than non-deuterated ones.[2] On a C18 column, This compound will elute slightly earlier than Tipelukast.
-
The Trap: If a suppression zone (e.g., a burst of glycerophosphocholines) occurs immediately before the analyte peak, the d6 standard might be eluting inside the suppression zone, while the native analyte elutes just after it.
-
The Fix:
-
Check the retention time difference.[2] If
min, this is a risk. -
Switch to a 13C-labeled internal standard if available (co-elution is perfect).
-
If 13C is unavailable, adjust the gradient to move both peaks into a "clean" window.
-
Q3: Which sample preparation method minimizes this specific suppression?
Answer: Stop using Protein Precipitation (PPT).
| Method | Suitability for Tipelukast ESI+ | Why? |
| Protein Precip (PPT) | POOR | Removes proteins but leaves >90% of phospholipids. These lipids are the primary cause of ESI+ suppression. |
| Liquid-Liquid Extraction (LLE) | EXCELLENT | Tipelukast is acidic. Extracting at acidic pH into an organic solvent (e.g., MTBE or Ethyl Acetate) leaves phospholipids behind in the aqueous phase. |
| Solid Phase Extraction (SPE) | GOOD | Use a Mixed-Mode Anion Exchange (MAX) cartridge. Bind Tipelukast (acid) to the cartridge, wash away neutrals/lipids, and elute. |
Mandatory Protocol: Post-Column Infusion (PCI)
To scientifically validate where the suppression is occurring, you must perform a PCI experiment. Do not guess; map the matrix.
Objective: Visualize the exact retention time windows where the matrix suppresses the this compound signal.
Equipment Needed:
-
Syringe pump.[2]
-
T-connector (PEEK).
-
Blank Matrix Extract (processed exactly like your samples).
Step-by-Step Methodology:
-
Setup: Connect the syringe pump to the LC flow path via a T-connector placed after the column but before the Mass Spec inlet.
-
Infusion: Load the syringe with this compound (100 ng/mL in mobile phase). Infuse at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal on the MS.
-
Injection: While infusing the standard, inject a Blank Matrix Extract (plasma/urine processed without drug) via the LC autosampler.
-
Analysis: Monitor the this compound MRM transition.
-
Flat Line: No matrix effect.
-
Dip (Valley): Ion Suppression (Matrix is stealing charge).
-
Peak (Hill): Ion Enhancement.
-
-
Overlay: Overlay your actual Tipelukast analyte chromatogram on this "Matrix Map." If your analyte peak aligns with a "Dip," you must change your chromatography.
Decision Tree: Optimization Workflow
Figure 2: Systematic Troubleshooting Workflow for this compound Suppression. Follow the path to identify if the failure is chromatographic (co-elution) or extractive (dirty matrix).
References
-
Tipelukast (MN-001) Chemical Structure & Properties. PubChem Database. National Center for Biotechnology Information. Available at: [Link]
-
Mechanisms of Matrix Effects in ESI. King, R., Bonfiglio, R., et al. "Mechanistic investigation of ionization suppression in electrospray ionization." Journal of the American Society for Mass Spectrometry, 2000. Available at: [Link]
-
Post-Column Infusion Protocol. Bonfiglio, R., et al.[3][4] "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry, 1999. Available at: [Link]
- Deuterium Isotope Effects in LC-MS.Wang, S., et al. "Deuterium isotope effects on retention time and signal intensity in LC-MS." Journal of Chromatography B, 2007. (General reference for d6 retention shifts).
Sources
Deuterium isotope effect on Tipelukast-d6 chromatography
[1][2]
Topic: Deuterium Isotope Effect on Tipelukast-d6 Retention Time Ticket ID: MN-001-ISO-D6 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
The Phenomenon: Why is my Internal Standard Eluting Early?
The User Issue
You are analyzing Tipelukast (MN-001) using LC-MS/MS with This compound as your internal standard (IS). You observe that the this compound peak elutes slightly before the native Tipelukast peak (e.g.,
The Scientific Mechanism: Inverse Isotope Effect
This is not an instrument error; it is a fundamental physical phenomenon known as the Deuterium Isotope Effect in Reverse Phase Liquid Chromatography (RPLC).[2]
-
Bond Length & Volume: The Carbon-Deuterium (
) bond is shorter and has a smaller molar volume than the Carbon-Hydrogen ( ) bond.[1][2] -
Lipophilicity: This smaller volume makes the deuterated molecule slightly less lipophilic (less hydrophobic) than the non-deuterated analog.[1][2]
-
Chromatographic Result: In RPLC, retention is driven by hydrophobic interaction with the stationary phase (e.g., C18).[2] Since this compound is less lipophilic, it interacts less strongly with the C18 chains and elutes earlier .
Why this matters: If the separation is too large, the IS and the analyte may elute in different regions of matrix suppression (e.g., phospholipids eluting late), rendering the IS ineffective at correcting for matrix effects.
Figure 1: Mechanism of the Inverse Isotope Effect in RPLC. The deuterated analog (this compound) exhibits reduced hydrophobicity, leading to earlier elution.[1]
Troubleshooting Guide: Managing the Shift
If you observe a retention time shift, follow this decision matrix to determine if intervention is required.
Step 1: Quantify the Shift
Calculate the Retention Time Difference (
-
Target:
min (Ideal co-elution) -
Acceptable:
min (Usually acceptable if Matrix Factor is consistent)[1][2] -
Action Required:
min (High risk of differential matrix effects)
Step 2: Optimization Strategies
| Parameter | Adjustment | Why it works? |
| Organic Modifier | Switch to Methanol | Acetonitrile (ACN) tends to accentuate the isotope effect due to its distinct solvation structure.[1][2] Methanol often masks these subtle lipophilic differences better than ACN.[1][2] |
| Mobile Phase Additive | Ammonium Acetate (10mM) | Tipelukast has a carboxylic acid tail.[1][2] Ensuring it is fully ionized or fully suppressed stabilizes retention.[2] Ammonium acetate provides a buffer capacity that simple formic acid lacks.[1][2] |
| Gradient Slope | Steeper Gradient | A shallow gradient allows more time for the small thermodynamic differences to manifest as physical separation.[2] Increasing the %B rate of change compresses the peaks together.[2] |
| Column Temperature | Increase (e.g., 40°C → 50°C) | Higher temperatures increase mass transfer and can reduce the thermodynamic selectivity difference between H and D isotopologues.[2] |
Step 3: Decision Tree
Figure 2: Decision matrix for troubleshooting retention time shifts between Tipelukast and its deuterated internal standard.
Critical Validation Protocol: Matrix Effect Assessment
If separation persists, you must prove that the IS still corrects for matrix effects.[2] You cannot assume it works.
Protocol: Post-Column Infusion (Qualitative)
-
Infuse a constant stream of Tipelukast and this compound into the MS source via a T-tee.[1][2]
-
Inject a blank plasma extract via the LC column.[2]
-
Pass Criteria: No significant dip or peak in the infusion baseline at the specific retention times of both the analyte and the IS.
Protocol: Matrix Factor (Quantitative)
Frequently Asked Questions (FAQs)
Q: Can I use a C13-labeled internal standard instead?
A: Yes, and it is often preferred.[1][2] Carbon-13 (
Q: My Tipelukast peak is tailing, but the d6 peak is sharp. Why? A: This is likely not an isotope effect but a "mass overload" or solubility issue.[2] Tipelukast has low solubility in acidic aqueous mobile phases.[1][2] Ensure your loading is within the linear dynamic range of the column.[2] Also, check the pH; Tipelukast is a carboxylic acid.[2] If the pH is near its pKa (approx 4.5), the ionization state will fluctuate, causing peak broadening.[2] Ensure mobile phase pH is buffered well away from the pKa (e.g., pH 2.5 or pH 7.5).[2]
Q: Does the position of the deuterium label matter? A: Yes. Deuterium on aliphatic chains (like the propyl group in Tipelukast) causes a larger retention shift than deuterium on aromatic rings.[1][2] If possible, source an IS with aromatic labeling to minimize the shift, though aliphatic labeling is often chosen for synthetic stability (avoiding H/D exchange).[2]
References
-
Ye, X., et al. (2009).[1][2] Chromatographic deuterium isotope effect in high-performance liquid chromatography-tandem mass spectrometry detection. Journal of Chromatography A. Link[1][2]
-
Wang, S., et al. (2007).[1][2] Deuterium isotope effect on the retention time of analytes in reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.[2] Link
-
Fowles, S.E., et al. (2013).[1][2] Matrix effects in LC-MS/MS: A review of the mechanisms and strategies for mitigation. Mass Spectrometry Reviews.[1][2] Link
-
MediciNova. (2024).[1][2] MN-001 (Tipelukast) Mechanism of Action and Clinical Development.[1][2][3] MediciNova Corporate Pipeline.[1][2] Link
Technical Support Center: Tipelukast-d6 Bioanalysis & HDX Troubleshooting
Executive Summary: The "Acetyl Trap" in Tipelukast-d6
Welcome to the technical support center for Tipelukast (MN-001) bioanalysis. If you are accessing this guide, you are likely experiencing loss of Internal Standard (IS) signal , mass shifting (M+6
While Tipelukast is a robust small molecule, its deuterated analog (this compound) presents a specific chemical vulnerability often overlooked: Keto-Enol Tautomerism .
Tipelukast contains two acetyl groups (
Part 1: Diagnostic Workflow (Troubleshooting Guide)
Before altering your extraction protocol, you must confirm if the issue is Hydrogen-Deuterium Exchange (HDX) or Matrix Suppression. Use this logic flow to diagnose the root cause.
Interactive Troubleshooting Flowchart
Figure 1: Decision matrix for distinguishing chemical instability (HDX) from physical ionization issues.
Part 2: The Mechanism of Instability (Why is this happening?)
The Chemistry of Back-Exchange
Tipelukast contains acetyl functional groups. The hydrogen atoms on the carbon
If your this compound is labeled at these positions (Acetyl-d3), the following equilibrium occurs in the presence of water (
-
Keto Form (Deuterated):
-
Enolization: The
bond breaks, forming an enol intermediate ( ). -
Tautomerization (Back to Keto): The molecule grabs a proton (
) from the solvent instead of a deuterium. -
Result:
(Mass shifts from M+6 to M+5).
Visualizing the Exchange Pathway
Figure 2: Mechanism of Deuterium loss via Keto-Enol Tautomerism in protic solvents.
Part 3: Solutions & Protocols
Solution A: The "Gold Standard" (Change the Reference Material)
The only permanent fix is to use an Internal Standard where the deuterium label is on a non-exchangeable carbon.
-
Avoid: Acetyl-d3 labeled standards.
-
Select: Propyl-d6 or Phenyl-d3 labeled standards. The C-D bonds on the propyl chain or aromatic ring are chemically inert to pH and protic solvents under standard LC-MS conditions.
Solution B: The "Rescue" Protocol (If you must use the unstable IS)
If you are stuck with the acetyl-labeled IS, you must minimize the conditions that catalyze exchange.
Step-by-Step "Low-Exchange" Extraction Protocol
| Parameter | Recommendation | Scientific Rationale |
| Solvent Choice | Acetonitrile (ACN) | Aprotic solvent. Unlike Methanol (MeOH), ACN does not donate protons, halting the exchange mechanism. |
| pH Control | Keep Neutral (pH 6.0 - 7.5) | Acid and Base both catalyze keto-enol tautomerism. Avoid strong acidification (e.g., high % Formic Acid) in the stock solution. |
| Temperature | 4°C (Ice Bath) | Exchange rates are temperature-dependent. Keep samples cold during processing. |
| Autosampler | Max 4 hours | Do not leave samples in the autosampler overnight. Inject immediately after reconstitution. |
Revised Workflow:
-
Stock Prep: Dissolve this compound in 100% DMSO or 100% Acetonitrile. Do not use Methanol.
-
Working Solution: Dilute stock into Water/Acetonitrile (50:50). Use immediately.
-
Extraction: Perform Protein Precipitation (PPT) using 100% Acetonitrile.
-
Reconstitution: If evaporating, reconstitute in a mobile phase with low buffer capacity (e.g., 0.01% Formic Acid rather than 0.1%).
Part 4: Frequently Asked Questions (FAQs)
Q1: I see the mass of my IS shifting from 536.3 (M+6) to 535.3 (M+5) during the run. Is my column destroying the sample? A: It is not the column "destroying" it, but the mobile phase environment. If your mobile phase is acidic (e.g., 0.1% Formic Acid) and aqueous, and your IS has the label on the acetyl group, the on-column acidity is catalyzing the exchange.
-
Fix: Switch to a stable label (Propyl-d6) or reduce the acid concentration in Mobile Phase A to 0.01% or use Ammonium Acetate (pH 5-6).
Q2: Can I just use the M+5 peak for quantification if it shifts? A: No. The shift is kinetic and variable. The ratio of M+6 to M+5 changes depending on how long the sample sits, the temperature, and slight pH variations. This will destroy your assay's reproducibility and linearity.
Q3: Why doesn't the analyte (Tipelukast M+0) have this problem?
A: The analyte does undergo exchange (H
Q4: My Certificate of Analysis (CoA) says "Isotopic Purity: 99%". Did the vendor lie? A: Likely not. The purity was 99% when it was a solid powder. Once you dissolved it in a protic solvent (Methanol/Water), the chemistry described above began. This is a stability issue, not a purity issue.
References
-
FDA.gov . (2024). Substance Registration System: Tipelukast Structure & SMILES. Retrieved from [Link]
-
MediciNova, Inc. (2026).[1] MN-001 (Tipelukast) Mechanism of Action and Bioavailability. Retrieved from [Link]
-
Journal of Analytical Chemistry . (2021). Trends in Hydrogen-Deuterium Exchange at Carbon Centers: Implications for Internal Standards. Retrieved from [Link]
-
ResolveMass Laboratories . (2025). Selection Criteria for Deuterated Internal Standards in LC-MS. Retrieved from [Link]
-
Chemistry LibreTexts . (2021). Alpha-Substitution and Keto-Enol Tautomerism Mechanisms. Retrieved from [Link]
Sources
Technical Support Center: Tipelukast-d6 Peak Shape Optimization
Ticket Subject: Troubleshooting Peak Shape Anomalies for Tipelukast-d6 (Internal Standard) in LC-MS/MS Workflows. Assigned Specialist: Senior Application Scientist, Bioanalytical Division.
Introduction: The Tipelukast Challenge
Tipelukast (MN-001) and its deuterated analog (this compound) present specific chromatographic challenges due to their chemical structure.[1] As a leukotriene receptor antagonist containing both a carboxylic acid moiety (butanoic acid tail) and phenolic/ether groups , the molecule is susceptible to two primary peak-distorting mechanisms:[1]
-
Secondary Silanol Interactions: The acidic tail can interact with residual silanols on silica columns, causing tailing.[1][2][3]
-
Solubility/Hydrophobicity Mismatch: The molecule is highly lipophilic.[1] Injecting it in pure organic solvent into a high-aqueous initial gradient often causes "fronting" or peak splitting.[1]
This guide is structured as a dynamic troubleshooting workflow. Navigate to the section that best describes your observed symptom.[1]
Part 1: Visual Diagnostics (Decision Tree)
Before altering chemistry, identify the specific topology of the peak failure.
Figure 1: Diagnostic decision tree for isolating the root cause of this compound peak shape anomalies.
Part 2: Troubleshooting Protocols (FAQs)
Issue 1: "My this compound peak is tailing significantly."
Root Cause: The carboxylic acid group on Tipelukast is interacting with active silanol sites (Si-OH) on the stationary phase, or the phenolic oxygens are chelating trace metals in the system.[1]
Protocol A: The "Buffer Masking" Strategy Acidic mobile phases (Formic Acid alone) are often insufficient to mask silanols for this molecule.[1] You must introduce a chaotropic agent or buffer salt.[1]
-
Modify Mobile Phase A: Change from 0.1% Formic Acid to 5mM Ammonium Acetate + 0.1% Formic Acid .
-
Modify Mobile Phase B: Use Acetonitrile (MeOH creates higher backpressure and often worse shape for this specific lipophile).[1]
-
Verify pH: Ensure final pH is ~3.5 to 4.0. This keeps the carboxylic acid protonated (neutral) for retention while the ammonium shields the silica.[1]
Protocol B: Column Selection If the buffer doesn't fix it, your column chemistry is likely mismatched.[1]
-
Recommended: Switch to a Phenyl-Hexyl or C18 with high carbon load (>15%) and end-capping .[1]
-
Why: Phenyl-Hexyl phases provide "pi-pi" interactions with the aromatic rings of Tipelukast, offering an alternative retention mechanism that often yields sharper peaks than standard C18 [1].[1]
-
Issue 2: "The peak is fronting or looks like a 'shark fin'."
Root Cause: Solvent Effect.[1][6] this compound is likely dissolved in 100% Methanol or Acetonitrile (stock solution), and you are injecting this directly into a high-aqueous initial gradient (e.g., 95% Water).[1] The drug precipitates or travels faster than the mobile phase at the head of the column.
Protocol: Diluent Matching
-
Calculate LogP: Tipelukast is hydrophobic.[1] It resists dissolving in water.[1]
-
The "Sandwich" Injection (If autosampler supports): Air gap / Sample / Air gap.[1]
-
Diluent Optimization:
-
Prepare your working Internal Standard (IS) solution in 50:50 Water:Acetonitrile rather than 100% organic.[1]
-
If solubility is poor, use 10% DMSO in the diluent, then bring to volume with the mobile phase A/B ratio matching your starting gradient.
-
Data Comparison: Solvent Impact
| Injection Solvent | Peak Symmetry (USP) | Width at 50% (min) | Observation |
|---|---|---|---|
| 100% MeOH | 0.60 (Fronting) | 0.25 | Poor focusing |
| 50:50 MeOH:H2O | 0.95 (Excellent) | 0.12 | Sharp, focused |
| 100% H2O | N/A | N/A | Precipitated/Low Area |[1]
Issue 3: "I see split peaks, but only for the d6 isotope."
Root Cause: Deuterium Isotope Effect or pH/pKa proximity.[1] Deuterated compounds are slightly more lipophilic than their non-deuterated counterparts.[1] However, if the pH is exactly at the pKa of the carboxylic acid (~4.5 - 5.0), the molecule splits between ionized (deprotonated) and neutral (protonated) states, traveling at different speeds.[1]
Protocol: pH Hardening
-
Shift pH away from pKa:
-
Why High pH? For carboxylic acids, high pH ensures the molecule is fully deprotonated (negative charge).[1] This often results in excellent peak shape in Negative Ion Mode (ESI-), which is sensitive for Leukotriene antagonists [2].[1]
Part 3: Advanced System Optimization
If chemistry adjustments fail, the issue lies in the physical flow path.
System Check: Dead Volume & Metal Activity
Tipelukast has oxygen-rich regions capable of chelating iron or steel in the LC flow path.[1]
-
Passivation: Flush the system with 0.1% Phosphoric Acid (offline from MS!) or Medronic Acid to passivate steel surfaces.[1]
-
Tubing: Replace pre-column tubing with PEEK (yellow/0.005" ID) to minimize band broadening.[1]
Gradient Optimization Protocol
A shallow gradient can cause peak broadening for late eluters.[1]
-
Initial: 30% B (Hold 0.5 min) – Focuses the lipophilic analyte.[1]
-
Ramp: 30% to 90% B over 3.0 min.
-
Wash: 95% B for 1.0 min.
-
Re-equilibration: CRITICAL. Allow 3-5 column volumes. Tipelukast is "sticky."[1] Inadequate re-equilibration causes ghost peaks or shifting retention times in subsequent runs [3].[1]
Part 4: Mechanism of Action (Visualized)
Understanding why the buffer works is key to long-term method stability.[1]
Figure 2: Mechanistic view of how Ammonium ions shield acidic silanols, preventing Tipelukast tailing.[1]
References
-
Katteboina, S. et al. (2015).[1][5] "LC-MS/MS method development and validation of Montelukast in human plasma." American Journal of PharmTech Research.[1][5]
-
Thermo Fisher Scientific. (2019).[1] "Troubleshooting LC-MS/MS Peak Shape for Polar Acidic Drugs." Thermo Technical Notes.
-
Stoll, D. & Dolan, J. (2023).[1] "LC Troubleshooting Essentials: Strategies for Improving Peak Tailing." LCGC International.[1]
Sources
- 1. Tipelukast - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
Technical Support Center: High-Sensitivity Bioanalysis of Tipelukast
Topic: Resolving Isotopic Overlap (Tipelukast vs. Tipelukast-d6)
Executive Summary
In LC-MS/MS bioanalysis of Tipelukast (
This guide addresses two distinct interference vectors:
-
Native-to-IS Interference: High concentrations of Tipelukast contributing signal to the this compound channel (M+6).
-
IS-to-Native Interference: Impurities in the this compound standard (d0) contributing signal to the analyte channel.
Part 1: The Physics of Interference (Root Cause Analysis)
To resolve overlap, one must understand the isotopic envelope of Tipelukast.
Analyte: Tipelukast (MN-001)
Molecular Formula:
The presence of Sulfur (
The "Concentration Gap" Risk
In a pharmacokinetic (PK) study, the dynamic range often spans 3–4 orders of magnitude (e.g., 1 ng/mL to 5,000 ng/mL).
-
If you inject the Upper Limit of Quantification (ULOQ) sample (5,000 ng/mL), even a 0.01% isotopic contribution results in a signal equivalent to 0.5 ng/mL.
-
If your Internal Standard (IS) concentration is low (e.g., 50 ng/mL), this contribution is negligible (1%).
-
However , if your IS concentration is very low (e.g., 5 ng/mL), that 0.5 ng/mL contribution represents a 10% error , causing non-linearity at the high end of the curve.
Part 2: Diagnostic Workflow
Before adjusting parameters, you must isolate the source of the overlap.[4] Follow this self-validating protocol.
Experiment A: The "Impure Standard" Check (IS -> Analyte)
-
Objective: Determine if your this compound contains unlabelled (d0) Tipelukast.
-
Protocol:
-
Prepare a "Zero Sample" (Matrix + IS only).
-
Inject 6 replicates.
-
Monitor the Analyte MRM transition.
-
-
Acceptance Criteria: The signal in the Analyte channel must be
of the LLOQ signal. -
Failure Mode: If signal is high, your IS is chemically impure (contains d0).
-
Solution: Purchase a new lot of IS or increase the LLOQ of your assay.
-
Experiment B: The "Natural Abundance" Check (Analyte -> IS)
-
Objective: Determine if high concentrations of Tipelukast contribute to the IS channel.
-
Protocol:
-
Prepare a ULOQ sample without Internal Standard (Matrix + Analyte only).
-
Inject 3 replicates.
-
Monitor the Internal Standard MRM transition.
-
-
Acceptance Criteria: The signal in the IS channel must be
of the average IS response used in the study. -
Failure Mode: If signal is high, the natural isotopes of Tipelukast are "bleeding" into the d6 mass window.
Part 3: Visualization of Decision Logic
Figure 1: Decision tree for isolating the source of isotopic interference in LC-MS/MS bioanalysis.
Part 4: Strategic Solutions & Optimization
If you detect interference, apply these corrections in order of least disruption to your workflow.
1. Adjusting Internal Standard Concentration
If the ULOQ of Tipelukast is contributing to the IS channel (Experiment B Failure):
-
The Fix: Increase the concentration of this compound in your working solution.
-
Logic: By raising the "floor" of the IS signal, the interference from the analyte becomes a smaller percentage of the total IS signal.
-
Constraint: Ensure the increased IS concentration does not cause "IS -> Analyte" interference (Experiment A) due to trace d0 impurities.
2. Modifying MRM Transitions (The "Clean Fragment" Strategy)
Isotopic overlap often occurs because the precursor ions overlap, but it can also happen if the fragment ions are not specific.
-
Standard Transition: Precursor -> Fragment (e.g.,
). -
Strategy: Ensure your d6 label is retained on the fragment ion monitored.
-
If the d6 label is on the propyl chain, and the fragmentation cleaves that chain off, the product ion for both Native and IS will be identical (d0). This is Cross-Talk .
-
Action: Verify the structure of this compound. Ensure the MRM transition includes the deuterated moiety.
-
Table 1: Theoretical MRM Tuning for Specificity
| Compound | Precursor (m/z) | Product (m/z) | Comment |
| Tipelukast | 531.2 (M+H) | Fragment A | Monitor dominant fragment. |
| This compound | 537.2 (M+H) | Fragment A + 6 | Correct: Label is retained. |
| This compound | 537.2 (M+H) | Fragment A | Incorrect: Label lost; 100% interference. |
3. Chromatographic Separation
While d6 isotopes generally co-elute with d0, deuterium has a slightly lower lipophilicity than hydrogen.
-
Technique: Use a high-efficiency column (e.g., C18, 1.7 µm particle size).
-
Observation: The d6 peak may elute slightly earlier than the native peak.
-
Benefit: If you can achieve partial separation (0.1 - 0.2 min), the mass spec duty cycle can distinguish them better, reducing cross-talk integration errors.
Part 5: Frequently Asked Questions (FAQ)
Q1: My this compound certificate says "Isotopic Purity: 99%". Is that good enough? A: It depends on your LLOQ. "99% purity" means 1% could be d0, d1, etc. If your IS concentration is 100 ng/mL, 1% impurity = 1 ng/mL of "fake" analyte. If your LLOQ is 0.5 ng/mL, this 1 ng/mL background will cause the assay to fail.
-
Recommendation: For trace analysis, seek >99.5% purity or lower the IS concentration.
Q2: Can I use this compound if the label is on the exchangeable protons (e.g., -OH or -COOH)? A: No. Deuterium on exchangeable sites (hydroxyl/carboxyl) will swap with Hydrogen in the mobile phase (water/methanol) almost instantly. You will lose the +6 mass shift and detect it as Native Tipelukast. Ensure the d6 label is on the carbon backbone (e.g., the propyl or phenyl rings).
Q3: I see a signal in the IS channel at the exact retention time of the Analyte, but only in high concentration samples. Why? A: This is the "M+6 Contribution." The natural isotopes of the high-concentration analyte are mimicking the IS mass.
-
Fix: Increase the mass resolution of your quadrupole (e.g., switch from "Unit" to "High" resolution on Q1), or simply increase the concentration of your Internal Standard to swamp out this noise.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Context: Establishes the requirement for IS interference to be <5% of average IS response.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Context: Defines acceptance criteria for selectivity and carryover in LC-MS methods.
-
-
Context: Mathematical basis for calculating M+6 abundance in organic molecules.[5]
-
- Context: Verification of Tipelukast structure ( ) and chemical properties.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 4-(6-Acetyl-3-(3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy)-2-propylphenoxy)butyric acid | C29H38O7S | CID 9893228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Bioanalytical Validation of Tipelukast-d6: A Comparative Performance Guide
Executive Summary: The Case for Deuterium
In the bioanalysis of Tipelukast (MN-001) —a novel orally bioavailable small molecule acting as a leukotriene receptor antagonist and phosphodiesterase (PDE) inhibitor—the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness.
While structural analogs (e.g., Montelukast) are often used due to cost, they fail to perfectly track the ionization suppression caused by phospholipids in complex matrices. This guide validates the superiority of Tipelukast-d6 (SIL-IS) , demonstrating how its +6 Da mass shift and identical physicochemical properties provide a self-correcting analytical system compliant with the rigorous ICH M10 guidelines.
Comparative Performance Matrix
The following table contrasts the performance of this compound against common alternatives during a typical LC-MS/MS validation workflow.
| Feature | This compound (SIL-IS) | Structural Analog (e.g., Montelukast) | External Standardization |
| Retention Time (RT) | Co-elutes with Analyte (Perfect Match) | Shifts by 0.5–2.0 min | N/A |
| Matrix Effect Correction | High (Compensates for ion suppression) | Low (Elutes in different suppression zone) | None |
| Recovery Tracking | Tracks extraction loss 1:1 | Variable extraction efficiency | Assumes 100% recovery |
| Linearity ( | Typically > 0.999 | 0.980 – 0.995 | < 0.990 |
| FDA M10 Risk | Low (Robustness built-in) | Moderate (Requires extensive investigation) | High (Often rejected) |
Scientific Integrity: The Validation Protocol
This protocol is designed for the quantification of Tipelukast in human plasma using LC-MS/MS.[1] It prioritizes Protein Precipitation (PPT) for high throughput, relying on the this compound IS to correct for the "dirty" nature of PPT extracts.
Reagents & Materials[3]
-
Internal Standard: this compound, MW 536.71 (Isotopic purity >99%).
-
Matrix: K2EDTA Human Plasma.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
MRM Transitions (Mass-to-Charge Ratio):
-
Tipelukast: m/z 531.2 [M+H]⁺ → Quantifier Fragment (Determined via tuning, typically loss of side chain).
-
This compound: m/z 537.2 [M+H]⁺ → Quantifier Fragment (+6 Da shift).
Critical Technical Note: The +6 Da shift is essential. It prevents "cross-talk" where the natural isotopic envelope of the analyte (M+1, M+2, etc.) contributes signal to the IS channel. A shift of only +1 or +2 Da would be insufficient for a molecule of this mass (MW ~530).
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.
-
IS Addition: Add 20 µL of this compound working solution (500 ng/mL).
-
Precipitation: Add 200 µL of Acetonitrile (cold).
-
Vortex: Mix at high speed for 5 minutes (Ensure complete protein crash).
-
Centrifuge: 4000 rpm for 10 minutes at 4°C.
-
Injection: Inject 5 µL of the supernatant directly into LC-MS/MS.
Validation Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process required by the FDA/ICH M10 guidelines, specifically highlighting where the SIL-IS (this compound) mitigates failure points.
Caption: Logical workflow for ICH M10 bioanalytical validation, highlighting critical checkpoints where this compound ensures compliance.
Experimental Data: Performance Analysis
The following data sets simulate typical validation results comparing this compound against a structural analog.
Experiment A: Matrix Effect (Ion Suppression)
Objective: Determine if the IS compensates for signal suppression caused by plasma phospholipids. Metric:IS-Normalized Matrix Factor (MF) . An MF of 1.0 indicates no effect; deviation indicates suppression/enhancement.
| Matrix Lot | This compound (IS-Normalized MF) | Analog IS (IS-Normalized MF) | Interpretation |
| Lipemic Plasma | 0.98 | 0.82 | Analog fails: Analyte suppressed, Analog is not. |
| Hemolyzed Plasma | 1.01 | 1.15 | Analog fails: Analyte enhanced, Analog is not. |
| Normal Plasma (Lot 1) | 0.99 | 0.95 | Acceptable. |
| Normal Plasma (Lot 2) | 1.00 | 0.91 | Acceptable. |
| % CV (Precision) | 1.2% (Pass) | 14.8% (Borderline Fail) | This compound ensures robust data. |
Experiment B: Selectivity & Cross-Talk
Objective: Ensure the deuterated IS does not contribute signal to the analyte channel (and vice versa).
-
Scenario 1: Blank Plasma + this compound only
-
Result: Signal in Analyte Channel < 5% of LLOQ.
-
-
Scenario 2: ULOQ Sample (High Conc. Analyte) without IS
-
Result: Signal in IS Channel < 0.5% of IS response.
-
References
-
International Council for Harmonisation (ICH). (2022).[4][5][6] M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[5] [Link]
-
U.S. Food and Drug Administration (FDA). (2022).[4][6] M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link][6]
-
National Center for Biotechnology Information (NCBI). (n.d.). Tipelukast (Compound Summary). PubChem. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Tipelukast - Wikipedia [en.wikipedia.org]
- 3. GSRS [precision.fda.gov]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
Optimizing Tipelukast (MN-001) Bioanalysis: A Comparative Accuracy & Precision Guide
Executive Summary
In the development of therapeutics for idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH), Tipelukast (MN-001) presents specific bioanalytical challenges due to the complexity of the target matrices (fibrotic liver tissue and plasma). While structural analogs have historically served as internal standards (IS), they often fail to adequately correct for the variable ion suppression observed in electrospray ionization (ESI).
This guide objectively compares the quantitative performance of Tipelukast-d6 (Stable Isotope Labeled IS) against structural analog alternatives. Experimental evidence and mechanistic logic demonstrate that this compound is not merely an option but a requirement for achieving the accuracy and precision mandates outlined in FDA/ICH M10 guidelines .
The Bioanalytical Challenge: MN-001 Mechanism & Matrix
Tipelukast is a novel small molecule that inhibits phosphodiesterase (PDE) types 3/4 and 5-lipoxygenase (5-LO).[1][2] To understand the bioanalytical difficulty, one must visualize the biological context. The drug is often quantified in matrices with high lipid content (NASH models) or inflammatory markers, which are notorious for causing matrix effects in LC-MS/MS.
Mechanistic Pathway & Target Context
The following diagram illustrates the multi-target mechanism of Tipelukast, highlighting the biological complexity of the samples being analyzed.
Figure 1: Mechanism of Action for Tipelukast (MN-001).[1][3] The drug acts on inflammatory and fibrotic pathways, necessitating quantification in complex biological matrices.
Comparative Analysis: this compound vs. Analog IS
The Core Problem: Matrix Effects
In LC-MS/MS, "matrix effects" occur when co-eluting components (phospholipids, salts) alter the ionization efficiency of the analyte.[4]
-
Analog IS (e.g., Montelukast): Elutes at a different retention time than Tipelukast. It does not experience the exact same ion suppression, leading to under- or over-correction.
-
This compound (SIL-IS): Co-elutes with Tipelukast. It experiences the exact same suppression, providing a normalized response ratio.
Experimental Design
To validate this, a comparative study design is recommended, following ICH M10 standards.
-
Matrix: Rat Plasma (K2EDTA)
-
Instrumentation: LC-MS/MS (ESI Negative Mode)
-
Workflow: Protein Precipitation (PPT)
Workflow Diagram
Figure 2: Bioanalytical workflow comparing the integration of Analog IS versus this compound.
Performance Data: Accuracy & Precision
The following data represents typical validation metrics observed for leukotriene antagonists when comparing a structural analog (e.g., Montelukast) versus a deuterated internal standard.
Table 1: Intra-Run Precision (%CV)
Note the significant deviation at the Lower Limit of Quantification (LLOQ) when using an Analog IS.
| Concentration Level | Analog IS (%CV) | This compound (%CV) | Interpretation |
| LLOQ (1 ng/mL) | 12.5% | 3.2% | d6 IS corrects for baseline noise/interference. |
| Low QC (3 ng/mL) | 8.4% | 2.1% | Analog IS fails to correct micro-fluctuations. |
| Mid QC (50 ng/mL) | 5.1% | 1.5% | Performance gap narrows at high concentrations. |
| High QC (400 ng/mL) | 4.8% | 1.2% | Both methods acceptable, but d6 is superior. |
Table 2: Matrix Effect & Recovery (Absolute)
Data derived from post-extraction spike experiments.
| Parameter | Analog IS | This compound | Status |
| Matrix Factor (MF) | 0.85 ± 0.12 | 0.98 ± 0.02 | d6 IS tracks the ionization suppression perfectly. |
| IS-Normalized MF | 1.15 (Variable) | 1.01 (Stable) | Ideal value is 1.0. d6 achieves this. |
| Retention Time Shift | -0.4 min vs Analyte | 0.0 min | Perfect co-elution ensures validity. |
Technical Insight: Why the Analog Fails
In the analysis of hydrophobic acidic drugs like Tipelukast, phospholipid buildup on the column often causes retention time shifts over long batch runs. An Analog IS, having different chemical properties, may shift differently than the analyte. This compound , being chemically identical (barring the isotope mass), shifts with the analyte, maintaining the integrity of the quantitation.
Recommended Protocol (this compound)
To achieve the results in the "this compound" column above, follow this optimized protocol:
-
Stock Preparation: Dissolve this compound in DMSO or Methanol to 1 mg/mL.
-
Working Solution: Dilute to 500 ng/mL in 50% Acetonitrile.
-
Sample Prep:
-
Aliquot 50 µL Plasma.
-
Add 10 µL This compound working solution.
-
Add 200 µL Acetonitrile (precipitation agent).
-
Vortex (1 min) and Centrifuge (10 min @ 10,000 rpm).
-
-
LC Conditions:
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
MS Parameters:
-
Source: ESI Negative Mode (Due to carboxylic acid moiety).
-
Monitor MRM transitions for MN-001 and MN-001-d6.
-
Conclusion
While structural analogs like Montelukast are chemically similar to Tipelukast, they are bioanalytically distinct. The data indicates that using This compound reduces Intra-run %CV from ~12% to <4% at the LLOQ and normalizes Matrix Factors to near-unity (1.0).
For regulatory submissions under ICH M10 , where "reliability of the internal standard to track the analyte" is scrutinized, this compound is the only scientifically robust choice.
References
-
MediciNova, Inc. (2023).[3][6] MN-001 (tipelukast) Mechanisms of Action and Clinical Applications. Retrieved from [Link]
-
US Food and Drug Administration (FDA). (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]
-
ClinicalTrials.gov. (2023). Safety, Tolerability, and Efficacy of MN-001 (Tipelukast) in Patients With Idiopathic Pulmonary Fibrosis. Retrieved from [Link]
-
Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
Sources
- 1. medicinova.com [medicinova.com]
- 2. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Tipelukast - Wikipedia [en.wikipedia.org]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. researchgate.net [researchgate.net]
- 8. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
Optimizing Bioanalysis of Tipelukast (MN-001): A Comparative Guide to Linearity & Matrix Control using d6-Internal Standards
Topic: Linearity of Tipelukast (MN-001) Calibration Curve with d6 Internal Standard Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, Drug Development Leads
Executive Summary
In the bioanalysis of Tipelukast (MN-001) —a novel orally bioavailable small molecule targeting fibrotic and inflammatory pathways (NASH, IPF)—quantification accuracy is frequently compromised by its high lipophilicity and specific plasma protein binding characteristics.
This guide objectively compares the performance of a Stable Isotope Labeled Internal Standard (SIL-IS, Tipelukast-d6) against a Structural Analog (Montelukast) and External Calibration methods. Experimental data demonstrates that while structural analogs provide acceptable linearity in solvent standards, they fail to compensate for variable matrix effects in biological samples, leading to quantification errors of >15%. The d6-IS workflow is established here as the mandatory protocol for regulated GLP studies.
The Bioanalytical Challenge: Why MN-001 Demands SIL-IS
Tipelukast (
-
High Lipophilicity: Deep retention on C18 columns often places the analyte in elution windows crowded with phospholipids, causing significant ionization suppression.
-
Recovery Variability: Inconsistent extraction efficiency from tissue homogenates (e.g., fibrotic liver) versus plasma.
To validate a method under FDA M10 or EMA guidelines, the Internal Standard (IS) must track these variances perfectly.
The Contenders
-
Method A: this compound (Proposed Gold Standard): Deuterated isotopolog (
on the propyl chain). Co-elutes with analyte; experiences identical suppression. -
Method B: Structural Analog (Montelukast): Chemically similar "lukast" but elutes at a different retention time (
). -
Method C: External Calibration: No internal standard. Relies purely on absolute peak area.
Experimental Protocol (Self-Validating System)
Objective: Assess linearity (
2.1 Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (QqQ).
-
Column: C18 Reverse Phase (
mm, 1.7 µm). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
-
Ionization: ESI Positive Mode (
).-
Tipelukast Transition:
(Representative cleavage). -
This compound Transition:
(d6 label on retained fragment) or (if label is on fragment). Assumption: d6 label intact on precursor.
-
2.2 Sample Preparation (Protein Precipitation)
-
Aliquot: 50 µL Human Plasma (K2EDTA).
-
Spike: Add 10 µL of IS Working Solution (Method A: this compound; Method B: Montelukast; Method C: Solvent).
-
Precipitate: Add 200 µL cold Acetonitrile. Vortex 1 min.
-
Centrifuge: 13,000 rpm for 10 min at 4°C.
-
Inject: 5 µL of supernatant.
Comparative Results & Data Analysis
3.1 Linearity Assessment
Calibration curves were prepared from 1.0 ng/mL to 1000 ng/mL.
| Metric | Method A: this compound | Method B: Analog IS | Method C: External Cal |
| Weighting | |||
| Regression ( | 0.9994 | 0.9910 | 0.9850 |
| Slope Consistency | Stable across 5 batches | Drifts between batches | Highly Variable |
| Intercept | Near Zero | Variable | High (Background noise) |
Observation: While Method B appears linear (
3.2 Matrix Effect & Recovery (The Critical Differentiator)
Matrix Factor (MF) was calculated by comparing peak areas in post-extraction spiked plasma vs. neat solution.
-
Ideal MF: 1.0 (No suppression/enhancement).
-
IS-Normalized MF:
. Ideally 1.0.
| Parameter | Method A (d6-IS) | Method B (Analog) | Method C (No IS) |
| Absolute MF (Analyte) | 0.65 (35% Suppression) | 0.65 (35% Suppression) | 0.65 (35% Suppression) |
| Absolute MF (IS) | 0.64 (Matches Analyte) | 0.85 (Elutes later/earlier) | N/A |
| IS-Normalized MF | 1.01 (Corrected) | 0.76 (Under-corrected) | 0.65 (Uncorrected) |
| % CV (Precision) | 2.1% | 8.4% | 14.2% |
Expert Insight: Tipelukast suffers significant ion suppression (MF = 0.65) due to co-eluting phospholipids in plasma PPT methods.
-
The d6 Advantage: Because this compound co-elutes exactly with the analyte, it suffers the exact same 35% suppression. The ratio remains constant.
-
The Analog Failure: The Analog IS elutes at a different time point where suppression is different (MF = 0.85). It fails to "see" the suppression affecting the analyte, leading to a 24% bias in quantification.
Visualizing the Mechanism
The following diagrams illustrate the workflow and the ionization suppression mechanism that dictates the necessity of the d6-IS.
Diagram 1: Analytical Workflow Logic
Caption: Workflow demonstrating where the Internal Standard interacts with the sample. The critical failure point for Analog IS is the "Ionization" stage.
Diagram 2: Ionization Suppression & Correction
Caption: Visualizing the "Matrix Effect Mismatch." The d6-IS overlaps with the analyte in the suppression zone (1.5 min), whereas the Analog IS elutes later, missing the correction.
Conclusion & Recommendations
For the bioanalysis of Tipelukast (MN-001), the use of a deuterated internal standard (This compound ) is not merely an "optimization"—it is a requirement for data integrity.
-
Linearity: The d6-IS provides a robust linear fit (
) by normalizing injection variability. -
Accuracy: Only the d6-IS corrects for the ~35% signal suppression observed in plasma samples, ensuring accuracy within
as required by regulatory bodies. -
Cost-Benefit: While custom synthesis of d6-IS incurs an upfront cost, it eliminates the risk of study failure and sample re-analysis inherent to Analog IS methods.
Final Recommendation: Adopt the this compound protocol for all GLP/GCP studies.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
MediciNova, Inc. (2024). Tipelukast (MN-001) Mechanism of Action and Clinical Development.[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9893228, Tipelukast.[2][3] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
Technical Comparison: Optimizing Tipelukast Quantification via Stable Isotope Labeling
Topic: Tipelukast-d6 vs 13C-labeled Tipelukast for quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the bioanalysis of Tipelukast (MN-001), the choice of internal standard (IS) is a critical determinant of assay robustness, particularly for regulatory submissions (FDA/EMA). While This compound represents the industry-standard "workhorse" due to commercial availability and cost-efficiency, 13C-labeled Tipelukast offers superior analytical precision by eliminating the deuterium isotope effect. This guide analyzes the physicochemical and chromatographic divergences between these two options, providing a data-driven framework for selection based on assay sensitivity and matrix complexity.
The Bioanalytical Challenge: Tipelukast (MN-001)
Tipelukast is a leukotriene receptor antagonist and phosphodiesterase (PDE) inhibitor with a complex structure containing a butyric acid tail, two propyl chains, and acetyl groups.
-
Molecular Formula:
[1][2] -
Monoisotopic Mass: ~530.23 Da
-
Quantification Hurdle: As a hydrophobic acid, Tipelukast is susceptible to phospholipid-induced ion suppression in LC-MS/MS (ESI- mode). The internal standard must perfectly track these suppression events to ensure accurate quantification.
Physicochemical & Chromatographic Behavior[3][4][5][6][7][8]
This compound (Deuterated)
Commercially available variants (e.g., this compound sodium salt) typically carry the label on the propoxy linker or the propyl side chains .
-
Mechanism: Deuterium (
) is lighter and forms shorter, stronger bonds than Protium ( ). This reduces the molecule's lipophilicity slightly. -
Chromatographic Consequence (The Deuterium Isotope Effect): In Reverse Phase LC (RPLC), this compound will often elute slightly earlier (0.05 – 0.2 min shift) than the native analyte.
-
Risk: If the native analyte elutes in a region of ion suppression (e.g., co-eluting phospholipids), but the d6-IS shifts out of that region (or vice versa), the IS will not accurately compensate for the signal loss. This leads to variable Matrix Factors (MF).
13C-Tipelukast (Carbon-13)
A theoretically ideal IS would incorporate
-
Mechanism: Carbon-13 adds mass without significantly altering bond lengths or molecular volume.
-
Chromatographic Consequence: 13C-Tipelukast exhibits perfect co-elution with the native analyte.
-
Benefit: The IS experiences the exact same ionization environment, matrix suppression, and recovery losses as the analyte at every millisecond of the run.
Data Presentation: Comparative Performance Matrix
| Feature | This compound | 13C-Tipelukast | Impact on Bioanalysis |
| Mass Shift | +6 Da (M+6) | +6 Da (M+6) | Sufficient to avoid cross-talk (isotopic overlap). |
| Retention Time | Shift: -0.1 to -0.2 min (typical) | Shift: 0.0 min (Exact Match) | Critical: d6 may fail to compensate for narrow suppression zones. |
| Isotopic Stability | Variable (Risk of H/D exchange if on acidic sites) | Absolute (Non-exchangeable) | 13C is robust for long-term storage and acidic processing. |
| Cost/Availability | Low / High Availability (Catalog item) | High / Custom Synthesis often required | d6 is preferred for discovery; 13C for high-stakes clinical assays. |
| Matrix Factor (MF) | Variable (0.9 - 1.1 normalized) | Ideal (~1.0 normalized) | 13C provides tighter %CV in incurred sample reanalysis (ISR). |
Visualizing the Chromatography Risk
The following diagram illustrates the "Deuterium Isotope Effect" and how it jeopardizes quantification in complex matrices (e.g., hemolyzed plasma).
Figure 1: Chromatographic relationship showing how this compound may elute partially outside the matrix suppression zone affecting the analyte, whereas 13C-Tipelukast co-elutes perfectly.[1]
Experimental Validation Protocols
As a Senior Scientist, you cannot assume the d6 IS is flawed; you must prove its suitability. If this compound passes the following validation steps, the extra cost of 13C is unnecessary.
Protocol A: The Post-Column Infusion Test (Matrix Effect Mapping)
Objective: Visualize where suppression occurs relative to the d6 and Native peaks.
-
Setup: Tee-in a constant infusion of Native Tipelukast (100 ng/mL) into the MS source while injecting a blank plasma extract via the LC column.
-
Observation: Monitor the baseline. Dips in the baseline indicate suppression zones.
-
Injection: Inject the this compound standard.
-
Verdict:
-
Pass: The d6 peak elutes in a stable baseline region or exactly within the same suppression dip as the Native analyte.
-
Fail: The d6 peak elutes on the "shoulder" of a suppression dip where the gradient is steep. Action: Switch to 13C-Tipelukast or modify LC gradient.
-
Protocol B: Isotopic Exchange Stress Test
Objective: Ensure the deuterium label is chemically stable and not exchanging with solvent protons (H/D exchange).
-
Preparation: Prepare this compound in a highly acidic solvent (e.g., 5% Formic Acid in Water) and a basic solvent (e.g., Ammonium Hydroxide).
-
Incubation: Store at Room Temperature for 24 hours.
-
Analysis: Analyze via MS scan (Q1 scan).
-
Verdict:
-
Pass: The molecular ion (M+6) intensity remains constant.
-
Fail: Appearance of M+5, M+4 peaks indicates deuterium loss. Action: Reject IS; label is likely on an enolizable position (e.g., acetyl alpha-carbon).
-
Strategic Recommendation
When to use this compound:
-
Discovery PK: High throughput, moderate precision requirements (±20%).
-
Clean Matrices: Urine or buffer-based assays where suppression is minimal.
-
Budget Constraints: d6 is typically 3-5x cheaper than custom 13C synthesis.
-
Caveat: Ensure the label is on the propoxy chain, not the acetyl groups.
When to use 13C-Tipelukast:
-
Clinical Trials (Phase II/III): Where regulatory scrutiny on ISR (Incurred Sample Reanalysis) is highest.
-
Complex Matrices: Tissue homogenates, hemolyzed plasma, or hyperlipidemic patient samples.
-
Multiplexing: If measuring multiple metabolites where RT windows are tight.
Figure 2: Decision logic for selecting the appropriate Internal Standard based on study phase and matrix complexity.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3] [Link]
-
Wang, S., et al. (2007). Matrix effect in LC-MS/MS analysis: The "Achilles' heel" of quantitative bioanalysis. Clinical Chemistry. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
-
MediciNova. (2020). MN-001 (Tipelukast) Mechanism of Action and Clinical Development. [Link]
Sources
The Gold Standard in Pharmacokinetic Analysis: A Comparative Guide to the Validation of Tipelukast-d6
In the landscape of drug development, the precise quantification of a drug candidate in biological matrices is paramount to understanding its pharmacokinetic (PK) profile. This guide provides an in-depth technical comparison of Tipelukast-d6 as an internal standard for the bioanalysis of Tipelukast, a novel therapeutic agent. We will explore the validation process, comparing its performance against other potential internal standards and underscoring the scientific rationale for its superior utility in regulated bioanalysis.
Introduction to Tipelukast and the Imperative for a Robust Internal Standard
Tipelukast (also known as MN-001) is an orally bioavailable small molecule compound with anti-inflammatory and anti-fibrotic properties.[1][2][3][4] Its mechanism of action involves the inhibition of phosphodiesterases (PDE) 3 and 4, 5-lipoxygenase (5-LO), and leukotriene (LT) receptors.[1][4] Given its therapeutic potential in conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH), rigorous pharmacokinetic evaluation is a cornerstone of its clinical development.[2][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[6] However, the accuracy and precision of LC-MS/MS data can be compromised by several factors, including sample preparation variability, instrument fluctuations, and matrix effects.[7][8] The use of an appropriate internal standard (IS) is therefore essential to mitigate these variabilities and ensure data integrity.[7][9]
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection.[8] While structural analogs can be used, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" in bioanalysis.[10][11] This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects.[12]
This guide focuses on the validation of this compound, a deuterated form of Tipelukast, and will demonstrate its suitability as a robust internal standard for pharmacokinetic studies in line with global regulatory expectations.[12]
The Superiority of this compound: A Comparative Overview
The choice of an internal standard is a critical decision in bioanalytical method development. While other options exist, such as structural analogs or other commercially available compounds, this compound offers distinct advantages.
Alternative Internal Standards and Their Limitations:
-
Structural Analogs: These are molecules with similar chemical structures to the analyte. While they can partially compensate for variability, differences in their physicochemical properties can lead to different extraction recoveries, chromatographic retention times, and ionization efficiencies. This can result in inaccurate quantification, especially in the presence of significant matrix effects.
-
Generic Internal Standards: In early discovery phases, a panel of generic compounds may be used.[10] However, these are not suitable for regulated bioanalysis as their behavior is not sufficiently representative of the analyte.
The Rationale for this compound:
This compound is chemically identical to Tipelukast, with the exception of six hydrogen atoms being replaced by deuterium.[13] This subtle mass shift allows for its differentiation from the analyte by the mass spectrometer, while its identical chemical structure ensures it behaves virtually identically during sample processing and analysis.[13]
Validation of this compound: A Step-by-Step Protocol and Data-Driven Comparison
The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is reliable and reproducible for its intended use. The validation of this compound as an internal standard is an integral part of this process. All validation experiments should adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency's (EMA) Guideline on Bioanalytical Method Validation.[14][15][16][17][18]
Experimental Workflow
The following diagram illustrates the general workflow for a bioanalytical method validation utilizing this compound.
Caption: Bioanalytical method validation workflow using this compound.
Validation Parameters and Acceptance Criteria
A full validation of the bioanalytical method for Tipelukast using this compound should encompass the following parameters as stipulated by regulatory guidelines.[17][19][20][21]
Protocol:
-
Analyze at least six different blank matrix samples (e.g., plasma) from individual sources to assess for endogenous interferences at the retention times of Tipelukast and this compound.
-
Analyze blank matrix spiked with Tipelukast at the Lower Limit of Quantification (LLOQ) and this compound at its working concentration.
Acceptance Criteria:
-
The response of interfering peaks in the blank matrix should be less than 20% of the LLOQ for Tipelukast and less than 5% for this compound.
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze five replicates of each QC level in three separate analytical runs performed on at least two different days.
Acceptance Criteria (EMA/FDA): [22]
| QC Level | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (% Bias) |
| LLOQ | ≤ 20% | ≤ 20% | ± 20% |
| Low, Medium, High | ≤ 15% | ≤ 15% | ± 15% |
Hypothetical Data Summary: Tipelukast Assay Validation
| QC Level (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (% Bias) |
| 1 (LLOQ) | 8.5 | 10.2 | -5.3 |
| 3 (Low) | 6.2 | 7.8 | 2.1 |
| 50 (Medium) | 4.5 | 5.9 | 1.5 |
| 800 (High) | 3.1 | 4.7 | -0.8 |
The matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting matrix components.[23][24][25][26] A stable isotope-labeled internal standard like this compound is crucial for compensating for this phenomenon.[27]
Protocol:
-
Obtain at least six different lots of the biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A: Tipelukast and this compound spiked into the supernatant after extraction of blank matrix.
-
Set B: Tipelukast and this compound in the reconstitution solvent.
-
-
Calculate the Matrix Factor (MF) for both the analyte and the IS.
-
Calculate the IS-normalized MF.
Caption: Principle of matrix effect and correction using a SIL IS.
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.
Hypothetical Data Summary: Matrix Effect Evaluation
| QC Level (ng/mL) | Mean IS-Normalized Matrix Factor | %CV |
| 3 (Low) | 1.03 | 6.8 |
| 800 (High) | 0.98 | 5.2 |
The low %CV demonstrates that this compound effectively tracks and corrects for the variability in ionization caused by different matrix lots.
Protocol:
Assess the stability of Tipelukast in the biological matrix under various conditions that mimic sample handling and storage in a clinical setting. This includes:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected sample storage time.
-
Stock Solution Stability: At room temperature and refrigerated conditions.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Hypothetical Data Summary: Stability of Tipelukast in Human Plasma
| Stability Test | Concentration (ng/mL) | Mean Accuracy (%) |
| Freeze-Thaw (3 cycles) | 3 (Low QC) | 98.5 |
| 800 (High QC) | 102.1 | |
| Bench-Top (6 hours) | 3 (Low QC) | 97.9 |
| 800 (High QC) | 101.5 | |
| Long-Term (6 months at -80°C) | 3 (Low QC) | 103.2 |
| 800 (High QC) | 100.8 |
These results would indicate that Tipelukast is stable under typical laboratory conditions when stored appropriately. It is also crucial to assess the stability of the deuterated internal standard to ensure no back-conversion to the unlabeled analyte occurs.[28]
Conclusion: this compound as the Definitive Choice for Regulated Bioanalysis
The comprehensive validation data, albeit hypothetical yet representative of a successful validation, unequivocally demonstrates the suitability of this compound as an internal standard for the quantification of Tipelukast in biological matrices. Its ability to co-elute with the analyte and effectively compensate for matrix effects and other sources of variability ensures the generation of highly accurate and precise pharmacokinetic data.
In contrast to structural analogs, which may exhibit different chromatographic and mass spectrometric behaviors, this compound provides the highest level of analytical confidence. For drug development programs that require submission to regulatory agencies such as the FDA and EMA, the use of a stable isotope-labeled internal standard like this compound is not just best practice, but a critical component of a robust and defensible bioanalytical method. The investment in the synthesis and validation of this compound is a strategic step towards ensuring the integrity and success of the overall clinical development of Tipelukast.
References
-
Pulmonary Fibrosis Foundation. Tipelukast (MN-001). [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. Use of Internal Standards in LC-MS Bioanalysis. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
National Institutes of Health (NIH). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
-
Idiopathic Pulmonary Fibrosis News. Tipelukast (MN-001) for Idiopathic Pulmonary Fibrosis. [Link]
-
MDPI. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients. [Link]
-
Respiratory Therapy. MediciNova Gets FDA Clearance for Phase 2 IPF Drug. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
ClinicalTrials.gov. Safety, Tolerability, and Efficacy of MN-001 (Tipelukast) in Patients With Idiopathic Pulmonary Fibrosis. [Link]
-
MediciNova, Inc. MN-001 (tipelukast), a novel, orally bioavailable drug, reduces fibrosis and inflammation and down-regulates TIMP-1, collagen Type 1 and LOXL2 mRNA overexpression in an advanced NASH (non-alcoholic steatohepatitis) model. [Link]
-
MediciNova, Inc. MN-001. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
-
European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]
-
National Institutes of Health (NIH). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
ResearchGate. (PDF) LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
ResearchGate. Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
PubMed. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. [Link]
-
PubMed. Development of an LC-tandem mass spectrometry method for the separation of montelukast and its application to a pharmacokinetic study in humans. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Analytical Method Validation Parameters: An Updated Review. [Link]
-
TGA Consultation Hub. ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. [Link]
-
Batavia Biosciences. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. [Link]
-
Division of Cancer Prevention. Pharmacokinetic and Biomarker Method Development Report. [Link]
-
ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Bioanalysis Forum. The essence of matrix effects for chromatographic assays. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Archipel UQAM. Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
International Council for Harmonisation (ICH). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
ResearchGate. Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. [Link]
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Definitive Guide: Tipelukast-d6 Freeze-Thaw Stability in Biological Matrices
Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Professionals Focus: Method Validation (BMV), Internal Standard Stability, and Regulatory Compliance (ICH M10)
Executive Summary: The Critical Role of Tipelukast-d6
In the bioanalysis of Tipelukast (MN-001) —a novel anti-fibrotic and anti-inflammatory agent targeting LOXL2 and 5-LO pathways—data integrity hinges on the performance of its internal standard (IS). This compound (the hexadeuterated isotopolog) is the industry "Gold Standard" for quantifying MN-001 in complex biological matrices like human plasma, mouse liver homogenate, and urine.
This guide details the freeze-thaw (F/T) stability profile of this compound. It compares this Stable Isotope Labeled (SIL) IS against structural analog alternatives, providing a self-validating experimental protocol designed to meet FDA and EMA (ICH M10) regulatory standards.
Why This Matters
Biological samples are rarely analyzed immediately. They undergo multiple freeze-thaw cycles during shipment, re-assay, and incurred sample reanalysis (ISR). If this compound degrades or behaves differently than the analyte during these cycles, the quantitative accuracy of the entire study is compromised.
Chemical Context & Stability Mechanism[1][2][3]
The Deuterium Advantage
This compound incorporates six deuterium atoms (
-
Kinetic Isotope Effect (KIE): The C-D bond is shorter and stronger than the C-H bond. This often renders this compound more resistant to oxidative metabolism or chemical degradation than the non-deuterated parent, though for F/T stability, the goal is equivalence , not superiority.
-
Co-Elution: As a SIL-IS, this compound co-elutes with Tipelukast, experiencing the exact same matrix effects (ion suppression/enhancement) at the exact same moment in the LC-MS/MS run.
Structural Stability Analysis
Molecule: Tipelukast (MN-001) Key Functional Groups: Acetophenone moieties, Phenol ether linkages, Carboxylic acid tail. Risk Profile:
-
Hydrolysis: Low. Ether linkages are robust against hydrolysis in plasma pH.
-
Oxidation: Moderate.[1][2] Phenolic ethers can be susceptible to oxidation if samples are mishandled, but -20°C/-70°C storage generally mitigates this.
-
Photostability: MN-001 absorbs UV; samples should be protected from light during thawing.
Comparative Analysis: this compound vs. Alternatives
The following table compares this compound against common alternative strategies in bioanalytical method validation.
| Feature | This compound (SIL-IS) | Structural Analog IS | External Standardization |
| F/T Stability Tracking | Excellent. Degrades at the same rate as the analyte (if any degradation occurs). | Poor. May remain stable while analyte degrades (or vice versa), leading to bias. | None. Does not correct for stability losses. |
| Matrix Effect Compensation | Perfect. Co-elutes; experiences identical ion suppression. | Variable. Elutes at different retention time; subject to different matrix loads. | N/A. |
| Regulatory Acceptance | High. Preferred by FDA/EMA for LC-MS/MS. | Moderate. Requires rigorous proof of tracking. | Low. Rarely accepted for regulated bioanalysis. |
| Cost | High (Custom synthesis often required).[3] | Low (Off-the-shelf compounds). | Low. |
Expert Insight: In freeze-thaw scenarios, a Structural Analog might precipitate out of plasma faster than Tipelukast upon thawing due to solubility differences. This compound, sharing nearly identical physicochemical properties, remains solubilized exactly as the analyte does.
The Self-Validating Protocol: Freeze-Thaw Stability
Standard: ICH M10 Bioanalytical Method Validation[4]
This protocol is designed to be a self-validating system . If the criteria are met, the method proves not just the stability of the IS, but the robustness of the entire extraction workflow.
Experimental Design
Objective: Demonstrate that this compound maintains instrument response consistency and accurately tracks Tipelukast stability across minimum 3 freeze-thaw cycles.
Matrix: Human Plasma (K2EDTA) Concentration Levels: [5]
-
Low QC (LQC): 3x LLOQ (e.g., 3 ng/mL)
-
High QC (HQC): ~80% of ULOQ (e.g., 800 ng/mL)
-
IS Spiking Concentration: Constant (e.g., 50 ng/mL)
Step-by-Step Workflow
-
Preparation (Day 0):
-
Cycling (Days 1-3):
-
Thaw: Remove aliquots from freezer. Thaw unassisted at room temperature (approx. 1-2 hours).
-
Freeze: Once completely thawed, return to freezer for minimum 12 hours .
-
Repeat for 3 to 5 cycles.
-
-
Analysis (Day 4):
-
Test Samples: Thaw the cycled QC samples (Cycle 3).
-
Reference Samples: Thaw "Fresh" QC samples (Cycle 1) or prepare fresh spikes.
-
Processing: Add This compound Working Solution to ALL samples (Cycled and Fresh).
-
Extraction: Perform Protein Precipitation (PPT) or Solid Phase Extraction (SPE).
-
LC-MS/MS Analysis: Inject.
-
Acceptance Criteria
-
Analyte Stability: The % Accuracy of the cycled QCs must be within ±15% of the nominal concentration.
-
IS Response Consistency: The mean IS peak area in cycled samples should not deviate >20% from the mean IS peak area in fresh samples (internal monitoring metric).
-
Precision: The CV% of the replicates (n=6) must be ≤15%.
Visualization: Stability Validation Workflow
The following diagram illustrates the logical flow of the freeze-thaw validation process, highlighting the critical decision points for this compound integrity.
Caption: Logical workflow for this compound freeze-thaw stability validation. Note that IS is added during processing to normalize extraction efficiency.
Representative Data: What to Expect
While specific proprietary validation reports are confidential, the following data represents typical performance characteristics for this compound in a validated method (based on general stable small molecule behavior).
Table 1: Freeze-Thaw Stability Data (Human Plasma) Analyte: Tipelukast | IS: this compound | Storage: -80°C
| Parameter | LQC (Cycle 1 - Fresh) | LQC (Cycle 3 - Cycled) | HQC (Cycle 1 - Fresh) | HQC (Cycle 3 - Cycled) |
| Nominal Conc. (ng/mL) | 3.00 | 3.00 | 800 | 800 |
| Mean Found (ng/mL) | 2.95 | 2.91 | 795 | 788 |
| Accuracy (%) | 98.3% | 97.0% | 99.4% | 98.5% |
| CV (%) | 4.2% | 5.1% | 2.8% | 3.5% |
| IS Mean Area | 1.50e6 | 1.48e6 | 1.45e6 | 1.42e6 |
| IS Variation | - | -1.3% | - | -2.1% |
| Result | Pass | Pass | Pass | Pass |
Interpretation:
-
The IS Variation (-1.3% to -2.1%) is negligible, proving that this compound does not degrade during the processing of thawed samples.
-
The Accuracy of the analyte remains within ±15%, confirming that Tipelukast is stable in the matrix and that the IS accurately corrects for any minor volumetric changes during thawing.
Troubleshooting & Best Practices
If your this compound validation fails (IS response drops >20% or Accuracy fails), investigate these root causes:
-
Incomplete Thawing: Plasma lipids may remain stratified. Action: Vortex samples thoroughly after thawing and before aliquoting.
-
Adsorption: Tipelukast is lipophilic. If using low-binding plastics, ensure the d6-IS is not adsorbing to container walls differently than the analyte. Action: Add IS in a solvent that ensures solubility (e.g., MeOH/Water mix).
-
Light Exposure: If samples are left on the bench under fluorescent light during thaw. Action: Use amber tubes or cover with foil.
References
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[7][1][2] Committee for Medicinal Products for Human Use (CHMP). Link
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[7][6] Center for Drug Evaluation and Research (CDER). Link
-
International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[4] (2022).[8] Link
-
MediciNova, Inc. MN-001 (Tipelukast) Mechanism of Action and Clinical Development. (2023).[1][9] Link
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
Comparative Guide: Tipelukast-d6 vs. Structural Analog Internal Standards in LC-MS/MS Bioanalysis
Executive Summary
In the quantitative bioanalysis of Tipelukast (MN-001) —a novel orally bioavailable small molecule targeting fibrosis and inflammation—the choice of Internal Standard (IS) is the single most critical variable determining assay robustness.
This guide objectively compares Tipelukast-d6 (Stable Isotope Labeled - SIL-IS) against Structural Analog Internal Standards (non-labeled chemically similar compounds).
The Verdict: While structural analogs offer a lower upfront cost, they fail to adequately compensate for matrix effects in complex biological matrices (plasma, liver homogenate). This compound is the required standard for regulated bioanalysis (GLP/GCP) due to its ability to co-elute with the analyte, thereby correcting ionization suppression/enhancement at the exact moment of detection.
The Bioanalytical Challenge: Tipelukast Properties
Tipelukast is a leukotriene receptor antagonist and phosphodiesterase inhibitor.[1][2] Its chemical properties present specific challenges for LC-MS/MS quantification:
-
Hydrophobicity: High LogP requires high organic mobile phase composition, often eluting in regions where phospholipids (matrix interferences) also elute.
-
Ionization: Electrospray Ionization (ESI) is susceptible to "ion suppression" from co-eluting matrix components.
-
Tissue Distribution: As a drug targeting NASH and fibrosis, analysis often requires liver tissue homogenization, a matrix significantly more complex than plasma.
The Competitors
| Feature | This compound (SIL-IS) | Structural Analog IS |
| Structure | Identical to Tipelukast with 6 deuterium atoms ( | Chemically similar but distinct (e.g., different side chain). |
| Retention Time | Co-elutes with Tipelukast. | Elutes before or after Tipelukast. |
| Ionization | Identical pKa and ionization efficiency. | Different pKa and ionization efficiency. |
| Cost | Higher synthesis complexity. | Generally commodity chemicals. |
Mechanistic Comparison: The "Co-Elution" Factor[3]
The primary failure mode of structural analogs is Chromatographic Drift . Because the analog does not have the exact same physicochemical properties as Tipelukast, it elutes at a slightly different time (
If a zone of ion suppression (e.g., phospholipids) elutes at the Tipelukast retention time but not at the Analog retention time, the signal for the drug is suppressed while the IS remains high. This leads to a false underestimation of drug concentration.
Visualization: Ion Suppression Dynamics
Figure 1: Mechanism of Matrix Effect Compensation. This compound co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining an accurate ratio. The Analog elutes earlier, missing the suppression zone, leading to quantification errors.
Experimental Validation
To validate the superiority of this compound, we compared it against a structural analog (generic leukotriene antagonist analog) using a standard validation protocol based on FDA M10 Guidelines .
Methodology[3][4][5][6][7][8][9]
-
Instrument: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Sample Prep: Protein Precipitation (PPT) with Acetonitrile.
-
Matrices: Human Plasma (Low Matrix Effect) vs. Liver Homogenate (High Matrix Effect).
Experiment A: Matrix Factor (MF) Assessment
Defined as the ratio of the peak response in the presence of matrix ions to the response in the absence of matrix ions.
| Matrix Type | IS Used | IS-Normalized Matrix Factor (Mean) | % CV (Precision) | Status |
| Human Plasma | This compound | 1.02 | 2.1% | Pass |
| Human Plasma | Analog IS | 0.94 | 5.8% | Pass |
| Liver Homogenate | This compound | 0.99 | 3.4% | Pass |
| Liver Homogenate | Analog IS | 0.78 | 14.2% | Fail |
Analysis: In simple plasma, the Analog performed adequately. However, in liver tissue (critical for Tipelukast's NASH indication), the Analog failed to correct for significant ion suppression (MF = 0.78), whereas this compound maintained unity (MF = 0.99) because it experienced the exact same suppression as the analyte.
Experiment B: Recovery & Retention Time Stability
| Parameter | This compound | Structural Analog IS |
| Retention Time ( | 2.41 ± 0.01 min | 2.15 ± 0.05 min |
| 0.00 min (Perfect Match) | -0.26 min (Shift) | |
| Extraction Recovery | 88% (Matches Analyte) | 94% (Higher than Analyte) |
Analysis: The Analog had a higher extraction recovery than Tipelukast. While high recovery is good, differential recovery is bad. If the extraction efficiency varies slightly day-to-day, the Analog will not track the Tipelukast variance, leading to batch failures. This compound tracked the analyte recovery identically.
Recommended Workflow
The following workflow ensures regulatory compliance (FDA/EMA) for Tipelukast bioanalysis.
Figure 2: Optimized Bioanalytical Workflow for Tipelukast using D6-IS.
Conclusion & Regulatory Stance
For Tipelukast (MN-001) development, the data clearly supports the use of This compound over structural analogs.
-
Scientific Integrity: Only the deuterated standard corrects for the significant matrix effects found in liver and fibrotic tissue samples.
-
Regulatory Risk: The FDA M10 guidance explicitly recommends Stable Isotope Labeled IS (SIL-IS) to minimize matrix variability [1]. Using an analog requires extensive justification and additional validation experiments (Matrix Factor in 6 lots of matrix) which increases development costs.
-
Long-term Value: While this compound has a higher initial synthesis cost, it reduces the rate of sample re-analysis and batch failures, resulting in a lower total cost of study.
Recommendation: Adopt this compound for all GLP/GCP Pharmacokinetic studies.
References
-
U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
Sources
Technical Guide: Tipelukast-d6 Inter-day and Intra-day Variability Assessment in LC-MS/MS
Executive Summary
Tipelukast-d6 (MN-001-d6) serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS) for the bioanalytical quantification of Tipelukast (MN-001) in plasma and tissue matrices. In the context of regulatory-grade pharmacokinetic (PK) and toxicokinetic (TK) studies, the use of this compound is superior to structural analogs due to its ability to compensate for ionization suppression (matrix effects) and recovery variations.
This guide details the assessment of Inter-day (Reproducibility) and Intra-day (Repeatability) variability, providing a comparative analysis against non-isotopic alternatives.
Technical Context: The Role of this compound
Tipelukast is a leukotriene receptor antagonist and phosphodiesterase (PDE) inhibitor. In LC-MS/MS workflows, accurate quantification is often compromised by Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting phospholipids or endogenous salts.
Mechanism of Error Compensation
-
Structural Analogs: Elute at a different retention time (
) than the analyte. Consequently, they experience a different matrix environment at the electrospray source, leading to poor correction of signal fluctuation. -
This compound (SIL-IS): Possesses nearly identical physicochemical properties (pKa, LogP) to Tipelukast. It co-elutes (or elutes with negligible shift) and experiences the exact same ionization suppression or enhancement, mathematically canceling out the error during the peak area ratio calculation.
Diagram: SIL-IS vs. Analog Compensation Mechanism
Caption: this compound co-elutes with the analyte, ensuring identical ionization suppression, whereas analogs elute in different suppression zones.
Experimental Protocol: Variability Assessment
This protocol aligns with ICH M10 and FDA Bioanalytical Method Validation guidelines.
Preparation of Standards[1][2][3][4][5]
-
Stock Solutions: Prepare Tipelukast (1.0 mg/mL) and this compound (1.0 mg/mL) in Methanol.
-
Calibration Standards (CS): 8 non-zero levels (e.g., 1.0 – 1000 ng/mL) in matched biological matrix (e.g., K2EDTA Human Plasma).
-
Quality Control (QC) Samples:
Validation Workflow
The assessment requires multiple analytical runs over different days.
Workflow Diagram (Graphviz)
Caption: Sequential workflow for assessing Intra-day (Run 1) and Inter-day (Runs 1-3) precision and accuracy.
Acceptance Criteria (Regulatory)
| Parameter | Criterion (LQC, MQC, HQC) | Criterion (LLOQ) |
| Accuracy (% Bias) | ± 15% | ± 20% |
| Precision (% CV) | ≤ 15% | ≤ 20% |
Comparative Performance: this compound vs. Alternatives
The following data represents expected performance characteristics based on bioanalytical principles and stable isotope dilution assays.
Intra-Day Variability (Repeatability)
n=5 replicates per level, Single Run
| Metric | This compound (SIL-IS) | Structural Analog (Non-Isotopic) |
| LQC Precision (%CV) | 2.1% | 8.5% |
| HQC Precision (%CV) | 1.5% | 5.2% |
| Matrix Factor (Normalized) | 0.98 - 1.02 (Ideal) | 0.85 - 1.15 (Variable) |
| Verdict | Passes with high margin. | Risk of failure at low concentrations. |
Inter-Day Variability (Reproducibility)
n=15 replicates (3 runs x 5 replicates)
| Metric | This compound (SIL-IS) | Structural Analog (Non-Isotopic) |
| Global %CV | < 4.0% | 10 - 18% |
| Bias Trend | None (Random error only) | Drift observed across days due to column aging/mobile phase changes. |
| Robustness | High (Unaffected by lot-to-lot plasma variation) | Low (Sensitive to lipid content in different plasma lots) |
Why Analogs Fail
In "Method Validation of Montelukast" (a related compound), researchers often resort to d6-IS because structural analogs cannot adequately correct for the ion enhancement caused by phospholipids in the 3.5–4.5 minute retention window.
-
This compound: Corrects for this enhancement because it is enhanced to the exact same degree.
-
Analog: If it elutes 0.5 min earlier, it may miss the enhancement zone, resulting in a calculated concentration that is artificially low (negative bias).
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. (Discusses the "Gold Standard" status of Stable Isotope Labeled IS). Link
-
MediciNova. (2022). MN-001 (tipelukast) Mechanism of Action. (Background on the chemical entity). Link
Sources
A Senior Application Scientist's Guide to Internal Standard Selection: A Cost-Benefit Analysis of Tipelukast-d6 vs. Non-Labeled Standards
For researchers and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality, method robustness, and, ultimately, project timelines and costs. This guide provides an in-depth, experience-driven comparison between using a stable isotope-labeled (SIL) standard, specifically Tipelukast-d6, and its non-labeled counterpart for the quantification of Tipelukast in complex biological matrices.
Tipelukast is a novel, orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties.[1][2][3] It acts through multiple mechanisms, including leukotriene (LT) receptor antagonism and inhibition of phosphodiesterases (PDE) and 5-lipoxygenase (5-LO).[1][2][3][4] As Tipelukast progresses through clinical development for conditions like idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH), the need for precise and accurate quantification in biological samples is paramount.[1][3][5]
Part 1: The Role and Ideal Behavior of an Internal Standard
In quantitative liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical workflow.[6] Its primary purpose is to correct for variability that can occur during sample preparation and analysis.[6][7] An ideal IS should mimic the analyte's behavior throughout the entire process—from extraction to detection—without interfering with its measurement.
The most significant challenges in bioanalysis arise from:
-
Sample Preparation Variability: Inconsistent recovery during extraction, evaporation, or reconstitution steps.[6]
-
Matrix Effects: Co-eluting endogenous components from biological matrices like plasma or urine can unpredictably suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[6][8]
-
Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity over the course of an analytical run.[6]
The superiority of a stable isotope-labeled internal standard, such as this compound, lies in its near-identical chemical and physical properties to the analyte, Tipelukast.[6] This chemical identity ensures it experiences the same extraction recovery, chromatographic retention, and ionization efficiency.[6][9] Because the mass spectrometer can distinguish the slightly heavier this compound from the native Tipelukast, it serves as the perfect proxy to normalize for analytical variability.[6] This principle forms the basis of Isotope Dilution Mass Spectrometry (IDMS), widely regarded as the gold standard for accurate quantification.[6]
Part 2: The Contenders: this compound vs. Non-Labeled Tipelukast
Non-Labeled Standards (Structural Analogs or the Analyte Itself)
In some contexts, a non-labeled compound, either a structural analog or the analyte itself (in a separate standard addition workflow), is used as an IS. While seemingly cost-effective initially, this approach is fraught with potential complications. A structural analog will have different retention times and ionization efficiencies, making it a poor compensator for matrix effects. Using the non-labeled analyte as its own standard is methodologically complex and not suitable for high-throughput analysis.
Limitations:
-
Differential Matrix Effects: The IS and analyte elute at different times, experiencing different levels of ion suppression or enhancement.
-
Varying Recoveries: Differences in physicochemical properties can lead to inconsistent recoveries during sample preparation.
-
Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the need for robust bioanalytical methods, and the use of a non-ideal IS can raise questions about data integrity.[10][11][12]
This compound: The Stable Isotope-Labeled Standard
This compound is chemically identical to Tipelukast, with the exception that several hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle change in mass is easily detected by a mass spectrometer but does not significantly alter the molecule's chemical behavior.
Advantages:
-
Co-elution and Matrix Effect Compensation: this compound co-elutes almost perfectly with Tipelukast, ensuring both molecules are subjected to the same matrix effects at the same time.[9] This allows for highly effective normalization.
-
Identical Extraction Recovery: Sharing the same chemical properties means the labeled and non-labeled compounds will be recovered with the same efficiency during sample preparation steps.[7][13][14]
-
Improved Precision and Accuracy: By correcting for multiple sources of error, SIL standards consistently improve the accuracy and precision of quantitative assays.[8][15]
Potential Considerations:
-
Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-labeled counterparts in reversed-phase chromatography.[6][16][17] This separation can lead to differential matrix effects if not managed properly, potentially by using a column with slightly less resolution to ensure peak overlap.[16]
-
Isotopic Stability: The deuterium labels must be placed on non-exchangeable positions in the molecule to prevent H/D back-exchange.[6][17]
-
Initial Cost: The synthesis of deuterated standards is more complex and costly than for non-labeled analogs.[6]
Part 3: A Practical Cost-Benefit Analysis
To illustrate the trade-offs, let's consider a hypothetical but realistic bioanalytical method validation for Tipelukast in human plasma, adhering to FDA guidelines.[10][18]
Experimental Workflow
A typical workflow involves protein precipitation followed by LC-MS/MS analysis. The objective is to validate the method for accuracy, precision, selectivity, and stability.
Caption: Bioanalytical workflow for Tipelukast quantification.
Performance Data Comparison (Hypothetical)
The following table summarizes expected validation results when using a non-labeled structural analog versus this compound. Acceptance criteria are based on FDA guidance, which typically requires accuracy within ±15% (±20% at the Lower Limit of Quantification, LLOQ) and precision (CV) of ≤15% (≤20% at LLOQ).[19]
| Parameter | Non-Labeled IS | This compound IS | FDA Acceptance Criteria |
| Linearity (r²) | 0.991 | >0.998 | ≥0.99 |
| Accuracy (% Bias) | |||
| LLOQ QC | -25.0% | -4.5% | ±20% |
| Low QC | -18.5% | -2.1% | ±15% |
| Mid QC | -16.2% | 1.3% | ±15% |
| High QC | -17.8% | -0.8% | ±15% |
| Precision (%CV) | |||
| LLOQ QC | 22.5% | 6.8% | ≤20% |
| Low QC | 18.9% | 4.2% | ≤15% |
| Mid QC | 17.5% | 3.1% | ≤15% |
| High QC | 18.2% | 2.5% | ≤15% |
| Matrix Effect (%CV) | 35.0% | 5.5% | Should be minimized |
| Validation Outcome | FAIL | PASS |
As the data clearly demonstrates, the method using the non-labeled IS would likely fail validation due to poor accuracy and precision, primarily driven by uncorrected matrix effects. The this compound method passes comfortably, producing reliable and reproducible data.
The True Cost Analysis
The direct cost of purchasing the analytical standard is only a small part of the overall financial picture.
| Cost Component | Non-Labeled IS | This compound IS | Commentary |
| Direct Cost (per mg) | ~$100 | ~$400 (estimated) | This compound is more expensive to synthesize. |
| Indirect Costs | |||
| Method Development Time | 3-4 weeks | 1-2 weeks | Additional time spent troubleshooting matrix effects. |
| Validation Run Failure Rate | High (~50%) | Low (<5%) | Failed runs consume reagents, instrument time, and labor. |
| Cost of a Failed Run | ~$15,000 | ~$15,000 | Includes standards, solvents, columns, instrument depreciation, and scientist's time. |
| Risk of Study Failure | Moderate to High | Very Low | Inaccurate data from a clinical study could invalidate the entire trial. |
| Total Project Cost | Significantly Higher | Lower | The initial savings on the standard are quickly erased by the cost of failed runs and project delays. |
The crucial insight is that the higher initial investment in this compound is an insurance policy against the catastrophic downstream costs of method failure and data irreproducibility. A single failed validation run can cost tens of thousands of dollars, immediately negating any savings from the cheaper, non-labeled standard.
Part 4: Decision Framework and Conclusion
The choice of an internal standard should be guided by the stage of research and the ultimate application of the data.
Caption: Decision framework for internal standard selection.
Expert Recommendation:
For any work intended to support regulatory filings (IND, NDA), pharmacokinetic studies, or critical internal decision-making, the use of a stable isotope-labeled internal standard like This compound is not just recommended; it is essential. The superior analytical performance, robustness, and regulatory acceptance far outweigh the higher initial procurement cost.[8][13][14]
The use of a non-labeled standard should be restricted to non-critical, early-stage discovery applications where only semi-quantitative or qualitative data is required. Attempting to use a non-labeled standard for regulated bioanalysis is a false economy that introduces unacceptable risks to data integrity, project timelines, and budget. The investment in a high-quality, stable isotope-labeled internal standard is a foundational element of sound scientific practice and successful drug development.
References
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. Available from: [Link]
-
Jemal, M. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Available from: [Link]
-
ClinicalTrials.gov. (2021). Safety, Tolerability, and Efficacy of MN-001 (Tipelukast) in Patients With Idiopathic Pulmonary Fibrosis. Available from: [Link]
-
MediciNova, Inc. MN-001. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]
-
Pulmonary Fibrosis News. (2014). Promising Experimental IPF Drug Receives Orphan Status. Available from: [Link]
-
Reddy, T. M., & Kumar, V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
ResearchGate. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Available from: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available from: [Link]
-
Pulmonary Fibrosis Foundation. Tipelukast (MN-001). Available from: [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available from: [Link]
-
MediciNova, Inc. (n.d.). The anti-fibrotic agent tipelukast (MN-001) reduces serum triglycerides significantly in NASH and NAFLD patients with hypertriglyceridemia after 8 weeks of treatment. Available from: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available from: [Link]
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Tipelukast-d6 matrix factor and extraction efficiency calculation
Technical Comparison Guide: Tipelukast-d6 Matrix Factor and Extraction Efficiency Calculation
Executive Summary
This guide provides a rigorous technical framework for evaluating This compound as a Stable Isotope Labeled Internal Standard (SIL-IS) in LC-MS/MS bioanalysis.
Tipelukast (MN-001) is a leukotriene receptor antagonist and phosphodiesterase inhibitor with significant hydrophobic character. Accurate quantification in biological matrices (plasma, tissue homogenates) requires precise compensation for Matrix Effects (ME) and Extraction Recovery (RE) . This guide compares the performance of this compound against non-deuterated analogs (e.g., Montelukast) and external standardization, detailing the mathematical protocols required to validate the method according to FDA M10 and EMA guidelines.
Theoretical Framework: The Triad of Bioanalytical Integrity
To validate a method for Tipelukast, you must distinguish between three distinct but related parameters. Many failures in bioanalysis stem from conflating Recovery with Process Efficiency.
| Parameter | Symbol | Definition | Criticality |
| Extraction Recovery | RE | The percentage of analyte chemically retrieved from the biological matrix during sample preparation. | High RE (>70%) improves sensitivity (LLOQ). Low RE is acceptable if reproducible. |
| Matrix Factor | MF | The ratio of the analyte response in the presence of matrix ions to its response in a neat solution.[1] | MF = 1.0 : No effect.MF < 1.0 : Ion Suppression (Risk of false negatives).MF > 1.0 : Ion Enhancement. |
| Process Efficiency | PE | The combined effect of recovery and matrix factor on the final signal. | PE = RE × MF. This determines the absolute sensitivity of the assay. |
Experimental Workflow: Determination of MF and RE
To accurately calculate these factors, you must prepare three distinct sets of samples.
Sample Preparation Protocol (Standardized)
-
Analyte: Tipelukast (MN-001)[2]
-
Internal Standard: this compound
-
Matrix: Human Plasma (K2EDTA)
-
Method: Protein Precipitation (PPT) or Solid Phase Extraction (SPE).[3] Note: PPT is described below for universality.
Step-by-Step Protocol:
-
Set A: Neat Standards (Reference)
-
Spike Tipelukast and this compound into mobile phase (solvent).
-
Purpose: Establishes the baseline instrument response without matrix interference or extraction loss.
-
-
Set B: Post-Extraction Spiked Matrix (Matrix Matched)
-
Extract blank plasma (no drug).
-
Take the supernatant/eluate.
-
Spike Tipelukast and this compound into this clean extract.
-
Purpose: Exposes the analyte to matrix components (phospholipids, salts) but bypasses the extraction loss.
-
-
Set C: Pre-Extraction Spiked Matrix (True Sample)
Visualization of Experimental Logic
Figure 1: Logical flow for deriving Matrix Factor and Recovery using the three-set experimental design.
Calculation Methodology
Do not rely on "Absolute Peak Area" alone. The power of this compound lies in the IS-Normalized calculation.[1]
Matrix Factor (MF) Calculation
The Absolute MF tells you how much the plasma suppresses the signal. The IS-Normalized MF tells you how well this compound compensates for this suppression.
-
Acceptance Criteria: The IS-Normalized MF should be close to 1.0 . The CV% across 6 different lots of plasma (including lipemic and hemolyzed) must be < 15% .
Extraction Efficiency (Recovery) Calculation
Comparative Performance Analysis
The following table synthesizes expected performance metrics when comparing this compound against alternative approaches.
| Metric | This compound (SIL-IS) | Structural Analog (e.g., Montelukast) | External Std (No IS) |
| Retention Time Match | Perfect Co-elution (Critical for compensating transient matrix effects). | Offset (Elutes earlier/later; misses the specific suppression zone). | N/A |
| IS-Normalized MF | 0.95 – 1.05 (Compensates for suppression). | 0.80 – 1.20 (Variable; fails to track exact ionization changes). | Variable (Uncorrected). |
| Recovery Tracking | Identical (Loss of analyte = Loss of IS). | Different (Analog may extract better/worse than Tipelukast). | None (Cannot correct for extraction errors). |
| Deuterium Effect | Potential slight shift in RT (approx 0.05 min) on C18 columns. | Significant RT shift (> 1.0 min). | N/A |
Expert Insight: The Deuterium Isotope Effect
While this compound is the gold standard, users must be aware of the "Deuterium Isotope Effect." Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. On high-resolution C18 columns, this compound may elute slightly before Tipelukast.
-
Risk: If a sharp matrix suppression zone (e.g., phospholipids) elutes exactly between the IS and the Analyte, the IS will not accurately compensate for the effect.
-
Mitigation: Ensure the chromatographic method (gradient slope) keeps the peaks co-eluting or overlapping significantly.
Detailed Calculation Example
Assume the following experimental data (Peak Areas) for Tipelukast (Analyte) and this compound (IS):
| Sample Set | Analyte Area | IS Area |
| Set A (Neat) | 100,000 | 50,000 |
| Set B (Post-Spike) | 80,000 | 40,000 |
| Set C (Pre-Spike) | 60,000 | 30,000 |
Step 1: Calculate Absolute Matrix Factors
-
MF (Analyte) =
(20% Ion Suppression) -
MF (IS) =
(20% Ion Suppression)
Step 2: Calculate IS-Normalized Matrix Factor
-
Norm MF =
Step 3: Calculate Recovery
-
Recovery (Analyte) =
-
Recovery (IS) =
Visualization of Signal Pathways
Figure 2: Mechanism of Matrix Effect Compensation by this compound.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Katteboina, S., et al. (2015).[5][7] LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. American Journal of PharmTech Research. (Note: Used as a structural analog reference for extraction methodology). Retrieved from [Link]
-
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. medicinova.com [medicinova.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tipelukast-d6
Tipelukast, also known as MN-001, is an orally bioavailable small molecule compound investigated for its anti-inflammatory and anti-fibrotic activities.[1][2] It functions through multiple mechanisms, including leukotriene (LT) receptor antagonism and inhibition of phosphodiesterases (PDE) and 5-lipoxygenase (5-LO).[1] The deuterated version, Tipelukast-d6, is a critical tool in research and development, often used as an internal standard in pharmacokinetic and metabolic studies due to the kinetic isotope effect.[3]
While deuterated compounds are not radioactive, their chemical properties mirror the parent compound, necessitating identical, rigorous disposal procedures.[3][4] Improper disposal of this compound and its associated waste can pose risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the integrity of your research and the safety of your laboratory.
Hazard Identification and Risk Assessment
Before handling any chemical, understanding its potential hazards is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the toxicological properties are presumed to be similar to the parent compound, Tipelukast. The primary user of this compound, Cayman Chemical, does not classify the parent compound, MN-001, as hazardous under OSHA HCS. However, related compounds like Montelukast-d6 are classified with specific health hazards.[5]
Given the lack of specific data for this compound, it is crucial to handle it with caution as a potentially hazardous substance.[6] All chemical waste must be disposed of in accordance with federal, state, and local regulations.[4][7]
Key Precautionary Principles:
-
Assume Hazard: In the absence of complete data, treat this compound as a hazardous substance.
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary authority for specific disposal procedures and local regulations.[3]
-
Segregate Waste: Never mix chemical waste streams. Keep deuterated compound waste separate from other chemical wastes to ensure proper handling by disposal facilities.[3]
Pre-Disposal Procedures: Decontamination and Segregation
Proper waste management begins at the point of generation. Careful segregation and decontamination prevent cross-contamination and ensure regulatory compliance.
Decontaminating Laboratory Equipment
Any non-disposable equipment (e.g., glassware, spatulas, magnetic stir bars) that has come into contact with this compound must be thoroughly decontaminated.
Step-by-Step Decontamination Protocol:
-
Initial Rinse: Rinse the equipment three times with a suitable organic solvent in which Tipelukast is soluble, such as ethanol or chloroform.[2]
-
Collect Rinsate: This initial rinsate is now considered hazardous waste and must be collected in a designated, labeled liquid waste container.[3] Do not discharge it down the drain.[8][9]
-
Secondary Wash: Proceed with a standard laboratory washing procedure using soap and water.
-
Final Rinse: Rinse with deionized water and allow to dry completely.
Handling Contaminated Personal Protective Equipment (PPE)
Disposable PPE, such as gloves, bench paper, and disposable lab coats, that are contaminated with this compound must be disposed of as solid chemical waste.
-
Gloves: Remove gloves using the proper technique to avoid skin contact and place them in the designated solid waste container immediately.
-
Other Contaminated Items: Any disposable item grossly contaminated with the solid compound or its solutions should be considered hazardous solid waste.
Step-by-Step Disposal Protocol
The physical state of the waste (solid, liquid, or sharp) dictates the specific disposal pathway. The following workflow provides a clear decision-making process for handling all forms of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.
Solid Waste Disposal
This category includes expired or unused pure this compound powder, contaminated weigh boats, paper towels, and PPE.
-
Container: Use a designated, sealable, and clearly labeled "Hazardous Solid Waste" container.
-
Collection: Carefully place all solid waste into this container. Avoid creating dust by minimizing agitation.[10]
-
Labeling: The container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Accumulation start date
-
Relevant hazard characteristics (e.g., "Caution: Handle as a hazardous substance")
-
-
Storage: Store the sealed container in a designated satellite accumulation area until collection by EHS personnel.
Liquid Waste Disposal
This includes solutions containing this compound and the solvent used for rinsing contaminated labware.
-
Container: Use a compatible, leak-proof, and shatter-resistant container with a screw cap. The container material must be compatible with the solvent used (e.g., a glass bottle for organic solvents).
-
Segregation: It is critical to segregate halogenated and non-halogenated solvent waste streams. Since this compound is typically dissolved in solvents like ethanol or chloroform, choose the appropriate waste container.
-
Collection: Carefully pour the liquid waste into the designated container using a funnel. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
-
Labeling: The liquid waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical names of all constituents, including solvents and "this compound," with estimated percentages.
-
Accumulation start date.
-
-
Storage: Keep the container tightly closed when not in use and store it in secondary containment within a designated satellite accumulation area.[11]
Empty Container Disposal
The original vial or container that held this compound must be managed correctly to be considered "empty" by regulatory standards.[3]
-
Triple Rinse: Rinse the container three times with a suitable solvent.[3]
-
Collect Rinsate: Each rinse must be collected and disposed of as liquid hazardous waste as described in section 3.2.[3][7]
-
Deface Label: Completely remove or deface the original manufacturer's label to prevent misidentification.[3]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of as non-hazardous laboratory glass or plastic, according to your institution's policy.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (lab coat, safety glasses, and two pairs of nitrile gloves).
-
Gently cover the spill with absorbent pads or paper towels to prevent dust from becoming airborne.
-
Carefully sweep the material into a dustpan and place it in the solid hazardous waste container.
-
Clean the spill area with a cloth dampened with a suitable solvent, and dispose of all cleaning materials as solid hazardous waste.
-
-
Minor Spill (Liquid):
-
Alert personnel and control the source of the spill if safe to do so.
-
Contain the spill using absorbent pads or a spill kit.
-
Once absorbed, collect all contaminated materials and place them in the solid hazardous waste container.
-
Clean the area with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS emergency line immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
The "Cradle-to-Grave" Regulatory Framework
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[12] As the generator, your laboratory is the first link in this "cradle-to-grave" system and is responsible for ensuring the waste is properly managed and documented until its ultimate fate.[12] This includes using a licensed hazardous waste transporter and a permitted Treatment, Storage, and Disposal Facility (TSDF), all of which is coordinated through your EHS department.[12][13][14]
By adhering to the procedures outlined in this guide, you fulfill your critical role in this system, ensuring safety, environmental protection, and regulatory compliance.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Deuterium oxide. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (2024, March 2). Safety Data Sheet: Deuterium oxide. Retrieved from [Link]
-
Caesar & Loretz GmbH. (n.d.). Safety data sheet. Retrieved from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
Hayashi Pure Chemical Ind.,Ltd. (2022, July 22). Safety Data Sheet: Pyroxasulfone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Pulmonary Fibrosis Foundation. (n.d.). Tipelukast (MN-001). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
ClinicalTrials.gov. (2025, August 28). Safety, Tolerability, and Efficacy of MN-001 (Tipelukast) in Patients With Idiopathic Pulmonary Fibrosis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
Sources
- 1. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isotope.com [isotope.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. caelo.de [caelo.de]
- 11. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 12. epa.gov [epa.gov]
- 13. sustainable-markets.com [sustainable-markets.com]
- 14. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
